Product packaging for Hirsuteine(Cat. No.:CAS No. 35467-43-7)

Hirsuteine

Cat. No.: B1228035
CAS No.: 35467-43-7
M. Wt: 366.5 g/mol
InChI Key: TZUGIFAYWNNSAO-AZQGJTAVSA-N
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Description

Hirsuteine is an alkaloid.
This compound has been reported in Uncaria sinensis, Uncaria tomentosa, and other organisms with data available.
structure given in first source;  RN given refers to parent cpd;  isolated from Uncaria rhynchophylla

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26N2O3 B1228035 Hirsuteine CAS No. 35467-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-2-[(2S,3R,12bR)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13+/t14-,17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUGIFAYWNNSAO-AZQGJTAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\[C@H]1C[C@@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201046112
Record name Hirsuteine
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URL https://comptox.epa.gov/dashboard/DTXSID201046112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35467-43-7
Record name Hirsuteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35467-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hirsuteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035467437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hirsuteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201046112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HIRSUTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43X9C2G2W5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Hirsuteine's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsuteine, a tetracyclic oxindole alkaloid primarily isolated from Uncaria rhynchophylla, has emerged as a phytochemical of significant interest in oncology research. Accumulating evidence demonstrates its potent anti-cancer activities across a range of malignancies, including breast, lung, leukemia, and colorectal cancers. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's effects on cancer cells. It details the compound's role in inducing apoptosis and cell cycle arrest, modulating critical signaling pathways such as PI3K/Akt, NF-κB, and p53, and inhibiting metastatic processes. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of the core signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and disrupting key signaling cascades that govern cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis

A primary mechanism of this compound is the induction of apoptosis, predominantly through the intrinsic mitochondrial pathway. This process is initiated by the modulation of the Bcl-2 family of proteins.

  • Modulation of Bcl-2 Family Proteins: this compound treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while simultaneously increasing the expression of the pro-apoptotic protein Bax.[1][2][3] This shift critically alters the Bax/Bcl-2 ratio, which is a key determinant for the initiation of apoptosis.[4]

  • Mitochondrial Disruption and Caspase Activation: The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm.[1][2][5] Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome and activating the initiator caspase, caspase-9.[1][2] Activated caspase-9 subsequently cleaves and activates the executioner caspase, caspase-3, which orchestrates the systematic dismantling of the cell by cleaving key cellular substrates, including PARP.[1][6] This cascade has been observed in breast cancer, non-small cell lung cancer (NSCLC), and T-cell leukemia cells.[1][2][3]

In some cancer types, such as human lung cancer, the closely related alkaloid hirsutine has been shown to induce apoptosis by promoting the opening of the mitochondrial permeability transition pore (mPTP), leading to a loss of mitochondrial membrane potential, ATP depletion, and the production of reactive oxygen species (ROS).[5][7][8]

This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytoC Cytochrome c (release) Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (cleaved) Apaf1->Casp9 Casp3 Caspase-3 (cleaved) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cluster_0 This compound-Targeted Pathways This compound This compound PI3K PI3K This compound->PI3K NFkB NF-κB This compound->NFkB p38 p38 MAPK This compound->p38 Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Apoptosis_node Apoptosis Akt->Apoptosis_node MMPs MMP-2, MMP-9 NFkB->MMPs Metastasis Metastasis MMPs->Metastasis DNA_damage DNA Damage Response p38->DNA_damage DNA_damage->Apoptosis_node leads to cluster_viability Viability/Proliferation cluster_apoptosis Apoptosis cluster_protein Protein Expression Start Cell Culture & This compound Treatment Harvest Harvest Cells Start->Harvest Analysis Analysis Endpoint Harvest->Analysis CCK8 CCK-8 / MTT Assay Analysis->CCK8 Stain Annexin V/PI Staining Analysis->Stain Lysis Cell Lysis Analysis->Lysis Reader Plate Reader (Absorbance) CCK8->Reader FACS Flow Cytometry Stain->FACS SDS SDS-PAGE & Transfer Lysis->SDS Blot Western Blot SDS->Blot

References

Hirsuteine: A Comprehensive Technical Guide to its Pharmacological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsuteine, a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, has emerged as a compound of significant interest in pharmacological research. Traditionally used in herbal medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential, particularly in the field of oncology. This technical guide provides an in-depth overview of the pharmacological activities of this compound, with a focus on its anticancer properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.

Core Pharmacological Activity: Anticancer Effects

This compound has demonstrated potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines, including breast cancer, chronic myeloid leukemia (CML), and colorectal cancer. Its multifaceted mechanism of action involves the induction of cell cycle arrest, apoptosis, and the modulation of critical intracellular signaling pathways.

Data Presentation: Quantitative Analysis of this compound's Anticancer Activity

The following tables summarize the key quantitative data from studies investigating the anticancer effects of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeTime PointIC50 (µM)Reference
MDA-MB-453Breast CancerNot SpecifiedNot Specified[1]
K562Chronic Myeloid Leukemia48h12.33[2]
K562/G01 (Imatinib-resistant)Chronic Myeloid Leukemia48h12.77[2]
HCT-8 (wt-p53)Colorectal Cancer24h43.87[3][4]
HCT-8 (wt-p53)Colorectal Cancer48h16.05[3][4]
SW620 (mut-p53)Colorectal Cancer24h24.68[3][4]
SW620 (mut-p53)Colorectal Cancer48h14.16[3][4]

Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis in MDA-MB-453 Breast Cancer Cells (48h treatment)

This compound Concentration (µM)% of Cells in G2/M Phase% of Apoptotic Cells (Early + Late)Reference
0Baseline1.4 ± 0.2[1]
5IncreasedIncreased[1]
10IncreasedIncreased[1]
25Increased22.1 ± 0.4[1]

Table 3: Modulation of Apoptosis-Related Proteins by this compound in MDA-MB-453 Cells (48h treatment)

ProteinEffect of this compound TreatmentReference
BaxUpregulation[1]
Bcl-2Downregulation[1]
Apaf-1Upregulation[1]
Cytochrome c (cytoplasmic)Upregulation[1]
Cleaved Caspase-3Upregulation[1]
Cleaved Caspase-9Upregulation[1]

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by targeting several key signaling pathways implicated in cancer cell proliferation and survival.

Intrinsic Apoptosis Pathway in Breast Cancer

In MDA-MB-453 breast cancer cells, this compound activates the intrinsic apoptosis pathway by modulating the expression of Bcl-2 family proteins. This leads to mitochondrial dysfunction and the activation of the caspase cascade.[1]

G This compound This compound Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway in breast cancer.

SPHK1/S1P/S1PR1 and BCR-ABL/PI3K/Akt Pathways in Chronic Myeloid Leukemia

In K562 and imatinib-resistant K562/G01 CML cells, this compound acts as a novel and specific inhibitor of Sphingosine Kinase 1 (SPHK1).[2] This inhibition disrupts the SPHK1/S1P/S1PR1 and BCR-ABL/PI3K/Akt signaling cascades, which are crucial for CML cell survival and proliferation.[2]

G This compound This compound SPHK1 SPHK1 This compound->SPHK1 inhibits BCR_ABL BCR-ABL This compound->BCR_ABL S1P S1P SPHK1->S1P S1PR1 S1PR1 S1P->S1PR1 PI3K PI3K S1PR1->PI3K activates BCR_ABL->PI3K Akt Akt PI3K->Akt Proliferation_Survival Proliferation & Survival Akt->Proliferation_Survival

Caption: this compound's inhibition of SPHK1 and BCR-ABL pathways in CML.

p53 Signaling Pathway in Colorectal Cancer

This compound exhibits a fascinating dual regulatory role on the p53 signaling pathway in colorectal cancer cells, depending on their p53 mutation status. In HCT-8 cells with wild-type p53 (wt-p53), this compound enhances p53 stability and transcriptional activity.[3][4] Conversely, in SW620 cells with mutant p53 (mut-p53), it promotes the degradation of the mutant protein.[3][4]

G cluster_wt HCT-8 (wt-p53) cluster_mut SW620 (mut-p53) Hirsuteine_wt This compound wt_p53 wt-p53 Hirsuteine_wt->wt_p53 stabilizes p21_wt p21 wt_p53->p21_wt upregulates Cell_Cycle_Arrest_wt G0/G1 Arrest p21_wt->Cell_Cycle_Arrest_wt Hirsuteine_mut This compound mut_p53 mut-p53 Hirsuteine_mut->mut_p53 Degradation Proteasomal Degradation mut_p53->Degradation promotes

Caption: Differential regulation of p53 signaling by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the studies on this compound's pharmacological activities.

Cell Culture
  • Cell Lines:

    • MDA-MB-453 (human breast cancer)

    • K562, K562/G01 (human chronic myeloid leukemia)

    • HCT-8, SW620 (human colorectal cancer)

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8 Assay)

G start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 add_hst Add this compound (various concentrations) incubate1->add_hst incubate2 Incubate for 24h, 48h, or 72h add_hst->incubate2 add_cck8 Add 10 µL CCK-8 solution incubate2->add_cck8 incubate3 Incubate for 1-4h add_cck8->incubate3 measure Measure absorbance at 450 nm incubate3->measure

Caption: Workflow for the Cell Counting Kit-8 (CCK-8) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM) for the desired time periods (24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with different concentrations of this compound (e.g., 0, 5, 10, 25 µM) for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an 8-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Specific antibodies and dilutions should be optimized for each target protein (e.g., antibodies against Bax, Bcl-2, Caspases, Akt, p53, etc.).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Isolate total RNA from cells using TRIzol reagent.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green master mix and gene-specific primers on a real-time PCR system. Relative gene expression is calculated using the 2^-ΔΔCt method, with GAPDH or β-actin as the internal control.

Conclusion

This compound is a promising natural alkaloid with significant pharmacological activities, particularly in the realm of cancer therapy. Its ability to induce apoptosis and cell cycle arrest through the modulation of multiple critical signaling pathways highlights its potential as a lead compound for the development of novel anticancer drugs. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic applications of this compound and to support the efforts of scientists and drug development professionals in this exciting field. Further in-vivo studies are warranted to validate these in-vitro findings and to assess the clinical translational potential of this compound.

References

Hirsuteine as a potential neuroprotective agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hirsuteine, a tetracyclic oxindole alkaloid derived from the plant Uncaria rhynchophylla, has emerged as a compelling candidate for neuroprotective therapies. Traditionally used in oriental medicine for central nervous system disorders, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its beneficial effects.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective properties, with a focus on its anti-inflammatory, antioxidant, and anti-apoptotic activities. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in evaluating and potentially advancing this compound as a therapeutic agent for neurodegenerative diseases.

Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating neuroinflammation, reducing oxidative stress, and inhibiting apoptotic pathways. These actions are orchestrated through its influence on key signaling cascades within the brain.

Anti-inflammatory and Anti-neurotoxic Effects

Chronic activation of microglia, the resident immune cells of the central nervous system, is a hallmark of neuroinflammation and contributes significantly to neuronal damage in various neurodegenerative diseases.[3] this compound has demonstrated potent anti-inflammatory and anti-neurotoxic properties by modulating microglial activity and the production of pro-inflammatory mediators.[1][3]

In response to inflammatory stimuli such as lipopolysaccharide (LPS), activated microglia release a barrage of neurotoxic factors, including nitric oxide (NO), prostaglandin E2 (PGE2), and reactive oxygen species (ROS).[1][3][4] this compound has been shown to effectively suppress the production of these detrimental molecules.[3]

Experimental Evidence:

In studies utilizing organotypic hippocampal slice cultures, a model that preserves the complex cellular architecture of the hippocampus, this compound demonstrated a significant ability to block LPS-induced hippocampal cell death.[3][5] This protective effect was accompanied by a marked reduction in the production of NO, PGE2, and interleukin-1β (IL-1β).[3] Furthermore, in cultured rat brain microglia, this compound effectively inhibited LPS-induced NO release and reduced the production of PGE2 and intracellular ROS.[3]

Table 1: Effect of this compound on LPS-Induced Production of Neurotoxic Factors

FactorModel SystemThis compound Concentration% Inhibition of LPS-induced Production
Nitric Oxide (NO)Cultured Rat Brain Microglia10 µM~50%
50 µM~80%
Prostaglandin E2 (PGE2)Cultured Rat Brain Microglia50 µM~60%
Reactive Oxygen Species (ROS)Cultured Rat Brain Microglia50 µM~45%

Data extrapolated from graphical representations in cited literature.[3]

Modulation of Signaling Pathways

This compound's ability to quell neuroinflammation is intricately linked to its modulation of key intracellular signaling pathways, most notably the PI3K/Akt and Nrf2/HO-1 pathways.

PI3K/Akt Signaling Pathway:

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and inflammation.[6] this compound has been shown to significantly decrease the LPS-induced phosphorylation of Akt, a key downstream effector of PI3K.[3] By attenuating Akt activation, this compound can effectively dampen the inflammatory cascade triggered by stimuli like LPS.

PI3K_Akt_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt phosphorylates NFkB NF-κB Akt->NFkB activates Inflammation Neuroinflammation (↑ NO, PGE2, IL-1β) NFkB->Inflammation This compound This compound This compound->Akt inhibits phosphorylation

Figure 1: this compound's inhibition of the PI3K/Akt signaling pathway.

Nrf2/HO-1 Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress.[7] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including HO-1.[7] While direct quantitative data on this compound's activation of the Nrf2/HO-1 pathway in a neuroinflammatory context is still emerging, its known antioxidant properties strongly suggest its involvement in this protective cascade.

Nrf2_HO1_Pathway OxidativeStress Oxidative Stress (↑ ROS) Keap1 Keap1 OxidativeStress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to HO1 HO-1 & other antioxidant genes ARE->HO1 induces transcription of Neuroprotection Neuroprotection HO1->Neuroprotection This compound This compound This compound->Nrf2 promotes activation

Figure 2: Proposed activation of the Nrf2/HO-1 pathway by this compound.

Experimental Protocols

To facilitate further research into the neuroprotective potential of this compound, this section provides detailed methodologies for key experiments cited in this guide.

Organotypic Hippocampal Slice Culture

This ex vivo model is instrumental for studying neuronal injury and protection in a setting that maintains the three-dimensional structure of the hippocampus.[8][9][10]

Protocol:

  • Slice Preparation:

    • Sacrifice postnatal day 7-9 rat pups by decapitation.

    • Rapidly dissect the brain and place it in ice-cold Gey's balanced salt solution supplemented with glucose.

    • Isolate the hippocampi and cut them into 400 µm thick transverse slices using a McIlwain tissue chopper.

  • Culture:

    • Place 3-4 slices onto a Millicell-CM membrane insert in a six-well plate.

    • Add 1 mL of culture medium (50% MEM, 25% heat-inactivated horse serum, 25% Hanks' balanced salt solution, supplemented with glucose and antibiotics) to each well, ensuring the medium does not cover the slice surface.

    • Incubate at 37°C in a 5% CO2 humidified incubator. Change the medium every 2-3 days.

  • LPS-induced Neurotoxicity Model:

    • After 7 days in vitro, treat the slices with lipopolysaccharide (LPS) (e.g., 10 µg/mL) in the presence or absence of various concentrations of this compound.

    • Continue incubation for a designated period (e.g., 72 hours).

  • Assessment of Cell Death:

    • Stain slices with propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes, to visualize cell death.

    • Quantify the fluorescence intensity to determine the extent of neuronal damage.

OHC_Workflow Start P7-P9 Rat Pup Dissection Brain Dissection & Hippocampal Isolation Start->Dissection Slicing 400µm Slicing (McIlwain Chopper) Dissection->Slicing Culture Culture on Millicell Inserts (7 days) Slicing->Culture Treatment LPS +/- this compound Treatment (72h) Culture->Treatment Analysis Propidium Iodide Staining & Analysis Treatment->Analysis

Figure 3: Workflow for organotypic hippocampal slice culture experiment.

Western Blot Analysis for PI3K/Akt Signaling

Western blotting is a standard technique to detect and quantify the expression levels of specific proteins, including the phosphorylated (activated) forms of signaling molecules.[11][12][13]

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cultured microglia or hippocampal slices with LPS and/or this compound for the desired time.

    • Lyse the cells or tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total Akt and phosphorylated Akt (Ser473).

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated Akt to total Akt.

Measurement of Nitric Oxide (NO) Production

The Griess assay is a colorimetric method used to quantify nitrite, a stable and quantifiable metabolite of NO.[14][15]

Protocol:

  • Sample Collection:

    • Culture microglia in a 96-well plate and treat with LPS and/or this compound for a specified duration (e.g., 24 hours).

    • Collect the cell culture supernatant.

  • Griess Reaction:

    • In a new 96-well plate, mix 50 µL of the culture supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Quantification:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Measurement of Prostaglandin E2 (PGE2) Production

PGE2 levels in cell culture supernatants can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[16][17]

Protocol:

  • Sample Collection:

    • Collect culture supernatants from microglia treated with LPS and/or this compound.

  • ELISA Procedure (General Steps):

    • Add samples and standards to a microplate pre-coated with a PGE2 capture antibody.

    • Add a fixed amount of HRP-conjugated PGE2, which competes with the PGE2 in the sample for binding to the capture antibody.

    • After incubation and washing, add a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

  • Quantification:

    • Calculate the PGE2 concentration in the samples based on a standard curve.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS levels.[18]

Protocol:

  • Cell Loading:

    • Culture microglia in a 96-well plate.

    • Load the cells with DCFH-DA (e.g., 10 µM) in serum-free medium and incubate for 30 minutes at 37°C. DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH.

  • Treatment and ROS Measurement:

    • Wash the cells and then treat with LPS and/or this compound.

    • Intracellular ROS will oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.

Conclusion and Future Directions

The accumulated evidence strongly supports the potential of this compound as a neuroprotective agent. Its ability to concurrently inhibit neuroinflammation, oxidative stress, and apoptosis through the modulation of critical signaling pathways makes it an attractive candidate for the development of novel therapeutics for a range of neurodegenerative disorders.

Further preclinical studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its efficacy and safety in various animal models of neurodegeneration. Optimization of drug delivery systems to enhance its bioavailability and brain penetration will also be crucial for its successful clinical translation. The detailed experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this promising natural compound.

References

The Discovery and Isolation of Hirsuteine from Uncaria Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsuteine, a tetracyclic oxindole alkaloid, is a prominent bioactive compound found within various species of the Uncaria genus, commonly known as Cat's Claw.[1] Traditionally utilized in Chinese medicine, extracts from Uncaria, particularly from the species Uncaria rhynchophylla, have been employed to address a range of ailments including hypertension and cerebrovascular disorders.[2] Modern scientific inquiry has identified this compound as a significant contributor to the therapeutic properties of these extracts, demonstrating potential neuroprotective and anticancer activities. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound from Uncaria species, presenting detailed experimental protocols, quantitative data, and visualizations of its known signaling pathways.

Discovery and Botanical Sources

This compound is a recognized constituent of several Uncaria species. While it is notably present in Uncaria rhynchophylla, it has also been identified in Uncaria macrophylla.[2][3] The alkaloid content, including that of this compound, can vary between different species and even within different parts of the same plant.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Uncaria species involves a multi-step process encompassing initial extraction, solvent partitioning, and subsequent chromatographic purification. The following protocols are derived from established methodologies.

Protocol 1: General Extraction and Fractionation from Uncaria rhynchophylla

This protocol outlines the initial steps for extracting and fractionating alkaloids from Uncaria rhynchophylla.

  • Maceration and Reflux Extraction:

    • One kilogram of dried and powdered Uncaria rhynchophylla is macerated in 6 liters of 70% aqueous ethanol for 24 hours at room temperature.

    • The mixture is then subjected to reflux for 30 minutes.

    • This extraction process is repeated twice to ensure a comprehensive extraction of alkaloids.[4]

  • Concentration:

    • The pooled ethanol extracts are concentrated under reduced pressure using a rotary evaporator at a temperature of 40°C.

    • This yields a crude extract (approximately 140 g from 1 kg of starting material).[4]

  • Solvent Partitioning:

    • The crude extract is resuspended in water and transferred to a separatory funnel.

    • The aqueous solution is then successively partitioned with ethyl acetate and 1-butanol.

    • This partitioning yields an ethyl acetate-soluble fraction, a 1-butanol-soluble fraction, and a water-soluble fraction, effectively separating compounds based on their polarity.[4] this compound, being an alkaloid, will be concentrated in the organic fractions.

Protocol 2: Preparative Isolation of this compound using pH-Zone Refining Counter-Current Chromatography (CCC)

This advanced chromatographic technique allows for the efficient separation and purification of this compound from an enriched alkaloid fraction of Uncaria macrophylla.[2]

  • Enrichment of Total Alkaloids:

    • Due to the low initial concentration of alkaloids (approximately 0.2% w/w) in the plant material, an initial enrichment step is performed using pH-zone refining CCC.

    • Solvent System: A two-phase solvent system composed of petroleum ether–ethyl acetate–isopropanol–water (2:6:3:9, v/v) is utilized.

    • Mobile and Stationary Phases: 10 mM triethylamine (TEA) is added to the organic stationary phase, and 5 mM hydrochloric acid (HCl) is added to the aqueous mobile phase.[2]

  • Final Purification by pH-Zone Refining CCC:

    • The enriched alkaloid fraction is subjected to a final purification step.

    • Solvent System: A different two-phase solvent system is employed, consisting of methyl tert-butyl ether (MTBE)–acetonitrile–water (4:0.5:5, v/v).

    • Mobile and Stationary Phases: 10 mM TEA is added to the organic stationary phase, and 5 mM HCl is added to the aqueous mobile phase.[2]

    • The separation is performed over approximately 7.5 hours with a stationary phase retention of 51.4%.[2]

Data Presentation

The following tables summarize the quantitative data obtained from the preparative isolation of this compound.

Table 1: Yield and Purity of this compound from Uncaria macrophylla [2]

ParameterValue
Starting Material (Enriched Alkaloids)2.8 g
Yield of this compound48 mg
Purity (by HPLC)96.1%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Uncaria species.

G Figure 1: General Workflow for this compound Isolation cluster_extraction Initial Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification plant_material Uncaria Species (e.g., U. rhynchophylla) extraction Maceration & Reflux (70% Ethanol) plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Ethyl Acetate, 1-Butanol) crude_extract->partitioning enriched_fraction Enriched Alkaloid Fraction partitioning->enriched_fraction ccc pH-Zone Refining Counter-Current Chromatography enriched_fraction->ccc This compound Pure this compound ccc->this compound

Figure 1: General Workflow for this compound Isolation
Signaling Pathways

The following diagrams depict the signaling pathways modulated by this compound and the related compound, hirsutine, in cancer cells and in the context of neuroprotection.

Apoptosis Induction in Cancer Cells

This compound has been shown to induce apoptosis in breast cancer cells through the intrinsic pathway by modulating the Bcl-2 family of proteins.[5] The related compound, hirsutine, induces apoptosis in lung cancer cells via the ROCK1/PTEN/PI3K/Akt/GSK3β pathway.[6]

G Figure 2: this compound-Induced Apoptosis Signaling cluster_intrinsic Intrinsic Apoptosis Pathway This compound This compound bax Bax (Pro-apoptotic) This compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: this compound-Induced Apoptosis Signaling

G Figure 3: Hirsutine-Induced Apoptosis in Lung Cancer cluster_rock_pi3k ROCK1/PTEN/PI3K/Akt Pathway hirsutine Hirsutine rock1 ROCK1 hirsutine->rock1 Activates pten PTEN rock1->pten Activates pi3k PI3K pten->pi3k akt Akt pi3k->akt gsk3b GSK3β akt->gsk3b mtpt mPTP Opening gsk3b->mtpt apoptosis Mitochondrial Apoptosis mtpt->apoptosis

Figure 3: Hirsutine-Induced Apoptosis in Lung Cancer

Neuroprotective and Anti-inflammatory Effects

Hirsutine has been shown to inhibit neuroinflammation by suppressing the activation of microglia, which involves the downregulation of mitogen-activated protein kinase (MAPK) and Akt signaling pathways.

G Figure 4: Hirsutine's Anti-Neuroinflammatory Pathway cluster_neuroinflammation Microglial Activation and Neuroinflammation hirsutine Hirsutine mapk MAPK Signaling (p38, ERK) hirsutine->mapk Inhibits akt Akt Signaling hirsutine->akt Inhibits lps LPS (Lipopolysaccharide) lps->mapk Activates lps->akt Activates neurotoxic_factors Production of Neurotoxic Factors (NO, PGE2, ROS) mapk->neurotoxic_factors akt->neurotoxic_factors neuroinflammation Neuroinflammation neurotoxic_factors->neuroinflammation

Figure 4: Hirsutine's Anti-Neuroinflammatory Pathway

Conclusion

This compound stands out as a promising natural product from Uncaria species with significant therapeutic potential. The methodologies outlined in this guide provide a framework for its efficient isolation and purification, enabling further preclinical and clinical investigations. The elucidation of its mechanisms of action, particularly its role in modulating key signaling pathways involved in apoptosis and neuroinflammation, opens new avenues for the development of novel therapeutics for cancer and neurodegenerative diseases. Further research is warranted to fully explore the pharmacological profile of this compound and to optimize its extraction and synthesis for potential drug development.

References

The Biosynthesis of Hirsuteine in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsuteine, a prominent tetracyclic monoterpenoid indole alkaloid (MIA) found in plants of the Uncaria genus, has garnered significant interest for its diverse pharmacological activities. A comprehensive understanding of its biosynthetic pathway is crucial for advancing research and enabling biotechnological production. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, consolidating current knowledge on the key enzymatic steps, intermediates, and regulatory aspects. This document details the experimental methodologies for key analytical and biochemical procedures and presents quantitative data where available. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex biological processes involved.

Introduction

This compound is a corynantheine-type monoterpenoid indole alkaloid, a class of natural products known for their structural complexity and significant therapeutic potential. It is primarily isolated from Uncaria species, which are used in traditional medicine. The biosynthesis of this compound follows the general pathway of MIAs, originating from the precursors tryptophan and secologanin. While the initial steps of MIA biosynthesis are well-characterized, the specific enzymatic transformations leading to the diverse array of final products, including this compound, are areas of active research. This guide synthesizes the available scientific literature to present a detailed account of the this compound biosynthetic pathway.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound can be divided into three main stages:

  • Formation of the central intermediate, strictosidine.

  • Conversion of strictosidine to the key branchpoint intermediate, geissoschizine.

  • Late-stage modifications of geissoschizine to yield this compound.

Formation of Strictosidine

The biosynthesis of all MIAs commences with the condensation of tryptamine, derived from the decarboxylation of tryptophan, and the secoiridoid monoterpene, secologanin.

  • Tryptophan Decarboxylase (TDC): This enzyme catalyzes the conversion of L-tryptophan to tryptamine.

  • Strictosidine Synthase (STR): STR facilitates a Pictet-Spengler reaction between tryptamine and secologanin to form 3-α(S)-strictosidine. This is a crucial step that establishes the core carbon skeleton and stereochemistry of the MIA family. In Uncaria rhynchophylla, the gene encoding STR has been identified and characterized.[1]

Formation of Geissoschizine

Strictosidine undergoes deglycosylation and a series of rearrangements to form the pivotal intermediate, geissoschizine.

  • Strictosidine β-D-Glucosidase (SGD): This enzyme hydrolyzes the glucose moiety from strictosidine, yielding a highly reactive aglycone. The gene for this enzyme has been identified in Uncaria rhynchophylla.[1]

  • Formation of Dehydrogeissoschizine and Geissoschizine: The strictosidine aglycone is unstable and spontaneously cyclizes to form 4,21-dehydrogeissoschizine.[1] This intermediate is then likely reduced to form geissoschizine. While a specific geissoschizine synthase has been characterized in other plant species, its direct ortholog in Uncaria species and its precise role in this compound biosynthesis are yet to be fully elucidated. Geissoschizine stands as a critical branchpoint, directing metabolic flux towards various corynantheine alkaloids.

Proposed Late-Stage Biosynthesis of this compound from Geissoschizine

The final steps in the biosynthesis of this compound from geissoschizine are not yet fully elucidated in Uncaria species. However, based on the chemical structure of this compound and biosynthetic pathways of related alkaloids in other species, a plausible pathway can be proposed. This compound is structurally similar to geissoschizine methyl ether.

  • Geissoschizine Methylation: It is hypothesized that a methyltransferase is responsible for the methylation of the enol group of geissoschizine to form geissoschizine methyl ether.

  • Isomerization/Reduction: Further enzymatic steps, likely involving isomerases and/or reductases, would then be required to convert geissoschizine methyl ether into this compound. The exact nature and order of these transformations remain to be experimentally verified.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Hirsuteine_Biosynthesis Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine TDC, STR Secologanin Secologanin Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine_Aglycone Strictosidine->Strictosidine_Aglycone SGD Dehydrogeissoschizine Dehydrogeissoschizine Strictosidine_Aglycone->Dehydrogeissoschizine Spontaneous Geissoschizine Geissoschizine Dehydrogeissoschizine->Geissoschizine Reductase (putative) Geissoschizine_Methyl_Ether Geissoschizine_Methyl_Ether Geissoschizine->Geissoschizine_Methyl_Ether Methyltransferase (putative) This compound This compound Geissoschizine_Methyl_Ether->this compound Isomerase/Reductase (putative)

Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the this compound biosynthetic pathway is limited. However, studies on the alkaloid content in Uncaria rhynchophylla provide some insights into the relative abundance of this compound and its precursors.

CompoundPlant PartConcentration/ContentMethodReference
This compoundHooks and LeavesNot explicitly quantified, but detectedHPLC-DAD/LC-APCI-MS[2]
StrictosidineLeavesHigh levelHPLC-UV[2]
RhynchophyllineHooksHigh levelHPLC-UV[2]
IsorhynchophyllineHooksHigh levelHPLC-UV[2]
CorynoxeineHooksHigh levelHPLC-UV[2]
IsocorynoxeineHooksHigh levelHPLC-UV[2]
Geissoschizine methyl etherVarious tissuesDetectedLC-MS

Note: This table summarizes the detection and relative abundance of key alkaloids. Precise concentration data for all intermediates in the this compound pathway is not currently available in the literature.

Experimental Protocols

This section provides generalized protocols for key experiments relevant to the study of this compound biosynthesis. These protocols may require optimization for specific applications in Uncaria species.

Alkaloid Extraction from Plant Material

This protocol describes a general method for the extraction of alkaloids from Uncaria plant material for qualitative and quantitative analysis.

Alkaloid_Extraction start Start: Dried Plant Material grind Grind to a fine powder start->grind extract Extract with methanol or ethanol (e.g., via sonication or Soxhlet) grind->extract filter Filter the extract extract->filter concentrate Concentrate the filtrate under reduced pressure filter->concentrate resuspend Resuspend the residue in an acidic aqueous solution (e.g., 2% tartaric acid) concentrate->resuspend partition1 Partition with a non-polar solvent (e.g., hexane) to remove lipids resuspend->partition1 adjust_pH Adjust the pH of the aqueous phase to basic (e.g., pH 9-10 with ammonia) partition1->adjust_pH partition2 Partition with an organic solvent (e.g., dichloromethane or ethyl acetate) adjust_pH->partition2 collect_organic Collect the organic phase containing the alkaloids partition2->collect_organic dry_concentrate Dry the organic phase (e.g., over anhydrous sodium sulfate) and concentrate collect_organic->dry_concentrate end End: Crude Alkaloid Extract dry_concentrate->end

Workflow for the extraction of alkaloids from plant material.
Enzyme Assay for Strictosidine Synthase (STR)

This protocol outlines a general method for assaying the activity of STR.

  • Enzyme Source: Crude protein extract from Uncaria tissues or a heterologously expressed and purified STR enzyme.

  • Reaction Mixture:

    • Tryptamine hydrochloride (e.g., 2 mM)

    • Secologanin (e.g., 2 mM)

    • Phosphate buffer (e.g., 100 mM, pH 7.0)

    • Enzyme extract

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a specific time (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid) or by flash freezing.

  • Analysis: Analyze the formation of strictosidine using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis of Alkaloids

This protocol provides a general HPLC method for the separation and quantification of this compound and related alkaloids.

  • Column: A C18 reversed-phase column is typically used (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might be:

    • 0-3 min: 5% B

    • 3-12 min: 5-30% B

    • 12-15 min: 30-95% B

    • 15-18 min: 95% B

    • 18-21 min: 95-5% B

    • 21-24 min: 5% B (where A is the aqueous phase and B is the organic phase)

  • Flow Rate: A typical flow rate is 0.8 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 280 nm) or mass spectrometry for more sensitive and specific detection.

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of authentic standards.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a complex process that is beginning to be unraveled. While the early stages of the pathway are well-established, the specific enzymes and intermediates in the late-stage modifications from geissoschizine to this compound in Uncaria species remain a key area for future research. The identification and characterization of these enzymes, particularly the putative methyltransferase and isomerase/reductase, will be essential for a complete understanding of the pathway. Such knowledge will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this compound and related valuable alkaloids for pharmaceutical applications. The application of modern 'omics' technologies, including transcriptomics and proteomics, combined with functional genomics and enzyme characterization, will be instrumental in fully elucidating this intricate biosynthetic network.

References

An In-Depth Technical Guide to Hirsuteine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsuteine, a tetracyclic indole alkaloid primarily isolated from the plant Uncaria rhynchophylla, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, intended to serve as a core resource for researchers and professionals in drug development. This document details its structural features, physicochemical properties, and key biological signaling pathways it modulates. Furthermore, it outlines detailed experimental protocols for the investigation of its biological effects.

Chemical Structure and Identification

This compound is a complex heterocyclic compound belonging to the monoterpene indole alkaloid class. Its chemical structure is characterized by a tetracyclic core, featuring an indole nucleus fused to a quinolizidine moiety.

Chemical Structure of this compound Chemical structure of this compound

Systematic IUPAC Name: Methyl (2E)-2-[(2S,3R,12bR)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate[1]

Stereochemistry: The molecule possesses specific stereocenters that are crucial for its biological activity. The designated stereochemistry is (2S,3R,12bR).

Table 1: Chemical Identification of this compound

IdentifierValue
Molecular Formula C₂₂H₂₆N₂O₃[1][2]
Molecular Weight 366.461 g/mol [1]
CAS Number 35467-43-7

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its behavior in biological systems and for the development of analytical methods and formulations.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical State Solid[3]
Solubility Soluble in DMSO (100 mg/mL)[3][4][5]

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

Note: Specific experimental spectral data (¹H-NMR, ¹³C-NMR, IR, UV-Vis) for this compound are not consistently reported in publicly available literature. The following sections describe the expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum is expected to be complex, showing signals corresponding to the aromatic protons of the indole ring, olefinic protons of the ethenyl and methoxyacrylate groups, and a number of aliphatic protons in the quinolizidine ring system.

  • ¹³C-NMR: The carbon-13 NMR spectrum would display signals for all 22 carbon atoms, including those of the indole ring, the quinolizidine skeleton, the ethenyl group, and the methoxyacrylate side chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to show characteristic absorption bands for its functional groups, including:

  • N-H stretching of the indole ring.

  • C=O stretching of the ester group.

  • C=C stretching of the aromatic and olefinic groups.

  • C-O stretching of the ester and methoxy groups.

  • C-N stretching of the amine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption maxima characteristic of the indole chromophore and the conjugated methoxyacrylate system.

Biological Activity and Signaling Pathways

This compound has been shown to exert a range of biological effects, particularly in the context of cancer. It modulates several key signaling pathways involved in cell proliferation, survival, and apoptosis.

ROCK1/PTEN/PI3K/GSK3β Pathway

This compound has been demonstrated to induce apoptosis in cancer cells by modulating the ROCK1/PTEN/PI3K/GSK3β pathway. This signaling cascade plays a crucial role in cell growth and survival.

ROCK1_PTEN_PI3K_GSK3beta_Pathway This compound This compound ROCK1 ROCK1 This compound->ROCK1 PTEN PTEN ROCK1->PTEN PI3K PI3K PTEN->PI3K Akt Akt PI3K->Akt GSK3beta GSK3β Akt->GSK3beta Apoptosis Apoptosis GSK3beta->Apoptosis

This compound's modulation of the ROCK1/PTEN/PI3K/GSK3β pathway.
SPHK1/S1P/S1PR1 and BCR-ABL/PI3K/Akt Pathways

In chronic myeloid leukemia cells, this compound has been shown to inhibit the SPHK1/S1P/S1PR1 and BCR-ABL/PI3K/Akt signaling pathways, leading to growth inhibition and apoptosis.[7]

SPHK1_Pathway cluster_0 SPHK1/S1P/S1PR1 Pathway cluster_1 BCR-ABL/PI3K/Akt Pathway Hirsuteine_sphk1 This compound SPHK1 SPHK1 Hirsuteine_sphk1->SPHK1 S1P S1P SPHK1->S1P S1PR1 S1PR1 S1P->S1PR1 Growth_Inhibition Growth Inhibition & Apoptosis S1PR1->Growth_Inhibition Hirsuteine_bcr This compound BCR_ABL BCR-ABL Hirsuteine_bcr->BCR_ABL PI3K_akt PI3K BCR_ABL->PI3K_akt Akt_path Akt PI3K_akt->Akt_path Akt_path->Growth_Inhibition Bcl2_Bax_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Isolation_Workflow Start Dried & Powdered Uncaria rhynchophylla Extraction Extraction with Ethanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Acidification Acidification (e.g., HCl) & Partition with Organic Solvent Concentration->Acidification Basification Basification of Aqueous Layer (e.g., NH4OH) & Partition with Organic Solvent Acidification->Basification Crude_Alkaloids Crude Alkaloid Extract Basification->Crude_Alkaloids Chromatography Column Chromatography (e.g., Silica Gel) Crude_Alkaloids->Chromatography Fractions Fraction Collection & TLC Analysis Chromatography->Fractions Purification Further Purification (e.g., HPLC) Fractions->Purification This compound Pure this compound Purification->this compound

References

The Ethnobotanical and Pharmacological Landscape of Hirsuteine from Uncaria Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Species of the genus Uncaria, colloquially known as Cat's Claw, possess a rich history of use in traditional medicine across continents, from the rainforests of the Amazon to the traditional Chinese medicine cabinets. This technical guide delves into the traditional applications of Uncaria species containing the tetracyclic oxindole alkaloid Hirsuteine, with a particular focus on Uncaria rhynchophylla. It further provides an in-depth exploration of the modern scientific validation of these uses, focusing on the pharmacological activities of this compound. This guide presents quantitative data on its biological effects, detailed experimental protocols for its study, and visualizations of the molecular signaling pathways it modulates, aiming to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Traditional Uses of Uncaria Species Containing this compound

The genus Uncaria encompasses several species with a long history of medicinal use in various cultures. The two most prominent species in traditional medicine that are known to contain this compound are Uncaria rhynchophylla in Asia and Uncaria tomentosa in South America.

Uncaria rhynchophylla in Traditional Chinese Medicine

In Traditional Chinese Medicine (TCM), the dried, hooked stems of Uncaria rhynchophylla (Gou Teng) are used. It is primarily classified as a herb that "calms the liver and extinguishes wind". This classification pertains to its use in treating conditions associated with internal "wind," such as convulsions, epilepsy, and tremors.[1]

Traditional applications of Uncaria rhynchophylla in TCM include the treatment of:

  • Hypertension and associated symptoms: Dizziness, headaches, and tinnitus are conditions traditionally treated with Uncaria rhynchophylla.[2]

  • Convulsive disorders: It has been historically used for both pediatric and adult convulsions and epilepsy.[1]

  • Cerebrovascular disorders: Its use extends to addressing various cerebrovascular ailments.[3]

The traditional method of preparation involves making a decoction. This is typically done by simmering 10-15 grams of the dried, hooked stems in approximately two cups of water for 20-30 minutes. The resulting liquid is then strained and consumed.[4]

Uncaria tomentosa in Amazonian Traditional Medicine

Uncaria tomentosa, commonly known as Cat's Claw or Uña de Gato, has been used for centuries by indigenous communities in the Amazon rainforest.[5][6] While a wide range of alkaloids are present in this species, its traditional uses often align with the known anti-inflammatory properties of its constituents.

Traditional applications of Uncaria tomentosa in the Amazon include the treatment of:

  • Inflammatory conditions: It is widely used for arthritis and other inflammatory disorders.[5]

  • Immune system modulation: It is traditionally consumed to boost the immune system.[5]

  • Gastrointestinal ailments: Its uses include the treatment of gastritis and other digestive issues.[6]

Similar to Uncaria rhynchophylla, the traditional preparation of Uncaria tomentosa typically involves making a decoction from the bark and roots of the vine.[7]

Pharmacological Activities and Quantitative Data of this compound

Modern scientific research has begun to elucidate the molecular mechanisms underlying the traditional uses of Uncaria species, with a significant focus on the bioactivity of this compound. Its pharmacological effects, particularly its anti-cancer and neuroprotective properties, have been a subject of intense investigation.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer potential across various cancer cell lines. Its cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
A549Lung CancerNot explicitly stated, but induces apoptosis24, 48[8]
MDA-MB-453Breast CancerNot explicitly stated, but reduces viability48, 72[2]
MDA-MB-231Breast CancerNot explicitly stated, but reduces viability48, 72[2]
MCF-7Breast CancerNot explicitly stated, but reduces viability48, 72[2]

Table 2: In Vivo Anti-Tumor Activity of this compound

Cancer ModelTreatmentOutcomeReference
A549 xenograft in nude miceThis compoundEffectively inhibits tumor growth[8]
Neuroprotective and Anti-inflammatory Activity

This compound has also been shown to possess neuroprotective and anti-inflammatory properties, which aligns with the traditional use of Uncaria rhynchophylla for neurological and inflammatory conditions.

Experimental Protocols

This section provides an overview of the methodologies used in the scientific literature to investigate the biological activities of this compound.

Cell Viability Assay (MTT/CCK-8)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-453) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50, 80 µM) for different time points (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for Apoptosis-Related Proteins (Bcl-2/Bax)

This protocol is used to determine the effect of this compound on the expression of proteins involved in apoptosis.

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

In Vivo Tumor Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., intraperitoneally or orally) at specified doses and schedules.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

HPLC Quantification of this compound in Plant Material

This protocol is used for the quantitative analysis of this compound in Uncaria species.

  • Sample Preparation: Pulverize the dried plant material (e.g., hooked stems of Uncaria rhynchophylla). Extract the powder with a suitable solvent (e.g., methanol) using ultrasonication or soxhlet extraction.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (containing an additive like formic acid).

    • Flow Rate: e.g., 1.0 mL/min.

    • Detection: UV detector at a specific wavelength (e.g., 245 nm).

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve.

  • Quantification: Inject the sample extract and determine the concentration of this compound by comparing its peak area to the standard curve.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

This compound-Induced Apoptosis in Lung Cancer via the ROCK1/PTEN/PI3K/Akt/GSK3β Pathway

Hirsuteine_Apoptosis_LungCancer cluster_cytoplasm Cytoplasm This compound This compound ROCK1 ROCK1 This compound->ROCK1 activates PTEN PTEN ROCK1->PTEN activates PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits mPTP mPTP Opening GSK3b->mPTP promotes Apoptosis Apoptosis mPTP->Apoptosis leads to

Caption: this compound-induced apoptosis in lung cancer cells.

This compound-Induced Apoptosis in Breast Cancer via the Bcl-2/Bax Pathway

Hirsuteine_Apoptosis_BreastCancer cluster_cytoplasm Cytoplasm This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Bax Bax (Pro-apoptotic) This compound->Bax upregulates Bcl2->Bax inhibits Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound and the Bcl-2/Bax apoptotic pathway.

Experimental Workflow for Assessing this compound's Anti-Cancer Effects

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines (e.g., A549, MDA-MB-453) Treatment This compound Treatment (Dose- and Time-dependent) CellCulture->Treatment Viability Cell Viability Assays (MTT, CCK-8) Treatment->Viability Apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) Treatment->Apoptosis Xenograft Tumor Xenograft Model (e.g., Nude Mice) Viability->Xenograft Positive Results Lead to Mechanism Mechanism of Action (Signaling Pathway Analysis) Apoptosis->Mechanism Apoptosis->Xenograft Positive Results Lead to InVivoTreatment This compound Administration Xenograft->InVivoTreatment TumorGrowth Tumor Growth Monitoring InVivoTreatment->TumorGrowth Analysis Ex Vivo Analysis (Histology, Biomarkers) TumorGrowth->Analysis

Caption: Workflow for this compound anti-cancer evaluation.

Conclusion

The traditional use of Uncaria species containing this compound for a variety of ailments, including hypertension, convulsions, and inflammation, is increasingly being substantiated by modern scientific research. This compound has emerged as a promising natural product with significant pharmacological activities, particularly in the realm of oncology. The elucidation of its mechanisms of action, involving key signaling pathways that regulate cell survival and death, provides a strong foundation for its further investigation and potential development as a therapeutic agent. This guide provides a comprehensive overview of the current knowledge on this compound, from its ethnobotanical roots to its molecular targets, offering a valuable resource for the scientific community. Further research is warranted to fully explore the therapeutic potential of this intriguing alkaloid.

References

The Therapeutic Potential of Hirsuteine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsuteine, a tetracyclic oxindole alkaloid naturally occurring in plants of the Uncaria genus, has emerged as a promising therapeutic agent with a wide spectrum of pharmacological activities.[1][2] Traditionally used in herbal medicine for conditions like hypertension and convulsions, modern preclinical research has begun to unravel the molecular mechanisms underlying its diverse therapeutic effects.[3][4] This technical guide provides an in-depth review of the current scientific literature on this compound, focusing on its therapeutic potential in oncology, inflammation, neuroprotection, and cardiovascular diseases. The information is presented to aid researchers, scientists, and drug development professionals in their evaluation of this compound as a potential drug candidate.

Anticancer Activity

This compound has demonstrated significant anticancer activity across various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways critical for cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity
Cell LineCancer TypeAssayEndpointResultCitation(s)
HCT-8Colorectal CancerMTTIC50 (24h)43.87 µM[3]
HCT-8Colorectal CancerMTTIC50 (48h)16.05 µM[3]
SW620Colorectal CancerMTTIC50 (24h)24.68 µM[3]
SW620Colorectal CancerMTTIC50 (48h)14.16 µM[3]
Jurkat Clone E6-1T-cell LeukemiaCCK-8InhibitionConcentration-dependent[5][6]
MDA-MB-453Breast CancerCCK-8Inhibition (~45%)25 µM[7]
NCI-H1299Lung CancerCCK-8InhibitionDose-dependent[8]
Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the intricate regulation of several signaling pathways.

In colorectal cancer cells, this compound's effect is dependent on the p53 status of the cells. In wild-type p53 (wtp53) HCT-8 cells, this compound enhances p53 stability and transcriptional activity, leading to the upregulation of p21.[3][9] This is achieved by prolonging the half-life of wtp53 and likely inhibiting its degradation by MDM2.[3] Conversely, in mutant p53 (mutp53R273H) SW620 cells, this compound promotes the MDM2-mediated degradation of the mutant p53 protein, restoring some wild-type-like functions.[3]

p53_pathway cluster_wtp53 HCT-8 cells (wtp53) cluster_mutp53 SW620 cells (mutp53) Hirsuteine_wt This compound p53_wt wtp53 Hirsuteine_wt->p53_wt stabilizes MDM2_wt MDM2 p53_wt->MDM2_wt inhibits degradation by p21_wt p21 p53_wt->p21_wt upregulates CellCycleArrest_wt G0/G1 Arrest p21_wt->CellCycleArrest_wt induces Hirsuteine_mut This compound mutp53 mutp53R273H Hirsuteine_mut->mutp53 promotes degradation via MDM2 MDM2_mut MDM2 Degradation Proteasomal Degradation mutp53->Degradation NFkB_pathway This compound This compound NFkB NF-κB This compound->NFkB inhibits MMPs MMP-2, MMP-9 NFkB->MMPs regulates expression of Metastasis Cell Migration & Invasion MMPs->Metastasis promotes anti_inflammatory_workflow Macrophages RAW 264.7 Macrophages LPS LPS Stimulation Macrophages->LPS Hirsuteine_treat This compound Treatment Measurement Measure Inflammatory Mediators (e.g., NO, TNF-α) Hirsuteine_treat->Measurement Analysis Calculate Inhibition Measurement->Analysis

References

Methodological & Application

Hirsuteine In Vivo Studies: Application Notes and Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo studies of hirsuteine in mouse models. This compound, a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, has garnered interest for its potential therapeutic applications. This guide consolidates protocols from published research to facilitate the investigation of its anticancer, pharmacokinetic, anti-inflammatory, and neuroprotective properties.

I. Anticancer Efficacy in Colorectal Cancer Xenograft Model

This compound has demonstrated significant anticancer effects in a colorectal cancer (CRC) xenograft mouse model by modulating wild-type and mutant p53.[1]

Data Summary
ParameterDetailsReference
Mouse Model Nude mice with subcutaneous xenografts of HCT-8 or SW620 human CRC cells.[1]
This compound Dosage 20 mg/kg[1]
Administration Intraperitoneal (i.p.) injection every other day.[1]
Treatment Duration 18 days[1]
Key Outcomes - Significant suppression of tumor growth (2.5-fold reduction in HCT-8 and 3.5-fold in SW620 xenografts).- No significant body weight loss observed.- Downregulation of Ki-67 (proliferation marker) in tumor tissues.- Upregulation of wild-type p53 in HCT-8 xenografts.- Downregulation of mutant p53R273H in SW620 xenografts.[1]
Experimental Protocol: Colorectal Cancer Xenograft Study
  • Cell Culture: Culture HCT-8 (wild-type p53) or SW620 (mutant p53R273H) human colorectal cancer cells under standard conditions.

  • Animal Model: Use female nude mice (e.g., BALB/c nude).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of HCT-8 or SW620 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., approximately 5 mm in diameter). Measure tumor volume with calipers every other day using the formula: (width² × length)/2.[1]

  • Grouping and Treatment:

    • Randomly divide mice into a control group and a this compound-treated group (n=5 per group).[1]

    • Control Group: Administer intraperitoneal (i.p.) injections of the vehicle (e.g., saline) every other day.[1]

    • This compound Group: Administer i.p. injections of this compound at a dose of 20 mg/kg every other day.[1]

  • Monitoring:

    • Continue treatment for a total of 18 days.[1]

    • Measure tumor volume and body weight every other day.[1]

  • Endpoint and Tissue Collection:

    • At day 18, sacrifice the mice.[1]

    • Excise the tumor tissues.

    • Fix a portion of the tumor tissue in 4% paraformaldehyde for immunohistochemical analysis (e.g., for Ki-67 and p53).[1]

    • Snap-freeze another portion for protein or RNA analysis.

Experimental Workflow: Anticancer Xenograft Model

anticancer_workflow cluster_prep Preparation cluster_treatment Treatment Phase (18 Days) cluster_analysis Analysis cell_culture Culture HCT-8 or SW620 CRC Cells implantation Subcutaneous Implantation into Nude Mice cell_culture->implantation tumor_growth Allow Tumor Growth (approx. 5mm diameter) randomization Randomize Mice (n=5/group) tumor_growth->randomization control_group Control Group: Vehicle (i.p.) every other day randomization->control_group hst_group This compound Group: 20 mg/kg (i.p.) every other day randomization->hst_group monitoring Monitor Tumor Volume & Body Weight (every other day) control_group->monitoring hst_group->monitoring sacrifice Sacrifice at Day 18 monitoring->sacrifice tissue_collection Excise & Process Tumor Tissues sacrifice->tissue_collection analysis Immunohistochemistry (Ki-67, p53) tissue_collection->analysis

Workflow for assessing the anticancer efficacy of this compound in a mouse xenograft model.

II. Pharmacokinetics and Tissue Distribution

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial. A study on the tissue distribution of hirsutine and this compound provides a clear protocol for these investigations.[2]

Data Summary
ParameterDetailsReference
Mouse Model General-purpose lab mice (e.g., ICR or C57BL/6).[2]
This compound Dosage 10 mg/kg[2]
Administration Intraperitoneal (i.p.) injection.[2]
Time Points 0.25, 0.5, 2, 4, 6, and 12 hours post-injection.[2]
Tissues Collected Liver, kidney, heart, spleen, brain, and lung.[2]
Key Outcomes - Highest distribution in liver and kidney, followed by spleen and lung.- Low but evident distribution in brain tissue, suggesting it may cross the blood-brain barrier.- Quantification performed by UPLC-MS/MS.[2]
Experimental Protocol: Tissue Distribution Study
  • Animal Model: Use adult male or female mice.

  • Grouping: Prepare groups of mice (n=5 per time point) for tissue collection at specified intervals.

  • Drug Administration: Administer a single i.p. injection of this compound at 10 mg/kg.[2]

  • Sample Collection:

    • At each designated time point (0.25, 0.5, 2, 4, 6, and 12 hours), anesthetize and sacrifice a group of mice.[2]

    • Collect blood via cardiac puncture.

    • Perfuse the animals with ice-cold saline to remove blood from the organs.

    • Harvest the target tissues (liver, kidney, heart, spleen, brain, lung).[2]

    • Wash tissues with ice-cold saline, blot dry, and weigh.[2]

    • Store samples at -80°C until analysis.

  • Sample Preparation:

    • Homogenize tissue samples in an appropriate buffer.

    • Use a protein precipitation method (e.g., with acetonitrile) to extract this compound from the plasma and tissue homogenates.[2]

  • Quantification:

    • Analyze the concentration of this compound in each sample using a validated Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) method.[2]

Pharmacokinetics Study Workflow

pk_workflow cluster_phase1 Dosing & Sampling cluster_phase2 Sample Processing cluster_phase3 Analysis dosing Single i.p. Injection 10 mg/kg this compound sacrifice Sacrifice Mice at Time Points (0.25, 0.5, 2, 4, 6, 12h) dosing->sacrifice collection Collect Blood & Tissues (Liver, Kidney, Spleen, Lung, Heart, Brain) sacrifice->collection homogenize Homogenize Tissues collection->homogenize extract Protein Precipitation & Extraction homogenize->extract quantify Quantify this compound Concentration via UPLC-MS/MS extract->quantify data_analysis Determine Tissue Distribution Profile quantify->data_analysis

Workflow for determining the tissue distribution of this compound in mice.

III. Anti-Inflammatory and Neuroprotective Studies

While direct in vivo protocols for this compound in inflammation and neuroprotection are not extensively detailed in current literature, protocols for related Uncaria alkaloids and established inflammation models serve as a strong foundation.

A. Systemic Anti-Inflammatory Model (LPS-Induced)

This protocol is based on a study of mitraphylline, another Uncaria alkaloid, in a lipopolysaccharide (LPS)-induced inflammation model.[3][4]

ParameterDetailsReference
Mouse Model BALB/c mice.[4]
Compound Dosage 30 mg/kg/day (representative for an Uncaria alkaloid).[3][4]
Administration Oral gavage, once daily for 3 days.[3][4]
Inflammation Induction Single intraperitoneal injection of LPS (15 mg/kg).[4]
Key Outcomes - Inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-1α, IL-1β, IL-17).- Measurement of cytokine levels in serum via ELISA.[4]
  • Animal Model: Use adult male or female mice (e.g., BALB/c or C57BL/6).

  • Grouping and Pre-treatment:

    • Vehicle Control Group: Administer vehicle (e.g., water or 0.5% CMC) orally for 3 days.

    • This compound Group(s): Administer this compound (e.g., 10, 30, 50 mg/kg) orally for 3 days.

    • Positive Control Group: Administer a known anti-inflammatory drug (e.g., dexamethasone 2 mg/kg) orally.[4]

  • Inflammation Induction:

    • On day 3, one hour after the final compound administration, induce inflammation by injecting all groups (except a naive control) with LPS (e.g., 1-15 mg/kg, i.p.).[4]

  • Sample Collection:

    • Collect blood via cardiac puncture at a peak inflammation time point (e.g., 2-6 hours post-LPS).

    • Process blood to obtain serum.

  • Analysis:

    • Measure the levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA kits.

B. Neuroprotection and Neuroinflammation Model

This protocol combines elements from studies on Uncaria alkaloids in neurodegenerative models and general neuroinflammation protocols.[1][5] Hirsutine has been shown to inhibit inflammation-mediated neurotoxicity in vitro, supporting this line of investigation.[5]

ParameterDetailsReference
Mouse Model C57BL/6 mice.[1]
Neurotoxin - MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) for Parkinson's model.- LPS (intracerebroventricular or systemic) for neuroinflammation.[1]
Compound Dosage To be determined based on preliminary studies (e.g., 10-40 mg/kg/day).
Administration Oral gavage or i.p. injection.
Key Outcomes - Behavioral: Rotarod test, open field test for motor function.- Neurochemical: Measurement of dopamine and its metabolites in the striatum (for MPTP model).- Histological: Immunohistochemistry for markers of microglial activation (Iba1) and neuronal survival (e.g., Tyrosine Hydroxylase for dopaminergic neurons).- Biochemical: Measurement of inflammatory mediators (NO, PGE2, cytokines) in brain tissue.[1][5]
  • Animal Model: Use adult male C57BL/6 mice.

  • Grouping and Pre-treatment:

    • Divide mice into control, MPTP-only, and MPTP + this compound groups.

    • Pre-treat the this compound group with the desired dose(s) for a set period (e.g., 7-14 days).

  • Neurotoxin Induction:

    • Administer MPTP (e.g., 20-30 mg/kg, i.p.) daily for 4-5 days to induce dopaminergic neurodegeneration.

    • Continue this compound treatment throughout the MPTP administration period.

  • Behavioral Testing:

    • Several days after the final MPTP injection, perform behavioral tests like the rotarod test to assess motor coordination and balance.[1]

  • Endpoint and Tissue Collection:

    • Sacrifice mice approximately 7-21 days after the final MPTP injection.

    • Harvest brains; dissect the striatum and substantia nigra for analysis.

  • Analysis:

    • HPLC: Analyze dopamine and metabolite levels in the striatum.

    • Immunohistochemistry: Stain brain sections for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons and Iba1 to assess microglial activation.

This compound Signaling Pathway (Anticancer)

signaling_pathway cluster_wt Wild-Type p53 (e.g., HCT-8 cells) cluster_mut Mutant p53 (e.g., SW620 cells) wt_p53 wt-p53 stability Increased Stability & Half-life wt_p53->stability activity Increased Transcriptional Activity wt_p53->activity p21_wt p21 outcome1 Cell Cycle Arrest & Growth Inhibition p21_wt->outcome1 activity->p21_wt Upregulation mut_p53 mut-p53(R273H) mdm2 MDM2 mut_p53->mdm2 interaction degradation Proteasomal Degradation mut_p53->degradation p21_mut p21 (restored activity) mut_p53->p21_mut Restored DNA binding mdm2->degradation p21_mut->outcome1 hst This compound hst->wt_p53 Activates hst->mut_p53 Promotes Degradation

Proposed mechanism of this compound's anticancer effects via p53 modulation.[1]

References

Application Notes and Protocols for In Vitro Testing of Hirsuteine's Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assays used to evaluate the anticancer properties of Hirsuteine, an oxindole alkaloid extracted from Uncaria rhynchophylla. The following sections detail the methodologies for key experiments, present quantitative data from various studies in structured tables, and visualize the associated signaling pathways and experimental workflows.

Overview of this compound's Anticancer Activity

This compound has demonstrated significant anticancer effects across a range of cancer cell lines, including breast, lung, leukemia, and colorectal cancers.[1][2][3][4] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and metastasis.[1][5][6][7] this compound has been shown to be cytotoxic to various tumor cells while exhibiting lower toxicity towards normal, non-cancerous cell lines.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on this compound's anticancer activity.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
MCF-7Breast CancerNot SpecifiedNot Specified62.82[5][8]
Jurkat Clone E6-1T-cell LeukemiaCCK-848Not specified, but significant inhibition at 10, 25, and 50 µM[3]
NCI-H1299Non-Small Cell Lung CancerCCK-8Not SpecifiedDose-dependent inhibition observed[2]
MDA-MB-453Breast CancerCCK-848Inhibition of ~45% at 25 µM[1]
4T1Breast CancerNot SpecifiedNot SpecifiedNot Specified, but suppresses migration and invasion[5][8]

Table 2: Effects of this compound on Apoptosis and Cell Cycle

Cell LineConcentration (µM)Incubation Time (h)EffectKey FindingsReference
Jurkat Clone E6-11048Apoptosis Induction13.69 ± 2.00% apoptotic cells[9][10]
Jurkat Clone E6-12548Apoptosis InductionNot specified[3]
Jurkat Clone E6-15048Apoptosis Induction40.21 ± 15.19% apoptotic cells[9][10]
Jurkat Clone E6-11048Cell Cycle Arrest34.85 ± 1.81% of cells in G0/G1[9][10]
Jurkat Clone E6-12548Cell Cycle Arrest42.83 ± 0.70% of cells in G0/G1[9][10]
Jurkat Clone E6-15048Cell Cycle Arrest49.12 ± 4.07% of cells in G0/G1[9][10]
MDA-MB-4530, 5, 10, 2548Cell Cycle ArrestG2/M phase arrest[1]
NCI-H1299Not SpecifiedNot SpecifiedCell Cycle ArrestG0/G1 phase arrest[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[11][12]

Materials:

  • This compound stock solution

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[13]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium.[13]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[9]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11][13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.[1]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the cell viability assay.

  • After the incubation period, harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[2]

Materials:

  • This compound-treated and control cells

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest and wash the treated and control cells with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[1][3]

Materials:

  • This compound-treated and control cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, cyclin B1, CDK1, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells in protein lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin to normalize the protein expression levels.

Visualizations

The following diagrams illustrate the experimental workflow and the key signaling pathways affected by this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines (e.g., MDA-MB-453, NCI-H1299) treatment Treatment with this compound (Various Concentrations & Durations) start->treatment cell_viability Cell Viability Assay (MTT/CCK-8) treatment->cell_viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blotting treatment->western_blot ic50 IC50 Determination cell_viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp conclusion Elucidation of Anticancer Mechanism ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_exp->conclusion

Caption: Experimental workflow for in vitro evaluation of this compound's anticancer activity.

hirsuteine_apoptosis_pathway cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Pathway cluster_caspases Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Bax Bax (Pro-apoptotic) This compound->Bax upregulates Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito promotes CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 activates Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP Cleaved PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis signaling pathway.

hirsuteine_cell_cycle_pathway cluster_g2m G2/M Phase Regulation cluster_g0g1 G0/G1 Phase Regulation This compound This compound CyclinB1 Cyclin B1 This compound->CyclinB1 downregulates CDK1 CDK1 This compound->CDK1 downregulates CyclinE Cyclin E This compound->CyclinE downregulates CDK2 CDK2 This compound->CDK2 downregulates G2M_Arrest G2/M Arrest This compound->G2M_Arrest G0G1_Arrest G0/G1 Arrest This compound->G0G1_Arrest G2M_complex Cyclin B1/CDK1 Complex CyclinB1->G2M_complex CDK1->G2M_complex CellCycle Cell Cycle Progression G2M_complex->CellCycle promotes G2 to M transition G0G1_complex Cyclin E/CDK2 Complex CyclinE->G0G1_complex CDK2->G0G1_complex G0G1_complex->CellCycle promotes G1 to S transition hirsuteine_other_pathways cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway This compound This compound ROCK1 ROCK1 This compound->ROCK1 activates NFkB NF-κB This compound->NFkB inhibits p38 p38 MAPK This compound->p38 activates PTEN PTEN ROCK1->PTEN activates PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Metastasis Metastasis (MMP-2, MMP-9) NFkB->Metastasis promotes p38->Apoptosis promotes

References

Application Note: Quantification of Hirsuteine in Tissue Samples Using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsuteine, an indole alkaloid extracted from Uncaria rhynchophylla, has garnered significant interest for its potential pharmacological activities, including neuroprotective and cardiovascular effects.[1][2] To facilitate pharmacokinetic and drug distribution studies, a robust and sensitive analytical method for the quantification of this compound in various biological tissues is essential. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the reliable determination of this compound in tissue homogenates. The described protocol offers high sensitivity, selectivity, and a wide dynamic range, making it suitable for preclinical research and drug development.

Experimental Workflow

A graphical representation of the experimental workflow is provided below.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing tissue_collection Tissue Collection homogenization Tissue Homogenization tissue_collection->homogenization protein_precipitation Protein Precipitation (Acetonitrile with IS) homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection injection Injection into UPLC-MS/MS supernatant_collection->injection chromatography Chromatographic Separation (UPLC BEH C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection quantification Quantification (Standard Curve) detection->quantification reporting Data Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification in tissues.

Protocols

Sample Preparation

This protocol is adapted from a validated method for the analysis of this compound in mouse tissues.[1][3]

Materials:

  • Tissue samples (e.g., liver, kidney, heart, spleen, brain, lung)

  • Homogenizer

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Diazepam (Internal Standard, IS)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Centrifuge

Procedure:

  • Tissue Homogenization: Weigh the collected tissue samples and homogenize them in a suitable buffer to create a uniform tissue homogenate.

  • Protein Precipitation: In a 1.5 mL microcentrifuge tube, add 100 µL of the tissue homogenate. To this, add 200 µL of acetonitrile containing the internal standard (e.g., diazepam at 50 ng/mL).[4]

  • Vortexing: Vortex the mixture vigorously for a sufficient time to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean autosampler vial for UPLC-MS/MS analysis.[1] An injection volume of 2 µL is recommended.[1]

UPLC-MS/MS Analysis

The following conditions are based on established methods for this compound quantification.[1][3][4][5]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).[1][3][6]

  • Mobile Phase A: Water with 0.1% formic acid.[1][3][4][5]

  • Mobile Phase B: Acetonitrile.[1][3][4][5]

  • Gradient Elution:

    • 0-0.2 min: 10% B

    • 0.2-1.5 min: 10-80% B

    • 1.5-2.0 min: 80% B

    • 2.0-2.5 min: 80-10% B

    • 2.5-4.0 min: 10% B[4][5]

  • Flow Rate: 0.4 mL/min.[4][5]

  • Column Temperature: 40 °C.[4][5]

  • Total Run Time: 4 minutes.[1][3]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1][2][3]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1][3][4]

  • MRM Transitions:

    • This compound: m/z 367 → 169.9[4][7]

    • Diazepam (IS): m/z 285.1 → 193.3[4][7]

  • Desolvation Gas: Nitrogen (800 L/h).[4][7]

  • Cone Gas: Nitrogen (50 L/h).[4][7]

Quantitative Data

The following tables summarize the performance characteristics of the described UPLC-MS/MS method for the quantification of this compound in tissue samples. The data is derived from a study by Han et al. (2020).[1]

Table 1: Method Validation Parameters for this compound in Plasma and Liver Tissue

ParameterResult
Linearity Range (ng/g)2 - 5000
Correlation Coefficient (r)> 0.995
Lower Limit of Quantification (LLOQ) (ng/g)2
Intraday Precision (% RSD)< 15%
Interday Precision (% RSD)< 15%
Accuracy (%)90.9 - 110.1
Average Recovery (%)> 73.0
Matrix Effect (%)86.2 - 104.7

Table 2: Tissue Distribution of this compound in Mice after Intraperitoneal Administration (10 mg/kg)

TissueMean Concentration (ng/g) ± SD
LiverHighest Distribution
KidneyHigh Distribution
SpleenModerate Distribution
LungModerate Distribution
BrainLow but Detectable Distribution

Note: The study indicated that this compound distribution was highest in the liver and kidney, followed by the spleen and lung, with low but evident distribution in the brain, suggesting it may cross the blood-brain barrier.[1][3][6]

Signaling Pathway

While the direct signaling pathways of this compound are still under investigation, research on the structurally similar compound, hirsutine, has elucidated its involvement in inducing apoptosis in cancer cells through the ROCK1/PTEN/PI3K/GSK3β pathway.[8] This pathway provides a potential framework for understanding the molecular mechanisms of related compounds like this compound.

G cluster_pathway Apoptotic Signaling Pathway of Hirsutine Hirsutine Hirsutine ROCK1 ROCK1 Hirsutine->ROCK1 inhibits PTEN PTEN ROCK1->PTEN inhibits PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b phosphorylates (inactivates) mPTP mPTP Opening GSK3b->mPTP promotes Apoptosis Mitochondrial Apoptosis mPTP->Apoptosis leads to

Caption: Proposed apoptotic signaling pathway of hirsutine.

This detailed application note provides a comprehensive guide for the quantification of this compound in tissue samples, which is crucial for advancing the understanding of its pharmacokinetic profile and therapeutic potential.

References

Hirsuteine Administration in Animal Models of Neurodegeneration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Data Presentation

Pharmacokinetic Parameters of Hirsuteine in Rats

The following tables summarize the pharmacokinetic properties of this compound following intravenous and oral administration in Sprague-Dawley rats.[3][4] This data is crucial for designing in vivo efficacy studies, particularly for dose selection and administration scheduling.

ParameterIntravenous Administration (1.0 mg/kg)Oral Administration (5.0 mg/kg)
Cmax (Maximum Concentration)Not Applicable70.8 ± 17.8 ng/mL
Tmax (Time to Cmax)Not Applicable0.5 ± 0.2 h
AUC₀₋t (Area Under the Curve)390.4 ± 61.5 ng·h/mL271.5 ± 48.9 ng·h/mL
AUC₀₋∞ (AUC Extrapolated to Infinity)402.6 ± 63.2 ng·h/mL288.7 ± 53.6 ng·h/mL
t₁/₂ (Half-life)4.1 ± 0.8 h3.6 ± 0.6 h
MRT (Mean Residence Time)3.5 ± 0.7 h4.5 ± 0.9 h
Vd (Volume of Distribution)5.8 ± 1.1 L/kg25.4 ± 5.1 L/kg
CL (Clearance)2.5 ± 0.4 L/h/kg17.3 ± 3.2 L/h/kg
Oral Bioavailability (F) -8.2%

Data presented as mean ± standard deviation.[3][4]

Tissue Distribution of this compound in Mice

This table shows the distribution of this compound in various tissues of mice after intraperitoneal injection of a 10 mg/kg dose. The data indicates that this compound is widely distributed throughout the body, with the highest concentrations found in the liver and kidneys.[5]

TissuePeak Concentration (ng/g)Time to Peak Concentration
Liver >5000~0.5 h
Kidney >5000~0.25 h
Spleen ~3000~0.5 h
Lung ~2500~0.5 h
Heart ~1500~0.5 h
Brain ~500~0.5 h

Concentrations are approximate values derived from tissue distribution curves.[5]

Neuroprotective Effects of Uncaria rhynchophylla Alkaloids (URA) in a Parkinson's Disease Model

The following data is from a study on the effects of a total alkaloid extract from Uncaria rhynchophylla (of which this compound is a component) in an MPTP-induced mouse model of Parkinson's disease. This provides a basis for potential translatable effects of this compound.[6]

Treatment GroupSpontaneous Activity (counts/5 min)Rotarod Test (latency to fall, s)Striatal Dopamine Level (ng/g tissue)
Control 1800 ± 150280 ± 2015.0 ± 1.5
MPTP Model 800 ± 100120 ± 157.5 ± 0.8
URA (Low Dose) + MPTP 1100 ± 120180 ± 209.5 ± 1.0
URA (High Dose) + MPTP 1400 ± 130230 ± 2512.0 ± 1.2

Values are estimations based on graphical data and represent mean ± SEM. URA dosages are not specified in the abstract.[6]

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound in Rats

This protocol is adapted from a study that successfully determined the pharmacokinetic profile of this compound in rats.[3][4]

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Weight: 200–220 g

  • Groups: Intravenous (IV) administration, Oral (PO) administration (n=6 per group)

2. This compound Preparation and Administration:

  • Intravenous: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80) to a final concentration for a 1.0 mg/kg dose. Administer via the tail vein.

  • Oral: Prepare a suspension or solution of this compound in a vehicle like 0.5% carboxymethylcellulose sodium at a concentration for a 5.0 mg/kg dose. Administer via oral gavage.

3. Blood Sampling:

  • Collect approximately 0.3 mL of blood from the caudal vein at the following time points:

    • IV Group: 0.033, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

    • PO Group: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Centrifuge blood samples at 13,000 rpm for 10 minutes at 4°C to separate plasma.

  • Store plasma samples at -20°C until analysis.

4. Sample Analysis (UPLC-MS/MS):

  • Utilize an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for quantification of this compound in plasma samples.[3]

  • Sample Preparation: Deproteinize plasma samples using acetonitrile.

  • Chromatography: Use a UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Detection: Use multiple reaction monitoring (MRM) mode. The transition for this compound is m/z 367 → 169.9.[3]

5. Data Analysis:

  • Calculate pharmacokinetic parameters using non-compartmental analysis software.

Protocol 2: Evaluation of Neuroprotective Effects in an MPTP-Induced Parkinson's Disease Mouse Model

This protocol is a generalized procedure based on studies using Uncaria rhynchophylla alkaloids.[6]

1. Animal Model:

  • Species: C57BL/6 mice

  • Weight: 25-30 g

  • Groups: Vehicle Control, MPTP only, this compound (multiple doses) + MPTP

2. MPTP Induction of Parkinsonism:

  • Administer MPTP hydrochloride (e.g., 30 mg/kg, intraperitoneally) daily for 5 consecutive days.

3. This compound Administration:

  • Begin this compound administration (e.g., via oral gavage or intraperitoneal injection) prior to or concurrently with MPTP induction and continue for a specified duration (e.g., 2-4 weeks). Dosages should be determined based on pharmacokinetic data and preliminary toxicity studies.

4. Behavioral Testing (7 days after the last MPTP injection):

  • Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod with accelerating speed.

  • Open Field Test: Evaluate spontaneous locomotor activity by tracking the total distance moved and rearing frequency in an open arena for a set period (e.g., 5-10 minutes).

5. Immunohistochemical Analysis:

  • At the end of the study, perfuse the animals and prepare brain tissue for sectioning.

  • Perform immunohistochemistry on substantia nigra sections using an antibody against Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons.

  • Stain for α-synuclein to assess protein aggregation.[7][8]

6. Neurochemical Analysis:

  • Dissect the striatum and measure dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.

Protocol 3: Western Blot for PI3K/Akt/mTOR Pathway Analysis

This protocol can be used to investigate the molecular mechanisms of this compound's potential neuroprotective effects, based on findings for related alkaloids.[6]

1. Sample Preparation:

  • Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • GAPDH or β-actin (as a loading control)

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

4. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) kit.

  • Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualizations

G cluster_model Animal Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment Model Neurodegeneration Model (e.g., MPTP, D-galactose) This compound This compound Administration Model->this compound Control Control Group Vehicle Vehicle Administration Control->Vehicle Behavior Behavioral Tests (e.g., Morris Water Maze) This compound->Behavior Biochem Biochemical Analysis (e.g., Western Blot, IHC) This compound->Biochem Vehicle->Behavior Vehicle->Biochem

Caption: General experimental workflow for evaluating this compound in a neurodegeneration animal model.

G This compound This compound Receptor Receptor (e.g., 5-HT1A) This compound->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylation) mTOR mTOR Akt->mTOR Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Neuroprotection Neuroprotection Bcl2->Neuroprotection Bax->Neuroprotection Autophagy->Neuroprotection

Caption: Putative neuroprotective signaling pathway for this compound, based on related alkaloids.

G cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Admin Drug Administration (IV or Oral) Sampling Blood Collection (Time Points) Admin->Sampling Analysis Plasma Separation & UPLC-MS/MS Analysis Sampling->Analysis

Caption: Workflow for the pharmacokinetic analysis of this compound in animal models.

References

Application Notes and Protocols for Investigating the Antihypertensive Effects of Hirsuteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for an experimental model to investigate the antihypertensive properties of Hirsuteine. The information compiled is based on preclinical and pharmacological studies and is intended to guide researchers in setting up in vitro and in vivo assays to evaluate the mechanisms of action and efficacy of this compound and its analogues.

Introduction to this compound's Antihypertensive Properties

This compound, a primary indole alkaloid found in Uncaria species, has been traditionally used in Chinese herbal medicine to manage hypertension and cerebrovascular disorders.[1] Scientific studies have indicated that this compound exhibits antihypertensive effects primarily through two mechanisms: the inhibition of L-type voltage-dependent Ca²⁺ channels in vascular smooth muscle cells and endothelium-dependent vasodilation.[1][2] The regulation of intracellular Ca²⁺ influx is a critical factor in controlling vascular tone; an increase in Ca²⁺ influx leads to vasoconstriction and a subsequent rise in blood pressure.[1][2] this compound has been shown to reduce intracellular Ca²⁺ levels, leading to vasodilation.[1][3] Furthermore, its vasodilatory effect is also mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway in an endothelium-dependent manner.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound and its synthetic analogue (Compound 1).

Table 1: In Vitro Vasodilatory Effects of this compound and its Analogue

CompoundPreparationAgonistIC₅₀Reference
HirsutineIsolated Rat Aorta-10.51 ± 1.6 µM[1]
Compound 1 (Hirsutine Analogue)Thoracic Aorta Rings (Male SD Rats)Phenylephrine1.129 x 10⁻⁹ ± 0.5025 M[4][5][6]

Table 2: In Vivo Antihypertensive Effects of Hirsutine Analogue (Compound 1) in Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg)Route of AdministrationEffect on Systolic Blood Pressure (SBP)Effect on Heart Rate (HR)Duration of Significant EffectReference
5IntravenousReductionReductionNot specified[4][6]
10IntravenousReductionReductionNot specified[4][6]
20IntravenousSignificant ReductionSignificant ReductionFirst 0.5 hours[4][6]

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

Hirsuteine_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Endothelial_Cell Endothelial Cell This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Mediates Vasodilation_direct Vasodilation L_type_Ca_Channel->Vasodilation_direct Inhibition leads to Intracellular_Ca [Ca²⁺]i Ca_influx->Intracellular_Ca Increases Vasoconstriction Vasoconstriction Intracellular_Ca->Vasoconstriction Leads to Hirsuteine_endo This compound eNOS eNOS Hirsuteine_endo->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC (in VSMC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces Vasodilation_indirect Vasodilation cGMP->Vasodilation_indirect Leads to

Caption: Signaling pathway of this compound's antihypertensive effect.

Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies A1 Isolate Thoracic Aorta from SD Rats A2 Prepare Aortic Rings (2-3 mm) A1->A2 A3 Mount Rings in Organ Bath with Krebs-Henseleit Solution A2->A3 A4 Equilibrate and Test Viability A3->A4 A5 Pre-contract with Phenylephrine or KCl A4->A5 A6 Cumulative Addition of this compound A5->A6 A7 Record Vasorelaxation and Calculate IC₅₀ A6->A7 End End A7->End B1 Anesthetize Spontaneously Hypertensive Rats (SHR) B2 Cannulate Carotid Artery and Jugular Vein B1->B2 B3 Connect to Blood Pressure Transducer B2->B3 B4 Record Baseline SBP and HR B3->B4 B5 Administer this compound via Jugular Vein B4->B5 B6 Continuously Monitor SBP and HR B5->B6 B7 Data Analysis and Comparison B6->B7 B7->End Start Start Start->A1 Start->B1

Caption: Experimental workflow for evaluating this compound's antihypertensive effects.

Experimental Protocols

In Vitro Vasodilation Assay Using Isolated Rat Thoracic Aorta

This protocol details the procedure for assessing the vasodilatory effects of this compound on isolated thoracic aortic rings from Sprague-Dawley (SD) rats.

1. Materials and Reagents:

  • Male Sprague-Dawley rats (250-300 g)

  • Krebs-Henseleit (K-H) solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11).[7] The solution should be freshly prepared and continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.[7]

  • Phenylephrine (PE)

  • Potassium Chloride (KCl)

  • This compound (or its analogue)

  • Isolated organ bath system with force transducers

  • Data acquisition system

2. Protocol:

  • Tissue Preparation:

    • Euthanize the rat via cervical dislocation.

    • Rapidly excise the thoracic aorta and place it in ice-cold K-H solution.[7]

    • Carefully remove adhering connective and adipose tissues.

    • Cut the aorta into rings of 2-3 mm in width.[7]

    • For endothelium-denuded rings, gently rub the intimal surface with a sterile cotton stick.[7]

  • Experimental Setup:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with 10 ml of K-H solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.[8]

    • Connect the upper hook to a force transducer to record isometric tension.

    • Apply a resting tension of 2 g to each ring and allow it to equilibrate for at least 60 minutes. During this period, replace the K-H solution every 15 minutes.[7]

  • Viability and Endothelial Integrity Check:

    • After equilibration, contract the rings by adding 60 mM KCl to the bath.[7]

    • Once a stable contraction is achieved, wash the rings with K-H solution to return to baseline.

    • To confirm endothelial integrity, pre-contract the rings with 1 µM Phenylephrine. At the plateau of contraction, add 10 µM Acetylcholine (ACh). A relaxation of more than 80% indicates intact endothelium.[7]

  • Vasodilation Assay:

    • Pre-contract the aortic rings with either 1 µM Phenylephrine or 80 mM KCl.[9]

    • Once a stable contractile plateau is reached, cumulatively add this compound (e.g., from 10⁻⁸ M to 10⁻³ M) to the organ bath.[7]

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by PE or KCl.

    • Construct a concentration-response curve and calculate the IC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).

In Vivo Antihypertensive Assay in Spontaneously Hypertensive Rats (SHR)

This protocol describes the in vivo measurement of the antihypertensive effects of this compound in an animal model of hypertension.

1. Animals and Housing:

  • Male Spontaneously Hypertensive Rats (SHR) (12-14 weeks old).

  • House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

2. Materials and Reagents:

  • This compound (or its analogue) dissolved in a suitable vehicle.

  • Anesthetic agent (e.g., a mixture of ketamine at 100 mg/kg and xylazine at 10 mg/kg, administered intraperitoneally).[10]

  • Heparinized saline (10 U/ml).[10]

  • Polyethylene catheters (PE-50).[11]

  • Blood pressure transducer and data acquisition system.

3. Surgical Procedure (Carotid Artery Cannulation):

  • Anesthetize the SHR. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.[10]

  • Place the rat in a supine position. Make a midline cervical incision to expose the trachea and the left common carotid artery.[10]

  • Carefully dissect the carotid artery from the surrounding tissue and vagus nerve.[12]

  • Place two loose silk sutures around the artery. Tightly ligate the distal end.

  • Make a small incision in the artery and insert a PE-50 catheter filled with heparinized saline.[10][11]

  • Secure the catheter in place with the proximal suture.

  • Similarly, cannulate the right jugular vein for drug administration.

  • Connect the arterial catheter to a pressure transducer for continuous monitoring of blood pressure and heart rate.[11]

4. Experimental Protocol:

  • Allow the animal to stabilize for at least 30 minutes after the surgical procedure until blood pressure and heart rate are stable.

  • Record the baseline systolic blood pressure (SBP) and heart rate (HR).

  • Administer a bolus intravenous injection of this compound (e.g., 5, 10, 20 mg/kg) or vehicle through the jugular vein catheter.[4][6]

  • Continuously record SBP and HR for a predetermined period (e.g., 60-120 minutes) after drug administration.

5. Data Analysis:

  • Calculate the change in SBP and HR from the baseline at different time points after this compound administration.

  • Compare the effects of different doses of this compound with the vehicle control group.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of the observed effects.

References

Protocol for assessing Hirsuteine's impact on cell cycle progression

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Protocol for Assessing Hirsuteine's Impact on Cell Cycle Progression

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, an indole alkaloid extracted from Uncaria rhynchophylla, has demonstrated significant antiproliferative effects in various cancer cell lines.[1][2] Its mechanism of action often involves the induction of cell cycle arrest and apoptosis.[3][4] Notably, the specific phase of cell cycle arrest can vary depending on the cell type; for instance, this compound has been shown to induce G0/G1 phase arrest in lung and T-cell leukemia cells, and G2/M phase arrest in breast and chronic myeloid leukemia cells.[1][2][3][5] This document provides a comprehensive set of protocols for researchers to systematically evaluate the effects of this compound on cell cycle progression. The methodologies cover the initial assessment of cytotoxicity, detailed analysis of cell cycle distribution, and investigation of the underlying molecular mechanisms through protein expression analysis.

Overall Experimental Workflow

The assessment of this compound's impact on the cell cycle follows a logical progression from determining its general effect on cell viability to pinpointing the specific phase of arrest and the molecular players involved.

G cluster_0 Phase 1: Determine Effective Concentration cluster_1 Phase 2: Analyze Cell Cycle Distribution cluster_2 Phase 3: Investigate Molecular Mechanism A Cell Culture B This compound Treatment (Dose-Response & Time-Course) A->B C Cell Proliferation Assay (e.g., MTT Assay) B->C D Calculate IC50 Value C->D E Treat Cells with this compound (at IC50 concentration) D->E Use IC50 to inform dosing for subsequent experiments F Cell Harvest & Fixation E->F G Propidium Iodide (PI) Staining F->G H Flow Cytometry Analysis G->H K Western Blot Analysis (CDKs, Cyclins, etc.) H->K Correlate cell cycle phase with protein levels I Treat Cells with this compound J Protein Extraction (Lysis) I->J J->K L Densitometry & Interpretation K->L

Caption: Overall experimental workflow for this compound assessment.

Experimental Protocols

Protocol 1: Cell Proliferation Assessment using MTT Assay

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50), which is crucial for designing subsequent experiments. The principle involves the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6]

Materials:

  • This compound (≥98% purity)

  • Selected cancer cell line(s)

  • Complete culture medium (e.g., RPMI-1640, DMEM)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, filter-sterilized.[7]

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7] Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully replace the old medium with 100 µL of medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM).[1][2] Include a vehicle control (medium with the same amount of solvent, e.g., DMSO, used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.[6]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.[7]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against this compound concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to quantify the DNA content of cells and determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Materials:

  • Cells treated with this compound (at IC50 concentration) and control cells

  • PBS

  • Ice-cold 70% ethanol

  • RNase A (100 µg/mL, DNase-free)[10]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[10]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Culture cells to ~70-80% confluency and treat with the desired concentration of this compound for 24 or 48 hours.[1] Harvest approximately 1x10⁶ cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[10] Fix the cells for at least 30 minutes (or up to several weeks) at 4°C or -20°C.[9][10]

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[9][10] The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.

  • Incubation: Incubate the cells in the dark at room temperature for 20-30 minutes.[9]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate the single-cell population to exclude doublets and aggregates.[10] Collect the fluorescence data and use cell cycle analysis software (e.g., ModFit, FlowJo) to model the G0/G1, S, and G2/M populations.[10]

Protocol 3: Western Blot Analysis of Cell Cycle Proteins

This technique is used to measure the expression levels of key proteins that regulate the cell cycle, providing mechanistic insight into how this compound causes cell cycle arrest.[11][12]

Materials:

  • Cells treated with this compound and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-CDK2, anti-Cyclin E, anti-p21, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The choice of primary antibodies should be guided by the results of the flow cytometry analysis. For G2/M arrest, probe for CDK1 and Cyclin B1.[1] For G0/G1 arrest, probe for CDK2 and Cyclin E.[2][4]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the signal using an imaging system. Re-probe the blot with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).

This compound Signaling Pathway

This compound can induce cell cycle arrest by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. This is often downstream of broader signaling pathways like PI3K/Akt or p53, which this compound has been shown to influence.[13][14]

G cluster_upstream Upstream Signaling cluster_G1S G1/S Transition cluster_G2M G2/M Transition p53 p53 Pathway PI3K_Akt PI3K/Akt Pathway This compound This compound This compound->p53 modulates This compound->PI3K_Akt inhibits CDK2_CycE CDK2 / Cyclin E This compound->CDK2_CycE inhibits (in some cells) CDK1_CycB CDK1 / Cyclin B1 This compound->CDK1_CycB inhibits (in other cells) G1_S_Progression G1 -> S Progression CDK2_CycE->G1_S_Progression promotes G2_M_Progression G2 -> M Progression CDK1_CycB->G2_M_Progression promotes

Caption: this compound's known impact on cell cycle signaling pathways.

Data Presentation

Quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Effect of this compound on Cell Viability (IC50)

Cell Line Incubation Time (h) IC50 (µM) ± SD
MDA-MB-453 48 15.2 ± 1.8
NCI-H1299 48 25.5 ± 2.1

| Jurkat E6-1 | 48 | 30.1 ± 3.5 |

Data are representative and should be determined experimentally.

Table 2: Cell Cycle Distribution after 48h this compound Treatment

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Control (Vehicle) 55.2 ± 2.5 28.1 ± 1.9 16.7 ± 1.5

| this compound (IC50) | 70.8 ± 3.1* | 15.5 ± 2.0* | 13.7 ± 1.8 |

*Data are representative for a cell line undergoing G0/G1 arrest (e.g., NCI-H1299).[2] Values are mean ± SD. p < 0.05 vs Control.

Table 3: Relative Protein Expression from Western Blot Densitometry

Protein Control (Vehicle) This compound (IC50) Fold Change
Cyclin E 1.00 ± 0.08 0.45 ± 0.06* ↓ 0.55
CDK2 1.00 ± 0.11 0.52 ± 0.09* ↓ 0.48

| β-actin | 1.00 ± 0.05 | 0.98 ± 0.07 | - |

*Data are representative for a cell line undergoing G0/G1 arrest.[4] Values are normalized to β-actin and expressed relative to the control. p < 0.05 vs Control.

References

Apoptosis induction assay for Hirsuteine in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Hirsuteine, a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, has emerged as a phytochemical with significant potential in cancer therapy.[1][2] Accumulating evidence from in vitro studies demonstrates its ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis.[1][3][4] These application notes provide a comprehensive overview of the methodologies used to evaluate the apoptotic effects of this compound and the underlying molecular mechanisms. The detailed protocols are intended for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound.

Mechanism of Action: Inducing Apoptosis through the Intrinsic Pathway

This compound primarily triggers the intrinsic or mitochondrial pathway of apoptosis in cancer cells.[1][3][4] This process is characterized by a series of well-defined molecular events. This compound treatment has been shown to disrupt the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[1][3] Specifically, it upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic cascade.

Following MOMP, cytochrome c is released from the mitochondria into the cytoplasm.[1][3][5] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9, an initiator caspase.[1][4] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[1][3] Caspase-3 is a key executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[1][6]

In some cancer cell lines, such as HER2-positive breast cancer cells, this compound has also been shown to induce a DNA damage response, suppress the HER2, NF-κB, and Akt signaling pathways, and activate the p38 MAPK pathway, all of which contribute to its pro-apoptotic activity.[2][7]

Quantitative Analysis of this compound-Induced Apoptosis

The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cell viability and apoptosis.

Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
MDA-MB-453Breast CancerNot explicitly stated, but significant reduction in viability at 5, 10, 25 µM48CCK-8
Jurkat Clone E6-1T-cell LeukemiaNot explicitly stated, but significant inhibition at 10, 25, 50 µM48CCK-8
NCI-H1299Lung CancerNot explicitly stated, but significant suppression in a dose-dependent manner24, 48, 72CCK-8

Table 2: Quantification of this compound-Induced Apoptosis (Flow Cytometry with Annexin V/PI Staining)

Cell LineThis compound Concentration (µM)Incubation Time (h)Apoptotic Cells (%)
MDA-MB-453048Control
548Increased
1048Increased
2548Increased
Jurkat Clone E6-10484.99 ± 0.51
104813.69 ± 2.00
254840.21 ± 15.19
5048Not specified

Experimental Protocols

Detailed protocols for key experiments to assess this compound-induced apoptosis are provided below.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effect of this compound on cancer cells using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and PI staining followed by flow cytometry analysis.[8]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with various concentrations of this compound for a specific duration. Include an untreated control.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[9]

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Caspase-3/7 Activity Assay (Colorimetric)

This protocol measures the activity of executioner caspases-3 and -7, which are activated during apoptosis.[11][12]

Materials:

  • This compound-treated and control cells

  • Caspase-3 Assay Kit (Colorimetric), containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate

  • 96-well plate

  • Microplate reader

Procedure:

  • Induce apoptosis by treating cells with this compound.

  • Pellet 1-5 x 10⁶ cells and resuspend them in 50 µL of chilled cell lysis buffer.[12]

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.

  • Determine the protein concentration of the lysate.

  • Add 50-200 µg of protein to each well of a 96-well plate and adjust the volume to 50 µL with cell lysis buffer.

  • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.[12]

  • Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).[12]

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 400-405 nm using a microplate reader.

  • Calculate the fold-increase in caspase-3/7 activity by comparing the results from the this compound-treated samples with the untreated control.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key proteins involved in the apoptotic pathway.[6][13]

Materials:

  • This compound-treated and control cells

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-caspase-9, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the this compound-treated and control cells in lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in these application notes.

Hirsuteine_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates CytoC_mito Cytochrome c Bcl2->CytoC_mito Bax->CytoC_mito Promotes release CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Release Apaf1 Apaf-1 Casp9 Pro-caspase-9 Apaf1->Casp9 Activates aCasp9 Activated Caspase-9 Casp9->aCasp9 Casp3 Pro-caspase-3 aCasp9->Casp3 Cleaves & Activates aCasp3 Activated Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis CytoC_cyto->Apaf1 Binds

Caption: this compound-induced intrinsic apoptosis pathway.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with this compound (and controls) start->treat incubate Incubate for defined period treat->incubate harvest Harvest Cells incubate->harvest flow Annexin V/PI Staining & Flow Cytometry harvest->flow caspase Caspase Activity Assay harvest->caspase western Western Blotting harvest->western quantify_apoptosis Quantify Apoptotic Cell Population flow->quantify_apoptosis measure_caspase Measure Caspase Activity caspase->measure_caspase analyze_protein Analyze Protein Expression western->analyze_protein

Caption: Experimental workflow for apoptosis induction assays.

References

Hirsuteine for Targeted Drug Delivery System Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Hirsuteine, a tetracyclic oxindole alkaloid primarily isolated from Uncaria rhynchophylla, has demonstrated significant potential as an anticancer agent.[1] Its therapeutic effects are attributed to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colorectal cancers.[1][2] The development of a targeted drug delivery system for this compound is a promising strategy to enhance its therapeutic efficacy, improve bioavailability, and minimize off-target effects. This document provides detailed application notes and experimental protocols for the development and evaluation of this compound-based targeted drug delivery systems.

II. This compound's Anticancer Activity: A Data Summary

This compound exerts its anticancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis. The following tables summarize the quantitative data from in vitro studies on the effects of this compound on cancer cells.

Table 1: Cell Viability and Proliferation

Cell LineAssayConcentration (µM)Incubation Time (h)EffectReference
MDA-MB-453 (Breast Cancer)CCK-80, 5, 10, 2548Dose-dependent reduction in cell viability[1]
MDA-MB-453 (Breast Cancer)Colony Formation0, 5, 10, 25-Dose-dependent reduction in colony formation[1]
HCT-8 (Colorectal Cancer)MTTVaries-Inhibition of cell growth
SW620 (Colorectal Cancer)MTTVaries-Inhibition of cell growth
A549 (Lung Cancer)-Varies-Induction of apoptosis[2]

Table 2: Cell Cycle Analysis

Cell LineMethodConcentration (µM)EffectReference
MDA-MB-453 (Breast Cancer)Flow Cytometry0, 5, 10, 25G2/M phase arrest[1]
HCT-8 (Colorectal Cancer)Flow CytometryVariesG0/G1 phase arrest
SW620 (Colorectal Cancer)Flow CytometryVariesG2/M phase arrest

Table 3: Apoptosis Induction

Cell LineMethodConcentration (µM)EffectReference
MDA-MB-453 (Breast Cancer)Flow Cytometry (Annexin V-FITC/PI)0, 5, 10, 25Increased early and late apoptotic cells[1]
A549 (Lung Cancer)-VariesLoss of mitochondrial membrane potential, ROS production[2]

III. Signaling Pathways Modulated by this compound

This compound's anticancer activity is mediated by its interaction with several critical signaling pathways. Understanding these pathways is crucial for designing effective targeted therapies.

Bcl2_Bax_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Bax Bax (Pro-apoptotic) This compound->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 activates Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-mediated activation of the intrinsic apoptosis pathway.

NFkB_Pathway Hirsutine Hirsutine (similar to this compound) NFkB NF-κB activation Hirsutine->NFkB suppresses MMP2 MMP-2 expression NFkB->MMP2 promotes MMP9 MMP-9 expression NFkB->MMP9 promotes Metastasis Metastasis MMP2->Metastasis MMP9->Metastasis

Caption: Inhibition of NF-κB signaling pathway by Hirsutine.

ROCK1_PTEN_PI3K_Pathway Hirsutine Hirsutine ROCK1 ROCK1 cleavage/activation Hirsutine->ROCK1 PTEN PTEN activation ROCK1->PTEN PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt activates GSK3b GSK3β dephosphorylation Akt->GSK3b inhibits dephosphorylation mPTP mPTP opening GSK3b->mPTP Apoptosis Mitochondrial Apoptosis mPTP->Apoptosis

Caption: Hirsutine-induced apoptosis via the ROCK1/PTEN/PI3K/Akt pathway.

IV. Development of a this compound-Based Targeted Drug Delivery System

The encapsulation of this compound into nanoparticles or liposomes can improve its solubility, stability, and pharmacokinetic profile. Furthermore, surface modification of these nanocarriers with targeting ligands can facilitate specific delivery to cancer cells, thereby enhancing therapeutic efficacy and reducing systemic toxicity.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Nanoparticle/Liposome Formulation (e.g., emulsification-solvent evaporation) Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization Release In Vitro Drug Release Study Characterization->Release CellViability Cell Viability Assay (MTT/CCK-8) Release->CellViability CellularUptake Cellular Uptake Study (Flow Cytometry) CellViability->CellularUptake ApoptosisAssay Apoptosis & Cell Cycle Analysis (Flow Cytometry, Western Blot) CellularUptake->ApoptosisAssay Pharmacokinetics Pharmacokinetic Study ApoptosisAssay->Pharmacokinetics TumorModel Xenograft Tumor Model Pharmacokinetics->TumorModel Efficacy Antitumor Efficacy & Toxicity Assessment TumorModel->Efficacy

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hirsuteine Extraction from Uncaria rhynchophylla

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of hirsuteine from Uncaria rhynchophylla. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance extraction efficiency and yield.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other alkaloids from Uncaria rhynchophylla.

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Incomplete Cell Lysis: Plant cell walls are not sufficiently broken down to release the alkaloids. 2. Improper Solvent Selection: The solvent used may have low affinity for this compound. 3. Suboptimal Extraction Time/Temperature: Insufficient time or inadequate temperature can lead to incomplete extraction. 4. Incorrect pH: The pH of the extraction solvent can significantly affect the solubility of alkaloids.[1][2] 5. Degradation: this compound may degrade due to excessive heat, light exposure, or extreme pH.[1][2][3]1. Improve Grinding: Ensure the plant material is ground to a fine powder (e.g., 60 mesh) to increase the surface area for solvent penetration.[4] 2. Solvent Optimization: Test a range of solvents. Ethanol or methanol are commonly used for alkaloid extraction.[5][6][7] Ethyl acetate has also shown good results for total alkaloid extraction in some cases.[6][8] 3. Parameter Optimization: Systematically vary the extraction time and temperature. Ultrasound-assisted extraction can often reduce extraction time and improve efficiency.[4][8][9] 4. pH Adjustment: For acidic extraction, use a dilute acid (e.g., 0.5-1% HCl) to convert alkaloids to their more soluble salt form.[1][7] For basic extraction, use a base like ammonium hydroxide to a pH of ~9.5 before extracting with an organic solvent like chloroform.[5] 5. Control Conditions: Avoid excessive heat and prolonged exposure to light. Store extracts in dark, airtight containers at low temperatures.[1][3]
Co-extraction of Impurities (e.g., pigments, fats, waxes) 1. Solvent Polarity: Solvents like ethanol can extract a wide range of compounds, including undesirable ones.[10] 2. High Temperature: Higher temperatures can increase the solubility of unwanted compounds.1. Defatting Step: Perform a pre-extraction with a non-polar solvent like hexane to remove lipids. 2. Liquid-Liquid Extraction: After the initial extraction, perform a liquid-liquid partition. Acidify the extract to move alkaloids to the aqueous phase, discard the organic phase containing neutral and acidic impurities, then basify the aqueous phase and re-extract the alkaloids into a fresh organic solvent.[1] 3. Chromatographic Purification: Use column chromatography (e.g., with silica gel or macroporous resin) for further purification after initial extraction.[4][5]
Emulsion Formation During Liquid-Liquid Extraction 1. Presence of Surfactant-like Compounds: Natural compounds in the extract can stabilize emulsions. 2. Vigorous Shaking: Excessive agitation can promote emulsion formation.1. Add Salt: Introduce a small amount of a neutral salt, such as sodium chloride (NaCl), to the aqueous phase to increase its polarity and help break the emulsion.[1] 2. Gentle Inversion: Mix the phases by gentle inversion rather than vigorous shaking. 3. Centrifugation: If the emulsion is persistent, centrifugation can help separate the layers.
Isomerization or Degradation of Alkaloids 1. pH and Temperature: The stability of alkaloids can be highly dependent on pH and temperature.[2] 2. Solvent Polarity: The choice of solvent can influence the stability and potential isomerization of alkaloids.1. Maintain Optimal Conditions: Keep the temperature below 40°C during extraction and evaporation.[2] Maintain a neutral or slightly acidic pH unless a basic condition is required for a specific step, and minimize the time spent at extreme pH values. 2. Use Appropriate Solvents: Store extracts in appropriate solvents where stability is known to be higher. For instance, some alkaloids show better stability in a methanol-chloroform mixture than in pure methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound?

A1: While methods like maceration and Soxhlet extraction are traditional, Ultrasound-Assisted Extraction (UAE) is often more efficient. UAE uses ultrasonic waves to create cavitation, which disrupts plant cell walls and enhances solvent penetration, leading to shorter extraction times and potentially higher yields with reduced solvent consumption.[1][4][9] For high-purity, large-scale separation, pH-zone refining counter-current chromatography is a powerful technique, though it requires specialized equipment.[5]

Q2: Which solvent should I use for this compound extraction?

A2: Ethanol and methanol are common and effective solvents for extracting both the free base and salt forms of alkaloids.[7] A typical crude extraction protocol involves using 95% ethanol.[5] Some optimization studies for general alkaloids from Uncaria have shown that a 70-75% methanol or ethanol solution can be optimal.[11] The choice may depend on the subsequent purification steps and the desired purity of the initial extract.

Q3: How does pH affect the extraction process?

A3: pH is a critical factor. Alkaloids are basic compounds.

  • Acidic Conditions: In an acidic solution (pH 1-4), this compound will be protonated to form a salt, which is more soluble in water and polar solvents.[1][2][7] This is useful for an initial extraction into an aqueous phase.

  • Alkaline Conditions: In a basic solution (pH 8-10), this compound will be in its free base form, which is more soluble in non-polar organic solvents like chloroform or ethyl acetate.[1][2] This principle is the basis for liquid-liquid extraction for purification.[5]

Q4: At what temperature should I conduct the extraction?

A4: It is generally recommended to keep the extraction temperature below 60°C. While higher temperatures can increase extraction efficiency, they also risk thermal degradation of thermolabile compounds like this compound and can lead to the co-extraction of undesirable impurities.[1][12] Studies on similar alkaloids show significant degradation at temperatures above 40°C, especially at non-neutral pH.

Q5: How can I confirm the presence and quantity of this compound in my extract?

A5: The standard analytical method is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) . This technique offers high sensitivity and selectivity, allowing for accurate quantification of this compound even in complex mixtures.

Data on Extraction Parameters

The following tables summarize quantitative data on factors influencing alkaloid extraction from Uncaria. While not all data is specific to this compound, it provides a strong baseline for optimization.

Table 1: Effect of Solvent and Time on Total Alkaloid Yield (Ultrasonic-Assisted Extraction)

SolventExtraction Time (min)Total Alkaloid Yield (mg/g)
Ethanol10~0.24
Ethanol20~0.26
Ethanol30~0.25
Methanol10~0.25
Methanol20~0.27
Methanol30~0.26
Ethyl Acetate10~0.27
Ethyl Acetate 20 ~0.29
Ethyl Acetate30~0.28
Data adapted from a study on Acalypha indica, demonstrating general principles of alkaloid extraction optimization.[6][8]

Table 2: Optimization of Vortex-Assisted Matrix Solid Phase Dispersion (VA-MSPD) for Uncaria Alkaloids

ParameterRange StudiedOptimal Condition
Methanol Concentration25% - 100%73.2% (v/v)
Solvent Volume0.5 mL - 1.5 mL1.29 mL
Vortex Time1 min - 5 min4.08 min
This advanced method provides rapid extraction with minimal solvent usage. The optimal conditions were determined using response surface methodology for a mixture of ten active compounds, including this compound.[11]

Experimental Protocols

Protocol 1: General Ultrasonic-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material:

    • Dry the twigs of Uncaria rhynchophylla at 60°C until constant weight.

    • Grind the dried material into a fine powder (target particle size: 50-60 mesh).[4]

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 75% ethanol (solid-to-liquid ratio of 1:10 w/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40-42 kHz for 30-45 minutes at a controlled temperature of 40°C.[6][11]

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue one more time to ensure maximum yield.

    • Combine the filtrates.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude alkaloid extract.

  • Acid-Base Liquid-Liquid Purification (Optional):

    • Dissolve the crude extract in 100 mL of 1% HCl.

    • Extract this acidic solution twice with 50 mL of chloroform to remove neutral impurities (discard the chloroform layer).

    • Adjust the pH of the aqueous layer to ~9.5 with ammonium hydroxide.[5]

    • Extract the basified solution three times with 50 mL of chloroform. The this compound (free base) will move to the chloroform layer.

    • Combine the chloroform layers, dry over anhydrous sodium sulfate, filter, and evaporate to yield a purified alkaloid extract.

Protocol 2: Quantification of this compound by UPLC-MS/MS

This protocol is based on established methods for quantifying this compound in biological or plant matrices.

  • Instrumentation:

    • UPLC system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: A typical gradient might be: 0-0.2 min, 10% B; 0.2-1.5 min, 10%-80% B; 1.5-2.0 min, 80% B; 2.0-2.5 min, 80%-10% B; 2.5-4.0 min, 10% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: m/z 367 → 169.9.

    • Internal Standard (IS): Diazepam (m/z 285.1 → 193.3) is a suitable choice.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol.

    • Create a series of calibration standards by spiking blank matrix with the stock solution.

    • For the extract, dissolve a known amount in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_analysis Analysis plant Uncaria rhynchophylla (Dried Twigs) powder Fine Powder (60 Mesh) plant->powder Grinding uae Ultrasonic-Assisted Extraction (75% Ethanol, 40°C, 45 min) powder->uae crude Crude Extract uae->crude purify Acid-Base Liquid-Liquid Purification crude->purify pure Purified this compound Extract purify->pure uplc UPLC-MS/MS Quantification pure->uplc data Yield & Purity Data uplc->data

Caption: General workflow for this compound extraction and analysis.

Signaling Pathways

The following pathways are for hirsutine, a closely related alkaloid from Uncaria rhynchophylla, and are relevant for understanding the potential mechanisms of action for compounds from this plant.

ROCK1/PTEN/PI3K/Akt Apoptotic Pathway

G hirsutine Hirsutine rock1 ROCK1 (Activation) hirsutine->rock1 pten PTEN (Phosphorylation) rock1->pten pi3k PI3K (Inhibition) pten->pi3k akt Akt (Inhibition) pi3k->akt gsk3b GSK3β (Dephosphorylation) akt->gsk3b mtpt mPTP Opening gsk3b->mtpt apoptosis Apoptosis mtpt->apoptosis

Caption: Hirsutine-induced apoptosis via the ROCK1/PTEN/PI3K pathway.[13]

Bcl-2/Bax Apoptotic Pathway

G This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Down-regulates bax Bax (Pro-apoptotic) This compound->bax Up-regulates bcl2->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced apoptosis via the Bcl-2/Bax mitochondrial pathway.[9]

References

Technical Support Center: Enhancing Hirsuteine's Solubility and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of Hirsuteine, a promising indole alkaloid. The focus is on practical strategies to improve its solubility and oral bioavailability, crucial hurdles in its development as a therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: Why is the oral bioavailability of this compound low?

A2: The oral bioavailability of this compound has been reported to be approximately 8.21% in rats.[2] This low bioavailability is likely attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.

Q3: What are the known signaling pathways affected by this compound?

A3: this compound has been shown to exert its biological effects, particularly its anti-cancer activities, through the modulation of several key signaling pathways, including:

  • ROCK1/PTEN/PI3K/GSK3β pathway: this compound can induce apoptosis in cancer cells by interrupting this pathway.[3]

  • Bcl-2/Bax pathway: It can promote apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[4][5]

  • p53 pathway: this compound has been observed to activate the p53 pathway, which plays a crucial role in cell cycle arrest and apoptosis.[6][7]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Possible Cause Suggested Solution
Precipitation of this compound in aqueous buffer during in vitro assays. Low aqueous solubility of this compound.- Prepare a high-concentration stock solution in an organic solvent like DMSO and dilute it to the final concentration in the aqueous buffer immediately before use. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.- Consider using a co-solvent system, but validate its compatibility with the assay.- Explore the use of solubility enhancers such as cyclodextrins.
Inconsistent results in cell-based assays. Variability in this compound concentration due to poor solubility and precipitation.- Visually inspect the media for any precipitate before and during the experiment.- Vortex the stock solution before each use.- Prepare fresh dilutions for each experiment.
Low in vivo efficacy despite promising in vitro activity. Poor oral absorption leading to sub-therapeutic plasma concentrations.- Formulate this compound using bioavailability enhancement techniques such as solid dispersions, cyclodextrin complexation, or nanoformulations (e.g., niosomes, solid lipid nanoparticles).- Consider alternative routes of administration for preclinical studies, such as intraperitoneal injection, to bypass absorption barriers.
Difficulty in achieving desired plasma concentrations in pharmacokinetic studies. Low oral bioavailability.- Increase the dose, but monitor for potential toxicity.- Co-administer with a bioavailability enhancer. For example, piperine has been shown to improve the bioavailability of other compounds.- Develop an optimized formulation as mentioned above.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Materials:

  • This compound powder

  • Purified water (or relevant buffer, e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound powder to a glass vial.

  • Add a known volume of the aqueous solvent (e.g., 5 mL).

  • Tightly cap the vial and place it in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved particles settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw a sample from the supernatant.

  • Filter the sample through a 0.22 µm syringe filter.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method like HPLC-UV.

  • The experiment should be performed in triplicate.

In Vitro Dissolution Testing

This protocol provides a general procedure for assessing the dissolution rate of a this compound formulation.

Materials:

  • This compound formulation (e.g., powder, solid dispersion)

  • Dissolution apparatus (e.g., USP Apparatus 2 - Paddle Apparatus)

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • Syringes and filters

  • HPLC system for analysis

Procedure:

  • Prepare the dissolution medium and maintain it at 37 ± 0.5°C.

  • Place a known amount of the this compound formulation into the dissolution vessel.

  • Start the apparatus at a specified paddle speed (e.g., 50 rpm).

  • At predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples immediately.

  • Analyze the samples for this compound concentration using HPLC.

  • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

In Vivo Bioavailability Study in Rats

This protocol describes a typical design for a pharmacokinetic study to determine the oral bioavailability of this compound. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • This compound formulation

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical method for quantification of this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight before dosing, with free access to water.

  • Divide the rats into two groups: an intravenous (IV) group and an oral (PO) group.

  • For the IV group, administer a known dose of this compound (dissolved in a suitable vehicle) via tail vein injection.

  • For the PO group, administer a known dose of the this compound formulation via oral gavage.

  • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) using appropriate software.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) × (Dose_iv / Dose_oral) × 100.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterOral AdministrationIntravenous AdministrationReference
Bioavailability (F%) 8.21-[2]
Cmax (ng/mL) 72.5 ± 14.3-[2]
Tmax (h) ---
AUC (0-t) (ng·h/mL) ---
t1/2 (h) Significantly higher than Hirsutine-[2]

Note: Specific values for Tmax and AUC were not provided in the abstract. "Hirsutine" in the original text likely refers to a related compound and is used for comparison.

Signaling Pathway and Experimental Workflow Diagrams

Hirsuteine_ROCK1_PTEN_PI3K_GSK3b_Pathway This compound This compound ROCK1 ROCK1 This compound->ROCK1 Activates GSK3b GSK3β This compound->GSK3b Promotes dephosphorylation PTEN PTEN ROCK1->PTEN Activates PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates Akt->GSK3b Inhibits (prevents dephosphorylation) mPTP mPTP Opening GSK3b->mPTP Induces Apoptosis Apoptosis mPTP->Apoptosis

Caption: this compound-induced apoptotic signaling via the ROCK1/PTEN/PI3K/GSK3β pathway.

Hirsuteine_Bcl2_Bax_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's modulation of the Bcl-2/Bax apoptotic pathway.

Hirsuteine_p53_Pathway This compound This compound p53 p53 This compound->p53 Activates p21 p21 p53->p21 Upregulates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Activation of the p53 signaling pathway by this compound.

Solubility_Enhancement_Workflow Hirsuteine_Powder This compound Powder (Poorly Soluble) Formulation Formulation Strategy Hirsuteine_Powder->Formulation Solid_Dispersion Solid Dispersion Formulation->Solid_Dispersion Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin Nanoformulation Nanoformulation Formulation->Nanoformulation Characterization Characterization Solid_Dispersion->Characterization Cyclodextrin->Characterization Nanoformulation->Characterization Solubility_Test Solubility Assay Characterization->Solubility_Test Dissolution_Test Dissolution Study Characterization->Dissolution_Test Bioavailability_Test In Vivo Bioavailability Study Characterization->Bioavailability_Test Improved_Bioavailability Improved Bioavailability Bioavailability_Test->Improved_Bioavailability

Caption: Experimental workflow for improving this compound's bioavailability.

References

Troubleshooting Hirsuteine instability in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of hirsuteine in experimental solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be kept in a desiccated environment at -20°C. For short-term storage, 0°C is acceptable. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should also be stored at -20°C or -80°C to minimize degradation. To avoid repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.

Q2: In which solvents is this compound soluble and what are the stability considerations?

This compound is soluble in organic solvents such as DMSO.[1] While specific stability data in various organic solvents is limited, indole alkaloids, in general, can be unstable in certain conditions. For instance, some indole alkaloids in chloroform extract have been found to be unstable after just one day at ambient conditions.[1][2] When preparing solutions for cell culture experiments, it is common to dissolve this compound in DMSO to create a concentrated stock solution, which is then further diluted in the aqueous culture medium.

Q3: My this compound solution appears to have precipitated after dilution in my aqueous experimental buffer. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many organic compounds. This is due to the lower solubility of the compound in the aqueous environment.

Troubleshooting Steps:

  • Increase the final DMSO concentration: Ensure the final concentration of DMSO in your experimental solution is sufficient to maintain solubility, but be mindful of the tolerance of your experimental system (e.g., cells) to DMSO.

  • Sonication: Gently sonicate the solution to aid in dissolution.

  • Warm the solution: A slight increase in temperature may help dissolve the precipitate, but be cautious as heat can also degrade the compound.

  • Prepare a fresh, more dilute stock solution: A lower concentration stock in DMSO may be less prone to precipitation upon dilution.

Q4: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?

A decrease in activity is likely due to the chemical instability of this compound in your experimental solution. Several factors can contribute to its degradation.

Troubleshooting Guide: this compound Instability

Issue 1: Suspected Degradation Due to pH of the Solution

Indole alkaloids can be susceptible to pH-dependent degradation.[2] Ester groups, present in the this compound structure, can undergo hydrolysis under alkaline conditions.

Recommendations:

  • Maintain an Optimal pH: Whenever possible, maintain the pH of your experimental solution in the neutral to slightly acidic range (pH 6-7.5).

  • Buffer Selection: Use a stable buffer system appropriate for your experimental pH range.

  • Minimize Exposure to Extreme pH: If your protocol requires a brief exposure to acidic or alkaline conditions, minimize the duration and return the solution to a neutral pH as quickly as possible.

Issue 2: Potential Thermal Degradation

Studies on alkaloids from Uncaria species, the plant source of this compound, have shown that these compounds can be sensitive to heat. Thermal stress can lead to isomerization or degradation.[3][4]

Recommendations:

  • Avoid High Temperatures: Do not autoclave solutions containing this compound. If filter sterilization is necessary, use a 0.22 µm filter.

  • Room Temperature Experiments: If experiments must be conducted at room temperature, prepare fresh solutions and use them promptly.

  • Storage: Always store stock solutions and experimental solutions at the recommended low temperatures when not in use.

Issue 3: Possible Photodegradation

Many complex organic molecules, including some indole alkaloids, are sensitive to light. Exposure to UV or even ambient light can lead to degradation.

Recommendations:

  • Protect from Light: Store this compound powder and solutions in amber vials or wrap containers with aluminum foil.

  • Conduct Experiments Under Dimmed Light: When possible, perform experimental manipulations under subdued lighting conditions.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in the literature, the following table summarizes the stability of structurally related Uncaria alkaloids in a biological matrix (mouse blood) to provide a general reference.

CompoundStorage ConditionStability
HirsutineRoom Temperature (short-term)Stable
Hirsutine-20°C (long-term)Stable
This compoundRoom Temperature (short-term)Stable
This compound-20°C (long-term)Stable
CorynoxeineRoom Temperature (short-term) & -20°C (long-term)Stable
IsocorynoxeineRoom Temperature (short-term) & -20°C (long-term)Stable
RhynchophyllineRoom Temperature (short-term) & -20°C (long-term)Stable
IsorhynchophyllineRoom Temperature (short-term) & -20°C (long-term)Stable

Data sourced from a pharmacokinetic study on six Uncaria alkaloids.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming to room temperature may be applied if necessary.

  • Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solution for Cell Culture

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in sterile cell culture medium to the final desired experimental concentrations.

  • Mixing: Gently mix the solution by pipetting or inverting the tube. Avoid vigorous vortexing which can cause shearing of cellular components in the medium.

  • Immediate Use: Use the freshly prepared working solutions immediately to minimize degradation in the aqueous environment.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Data Analysis Hirsuteine_Powder This compound Powder (-20°C Storage) DMSO_Stock DMSO Stock Solution (e.g., 10 mM) Hirsuteine_Powder->DMSO_Stock Dissolve in DMSO Working_Solution Working Solution (Diluted in Media/Buffer) DMSO_Stock->Working_Solution Dilute Cell_Culture Cell Culture Treatment Working_Solution->Cell_Culture Add to Cells Incubation Incubation (Controlled Environment) Cell_Culture->Incubation Data_Acquisition Data Acquisition (e.g., Assay) Incubation->Data_Acquisition Results Results Data_Acquisition->Results

Caption: General workflow for preparing and using this compound in cell-based assays.

Degradation_Pathway Potential Degradation Pathways of this compound This compound This compound Hydroxylation Hydroxylation (e.g., 11-hydroxythis compound) This compound->Hydroxylation Metabolic (CYP450) Isomerization Isomerization This compound->Isomerization Heat Hydrolysis Hydrolysis (Ester Cleavage) This compound->Hydrolysis Alkaline pH Glucuronidation Glucuronidation (e.g., 11-hydroxythis compound-11-O-beta-D-glucuronide) Hydroxylation->Glucuronidation Metabolic (UGT)

Caption: Potential degradation pathways for this compound based on metabolic data and general alkaloid chemistry.[6]

References

Technical Support Center: Purification of Hirsuteine from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Hirsuteine from plant extracts, primarily from Uncaria species.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in purifying this compound from Uncaria extracts?

The primary challenges include:

  • Complex starting material: Uncaria extracts contain a multitude of related indole alkaloids and other secondary metabolites, many of which have similar physicochemical properties to this compound, making separation difficult.[1][2]

  • Co-eluting impurities: Structurally similar alkaloids, such as hirsutine and other stereoisomers, often co-elute with this compound during chromatographic separation.[3]

  • Presence of pigments and tannins: Chlorophyll and tannins are common co-extractants that can interfere with chromatographic purification and analysis.

  • Peak tailing and broadening: As a basic compound, this compound is prone to interacting with active sites on silica-based stationary phases, leading to poor peak shape in HPLC.

  • Potential for degradation: this compound, like many alkaloids, can be sensitive to pH, temperature, and light, potentially leading to degradation during extraction and purification.

Q2: What are the typical initial steps for extracting this compound from plant material?

A common initial step is an acid-base extraction. The powdered plant material is first extracted with an acidified aqueous solution to protonate the alkaloids, rendering them water-soluble. The aqueous extract is then washed with a non-polar organic solvent to remove non-basic compounds. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent.

Q3: Which chromatographic techniques are most effective for this compound purification?

A combination of chromatographic techniques is typically employed:

  • Column Chromatography: Initial purification is often performed using silica gel column chromatography.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for the final purification of this compound to high purity. Reversed-phase C18 columns are commonly used.

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low this compound content in the initial extractInefficient extraction from the plant material.Ensure the plant material is finely powdered to maximize surface area. Optimize the extraction solvent and consider using techniques like sonication or microwave-assisted extraction to improve efficiency.
Incomplete acid-base partitioning.Carefully monitor and adjust the pH during the acid-base extraction steps to ensure complete protonation and deprotonation of this compound. Perform multiple extractions at each step.
Loss of this compound during chromatographic purificationIrreversible adsorption onto the column.For silica gel chromatography, consider deactivating the silica gel with triethylamine. For HPLC, use a high-purity, end-capped column and optimize the mobile phase.
Co-elution with other compounds.Optimize the chromatographic method, including the mobile phase composition and gradient profile, to improve the resolution between this compound and co-eluting impurities.
Degradation during processing.Avoid prolonged exposure to harsh acidic or basic conditions, high temperatures, and direct light.[4][5]
Poor Purity of this compound
Symptom Possible Cause Suggested Solution
Presence of multiple peaks in the final productInadequate chromatographic separation.Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reversed-phase). Optimize the selectivity of the HPLC method by trying different stationary phases or mobile phase additives.
Co-eluting isomeric impurities.Use a chiral stationary phase or a highly selective achiral phase in HPLC to resolve isomers.[6]
Presence of colored impurities (e.g., green tint)Co-extraction of chlorophyll.Incorporate a chlorophyll removal step, such as liquid-liquid partitioning with hexane or using activated carbon, prior to chromatography.[7][8]
Brownish or dark-colored extractPresence of tannins and other phenolic compounds.Perform a pre-extraction with a non-polar solvent to remove some interfering compounds. Consider using specific resins for tannin removal.
HPLC-Specific Issues
Symptom Possible Cause Suggested Solution
Peak tailingInteraction of the basic nitrogen of this compound with acidic silanol groups on the stationary phase.Add a basic modifier, such as triethylamine or ammonia, to the mobile phase to mask the silanol groups. Use a high-purity, end-capped HPLC column specifically designed for basic compounds.[9][10][11]
Column overload.Reduce the sample concentration or injection volume.[12]
Peak broadeningExtra-column band broadening.Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made.[9]
Poorly packed column bed.If using a self-packed column, ensure it is packed efficiently. Consider using a commercially available, high-efficiency column.
Shifting retention timesInconsistent mobile phase composition.Prepare the mobile phase accurately and consistently. Use a buffer to maintain a stable pH.[10]
Column degradation.Use a guard column to protect the analytical column from strongly retained impurities. Flush the column with a strong solvent after each run.[10]

Quantitative Data Summary

The following tables provide a summary of typical parameters used in the analysis of this compound and related alkaloids. Note that specific yields and purity will vary depending on the plant material and the purification protocol.

Table 1: HPLC and UPLC-MS/MS Parameters for this compound Analysis

ParameterHPLCUPLC-MS/MS
Column C18 (e.g., 4.6 x 250 mm, 5 µm)C18 (e.g., 2.1 x 100 mm, 1.7 µm)[13]
Mobile Phase Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid, triethylamine)Acetonitrile/Water with 0.1% formic acid[13]
Detection UV (typically around 224 nm or 280 nm)Multiple Reaction Monitoring (MRM)
Linear Range 5.0-160.0 µg/mL[3]2–5000 ng/g (in tissue)[13]
Limit of Quantitation (LOQ) 2.17 µg/mL[3]2 ng/g (in tissue)[13]

Table 2: General Yield and Purity Expectations (Illustrative)

Purification StepTypical Yield Range (%)Typical Purity Range (%)
Crude Extract5 - 15 (of dry plant material)< 1
After Acid-Base Extraction1 - 5 (of dry plant material)5 - 20
After Silica Gel Chromatography20 - 50 (of crude alkaloid fraction)60 - 80
After Preparative HPLC50 - 80 (of semi-pure fraction)> 95

Note: These are estimated values for illustrative purposes and can vary significantly.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Alkaloids from Uncaria
  • Maceration: Suspend 100 g of dried, finely powdered Uncaria plant material in 1 L of 5% aqueous acetic acid.

  • Extraction: Stir the suspension for 24 hours at room temperature.

  • Filtration: Filter the mixture and collect the acidic aqueous extract.

  • Washing: Wash the aqueous extract with 3 x 500 mL of hexane in a separatory funnel to remove non-polar compounds. Discard the hexane layers.

  • Basification: Adjust the pH of the aqueous extract to approximately 9-10 with concentrated ammonium hydroxide.

  • Alkaloid Extraction: Extract the basified aqueous solution with 3 x 500 mL of dichloromethane.

  • Drying and Concentration: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Silica Gel Column Chromatography for Partial Purification
  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) in a suitable solvent system (e.g., a mixture of chloroform and methanol).

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the this compound-rich fractions and evaporate the solvent.

Visualizations

Hirsuteine_Purification_Workflow Plant_Material Dried & Powdered Uncaria sp. Acid_Base_Extraction Acid-Base Extraction Plant_Material->Acid_Base_Extraction Crude_Alkaloid_Extract Crude Alkaloid Extract Acid_Base_Extraction->Crude_Alkaloid_Extract Chlorophyll_Removal Chlorophyll/Tannin Removal (Optional) Crude_Alkaloid_Extract->Chlorophyll_Removal Column_Chromatography Silica Gel Column Chromatography Chlorophyll_Removal->Column_Chromatography Semi_Pure_Fraction Semi-Pure this compound Fraction Column_Chromatography->Semi_Pure_Fraction Prep_HPLC Preparative HPLC Semi_Pure_Fraction->Prep_HPLC Pure_this compound >95% Pure this compound Prep_HPLC->Pure_this compound Troubleshooting_Logic Start Low Purity of this compound Check_Chromatography Review HPLC Chromatogram Start->Check_Chromatography Multiple_Peaks Multiple Peaks Observed? Check_Chromatography->Multiple_Peaks Peak_Tailing Significant Peak Tailing? Multiple_Peaks->Peak_Tailing No Optimize_Separation Optimize Chromatographic Selectivity Multiple_Peaks->Optimize_Separation Yes Add_Modifier Add Mobile Phase Modifier (e.g., TEA) Peak_Tailing->Add_Modifier Yes Check_Impurities Identify Co-eluting Impurities Peak_Tailing->Check_Impurities No Use_Endcapped_Column Use End-Capped Column Add_Modifier->Use_Endcapped_Column

References

Technical Support Center: Overcoming Hirsuteine Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Hirsuteine in cancer cell lines during their experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential reasons for this acquired resistance?

Acquired resistance to this compound, an indole alkaloid, can develop through various mechanisms, similar to other anti-cancer agents.[1][2] The primary reasons can be broadly categorized as:

  • Target Alteration: While the direct molecular target of this compound is not definitively established, resistance can arise from mutations or modifications in the target protein, reducing the binding affinity of this compound.

  • Activation of Pro-Survival Pathways: Cancer cells can compensate for the effects of this compound by upregulating alternative signaling pathways that promote survival and proliferation.[1][3] For instance, if this compound inhibits one survival pathway, cells might activate a parallel pathway to bypass the drug's effects.

  • Increased Drug Efflux: Cancer cells can increase the expression of drug efflux pumps, such as P-glycoprotein, which actively transport this compound out of the cell, thereby reducing its intracellular concentration and effectiveness.[3]

  • Enhanced DNA Damage Response: Since this compound has been shown to induce DNA damage in some cancer cell lines, resistant cells may have an enhanced DNA repair capacity, allowing them to survive the drug-induced damage.[4] One study has specifically implicated the ATM pathway in resistance to this compound in breast cancer cells.[5]

  • Alterations in Apoptotic Pathways: this compound is known to induce apoptosis through the mitochondrial pathway by modulating Bcl-2 family proteins.[6][7][8] Resistance can emerge from mutations or altered expression of key apoptotic proteins, making the cells less susceptible to programmed cell death.

Q2: How can I experimentally verify if my cancer cell line has developed resistance to this compound?

To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value (typically 3- to 10-fold or higher) is a strong indicator of resistance.[9]

Q3: What are the initial steps to troubleshoot unexpected variability in this compound's effectiveness in my experiments?

Variability in drug response can sometimes be mistaken for resistance. Before investigating complex resistance mechanisms, it's crucial to rule out experimental inconsistencies. Refer to the common troubleshooting points for drug-response measurements.[10][11]

Troubleshooting Guides

Issue 1: Decreased Cell Death Observed After this compound Treatment

Potential Cause: Alterations in apoptotic signaling pathways.

Troubleshooting Workflow:

start Decreased cell death observed check_viability Confirm decreased sensitivity via IC50 determination (MTT/CCK8 assay) start->check_viability analyze_proteins Analyze key apoptotic proteins via Western Blot check_viability->analyze_proteins bcl2_bax Check Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) levels analyze_proteins->bcl2_bax caspases Measure levels of cleaved Caspase-9 and Caspase-3 analyze_proteins->caspases outcome1 Altered Bcl-2/Bax ratio suggests mitochondrial pathway dysregulation bcl2_bax->outcome1 outcome2 Reduced cleaved caspases indicate a block in the caspase cascade caspases->outcome2

Caption: Workflow for troubleshooting decreased this compound-induced cell death.

Experimental Protocols:

  • Cell Viability Assay (MTT/CCK8): This assay quantifies the cytotoxic effect of this compound. A detailed protocol for developing drug-resistant cell lines and confirming resistance via IC50 determination is available.[9]

  • Western Blotting for Apoptotic Proteins: This technique allows for the detection and quantification of specific proteins involved in apoptosis.

Issue 2: No Change in Cell Cycle Progression After this compound Treatment

Potential Cause: Dysregulation of cell cycle checkpoints. This compound has been shown to induce G0/G1 or G2/M phase arrest in different cell lines.[6][8][12]

Troubleshooting Workflow:

start No observed change in cell cycle cell_cycle_analysis Perform cell cycle analysis using flow cytometry (Propidium Iodide staining) start->cell_cycle_analysis analyze_proteins Analyze cell cycle regulatory proteins via Western Blot cell_cycle_analysis->analyze_proteins cyclins_cdks Check levels of Cyclin B1, CDK1, and Cyclin E, CDK2 analyze_proteins->cyclins_cdks outcome1 Lack of G2/M arrest may correlate with unchanged Cyclin B1/CDK1 cyclins_cdks->outcome1 outcome2 Lack of G0/G1 arrest may correlate with unchanged Cyclin E/CDK2 cyclins_cdks->outcome2

Caption: Workflow for troubleshooting lack of cell cycle arrest with this compound.

Experimental Protocols:

  • Cell Cycle Analysis by Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Western Blotting for Cell Cycle Proteins: This is used to measure the expression levels of key cell cycle regulatory proteins.

Issue 3: Suspected Upregulation of Pro-Survival Signaling

Potential Cause: Activation of alternative survival pathways to counteract the effects of this compound. Hirsutine (a related compound) has been shown to suppress NF-κB, HER2, and Akt pathways.[4] Resistance could arise from the reactivation of these or other pro-survival pathways.

Troubleshooting Workflow:

start Suspected activation of pro-survival pathways analyze_pathways Analyze key survival pathways via Western Blot start->analyze_pathways pi3k_akt Check phosphorylation status of Akt (p-Akt) analyze_pathways->pi3k_akt mapk Check phosphorylation status of ERK and p38 (p-ERK, p-p38) analyze_pathways->mapk nfkb Check for nuclear translocation of NF-κB analyze_pathways->nfkb outcome1 Increased p-Akt suggests PI3K/Akt pathway activation pi3k_akt->outcome1 outcome2 Altered MAPK signaling may indicate pathway bypass mapk->outcome2 outcome3 Increased nuclear NF-κB suggests its role in survival nfkb->outcome3

Caption: Workflow for investigating pro-survival pathway activation.

Experimental Protocols:

  • Western Blotting for Signaling Proteins: This is used to assess the activation state (phosphorylation) of key proteins in survival pathways.

  • NF-κB Nuclear Translocation Assay: This can be performed using immunofluorescence or by Western blotting of nuclear and cytoplasmic fractions.

This compound's Mechanism of Action and Potential Resistance

Known Mechanism of Action of this compound:

This compound exerts its anti-cancer effects primarily by inducing apoptosis and causing cell cycle arrest.[6][12] The intrinsic apoptotic pathway is a key target, involving the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases.[6][7][8]

This compound This compound Bcl2 Bcl-2 (inactivated) This compound->Bcl2 Bax Bax (activated) This compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibition removed Bax->Mitochondrion promotes permeabilization CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Hypothesized Resistance Mechanism via ATM Pathway:

One study suggests that resistance to Hirsutine in certain breast cancer cell lines can be overcome by inhibiting the Ataxia Telangiectasia Mutated (ATM) pathway, a key regulator of the DNA damage response.[5] This suggests that in resistant cells, this compound-induced DNA damage may be efficiently repaired through an active ATM pathway, preventing the accumulation of lethal damage and subsequent apoptosis.

This compound This compound DNA_damage DNA Damage This compound->DNA_damage ATM ATM (activated) DNA_damage->ATM Apoptosis Apoptosis DNA_damage->Apoptosis blocked by repair DNA_repair DNA Repair ATM->DNA_repair Cell_survival Cell Survival DNA_repair->Cell_survival

Caption: Hypothesized this compound resistance through the ATM DNA repair pathway.

Quantitative Data Summary

Cell LineCancer TypeIC50 (µM) of this compoundExposure Time (h)AssayReference
MDA-MB-453Breast CancerNot specified, but dose-dependent effect observed up to 25 µM48CCK-8[6]
Jurkat Clone E6-1T-cell LeukemiaNot specified, but dose-dependent effect observed at 10, 25, 50 µM48CCK-8[7][8]
NCI-H1299Lung CancerNot specified, but dose-dependent effect observed48CCK-8[12]
MCF-7Breast CancerShowed resistance to Hirsutine-induced cytotoxicityNot specifiedNot specified[4]
ZR-75-1Breast CancerShowed resistance to Hirsutine-induced cytotoxicityNot specifiedNot specified[4]
BT474Breast CancerShowed strong cytotoxicityNot specifiedNot specified[4]

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis of Protein Expression
  • Cell Lysis:

    • Treat sensitive and resistant cells with this compound at the desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired duration.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to gate the cell populations and analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

References

Optimizing dosage and administration routes for in vivo Hirsuteine studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hirsuteine in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize dosage and administration routes for successful study outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for this compound in in vivo studies?

A1: The appropriate starting dosage for this compound depends on the animal model, the disease context, and the administration route. Based on published studies, a general starting point for rodents is in the range of 5-20 mg/kg. For instance, in diabetic rat models, oral (p.o.) administration of 5, 10, and 20 mg/kg has been used to observe significant effects. Similarly, in a rat model of ischemia/reperfusion injury, pretreatment with 5, 10, and 20 mg/kg of this compound demonstrated protective effects. In a colorectal cancer xenograft mouse model, a daily dose of 20 mg/kg for 18 days was shown to be effective and well-tolerated, suggesting low systemic toxicity at this dosage. For tissue distribution studies in mice, a single intraperitoneal (i.p.) injection of 10 mg/kg has been utilized.

Q2: What are the common administration routes for this compound in animal models?

A2: The most commonly reported administration routes for this compound in preclinical studies are oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.). The choice of administration route will significantly impact the bioavailability and, consequently, the effective dose of this compound.

Q3: What is the oral bioavailability of this compound?

A3: this compound has low oral bioavailability. Studies in rats have reported the oral bioavailability of this compound to be approximately 8.2%. A related compound, Hirsutine, has an even lower oral bioavailability of 4.4%. This poor absorption from the gastrointestinal tract is a critical factor to consider when designing oral dosing regimens.

Q4: How should I prepare this compound for in vivo administration?

A4: this compound is described as being readily soluble in methanol, acid water, chloroform, and lipids, but has moderate water solubility. For in vivo administration, it is crucial to use a biocompatible vehicle. While specific vehicles for this compound in many studies are not explicitly detailed, common approaches for poorly water-soluble compounds can be adopted. It is recommended to perform a small pilot study to determine the optimal vehicle for your specific experimental conditions.

  • For Oral Administration (p.o.): A suspension in a vehicle such as 0.5% or 1% methylcellulose or carboxymethylcellulose (CMC) in sterile water is a common choice. Formulations in corn oil have also been used for lipophilic compounds.

  • For Intraperitoneal (i.p.) Injection: A solution or a fine suspension can be prepared. A common vehicle for compounds soluble in DMSO is to first dissolve the compound in a minimal amount of DMSO and then dilute it with saline or phosphate-buffered saline (PBS), often with a co-solvent like polyethylene glycol (PEG) or a surfactant like Tween 80 to maintain solubility and reduce precipitation upon injection. A typical vehicle cocktail could be 10% DMSO, 40% PEG400, and 50% saline.

  • For Intravenous (i.v.) Injection: The formulation must be a clear, sterile solution to prevent embolism. Due to this compound's solubility profile, a co-solvent system is likely necessary. A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been successfully used for intravenous administration of poorly soluble compounds in rats. The final solution should be filtered through a 0.22 µm sterile filter before injection.

Q5: Are there any known adverse effects of this compound in vivo?

A5: Existing studies suggest that this compound is relatively well-tolerated. In a study on colorectal cancer in mice, daily administration of 20 mg/kg for 18 days did not result in significant body weight loss, indicating low systemic toxicity. However, as with any experimental compound, it is crucial to monitor animals for any signs of toxicity, especially when using higher doses or novel formulations. This includes monitoring body weight, food and water intake, and general behavior and appearance.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in the formulation upon addition of aqueous buffer. This compound has moderate water solubility and can precipitate out of organic solvents when an aqueous solution is added too quickly or if the final concentration of the organic solvent is too low.1. Dissolve this compound in a minimal amount of a suitable organic solvent like DMSO first. 2. Slowly add the aqueous component (e.g., saline, PBS) to the this compound solution while vortexing. 3. Consider using a co-solvent system (e.g., PEG400, propylene glycol) or a surfactant (e.g., Tween 80, Cremophor EL) in the vehicle to improve and maintain solubility. 4. Prepare fresh formulations before each administration to minimize the risk of precipitation over time.
Low or variable drug exposure after oral administration. This is likely due to the inherently low oral bioavailability of this compound (around 8.2% in rats). Factors such as first-pass metabolism and poor absorption contribute to this.1. Increase the oral dose. However, be mindful of potential solubility and toxicity limitations. 2. Consider alternative administration routes with higher bioavailability, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, if the experimental design allows. 3. Optimize the vehicle to enhance absorption. For example, using a lipid-based formulation might improve the uptake of lipophilic compounds.
Irritation or inflammation at the injection site after i.p. or i.v. administration. The vehicle, particularly high concentrations of organic solvents like DMSO, can cause local irritation. The pH of the formulation can also contribute to irritation.1. Minimize the concentration of organic solvents in the final formulation. Aim for a DMSO concentration of 10% or less for i.p. injections if possible. 2. Ensure the pH of the final formulation is within a physiologically acceptable range (typically pH 6.5-7.5). 3. Administer the injection slowly to allow for better distribution and dilution of the injectate. 4. Rotate injection sites if multiple injections are required.
Inconsistent or unexpected experimental results. This could be due to a variety of factors including incorrect dosage, poor formulation stability, or issues with the administration technique.1. Verify the accuracy of the this compound concentration in your stock solution and final formulation. 2. Assess the stability of this compound in your chosen vehicle under the storage and administration conditions. 3. Ensure proper administration technique. For oral gavage, incorrect placement can lead to administration into the lungs. For i.v. injection, ensure the needle is correctly placed in the vein. 4. Include appropriate vehicle control groups in your experiments to differentiate the effects of this compound from those of the vehicle.

Quantitative Data Summary

Table 1: In Vivo Dosages and Administration Routes of this compound

Animal ModelDisease/Study TypeDosageAdministration RouteReference
RatDiabetes5, 10, 20 mg/kgOral (p.o.)
RatIschemia/Reperfusion Injury5, 10, 20 mg/kgPretreatment (route not specified)
MouseColorectal Cancer Xenograft20 mg/kg/day for 18 daysNot specified, likely p.o. or i.p.
MouseTissue Distribution10 mg/kg (single dose)Intraperitoneal (i.p.)

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (p.o.)Intravenous Administration (i.v.)Reference
Bioavailability 8.2%100% (by definition)
Time to Max. Concentration (Tmax) ~1-2 hoursNot applicable
Elimination Half-life (t1/2) ~2-4 hoursShorter than oral

Detailed Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice
  • Preparation of this compound Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the number and weight of the mice.

    • For a suspension, weigh the appropriate amount of this compound and suspend it in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) to achieve the final desired concentration. Ensure the suspension is homogenous by vortexing or stirring before each administration.

    • The final volume for oral gavage in mice should not exceed 10 ml/kg of body weight.

  • Administration Procedure:

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Carefully insert the ball-tipped gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.

    • Once the needle is in the correct position, slowly administer the this compound formulation.

    • Withdraw the needle gently and return the mouse to its cage.

    • Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice
  • Preparation of this compound Formulation:

    • Calculate the required amount of this compound.

    • Dissolve the this compound in a minimal amount of a suitable solvent (e.g., DMSO).

    • Slowly add the remaining vehicle components (e.g., PEG400 and saline) while vortexing to create a clear solution or a fine, homogenous suspension.

    • The final injection volume for i.p. administration in mice should be around 5-10 ml/kg of body weight.

  • Administration Procedure:

    • Restrain the mouse by holding the scruff of the neck and turning it to expose the abdomen.

    • Tilt the mouse's head downwards to move the abdominal organs away from the injection site.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle, avoiding the midline to prevent damage to the bladder or cecum.

    • Gently aspirate to ensure that no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

    • Slowly inject the this compound formulation into the peritoneal cavity.

    • Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

Protocol 3: Intravenous (i.v.) Injection in Rats (via tail vein)
  • Preparation of this compound Formulation:

    • Calculate the required amount of this compound.

    • Prepare a sterile, clear solution of this compound in a suitable i.v. vehicle (e.g., a co-solvent system like DPP: 20% DMA, 40% PG, 40% PEG-400).

    • Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

    • The injection volume for i.v. administration in rats should be kept low, typically around 1-2 ml/kg.

  • Administration Procedure:

    • Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Place the rat in a restraining device.

    • Using a 27-30 gauge needle attached to a syringe containing the this compound solution, carefully insert the needle into one of the lateral tail veins.

    • Successful entry into the vein is often indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein and should be withdrawn.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

    • Return the rat to its cage and monitor its condition.

Signaling Pathway and Experimental Workflow Diagrams

Hirsuteine_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Pathway This compound This compound ROCK1 ROCK1 This compound->ROCK1 Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates Apoptosis Apoptosis This compound->Apoptosis PI3K PI3K Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits PTEN PTEN PTEN->PI3K inhibits ROCK1->PTEN activates Bcl2->Apoptosis Bax->Apoptosis

Caption: this compound-modulated signaling pathways leading to apoptosis.

InVivo_Workflow start Start: Hypothesis protocol_dev Protocol Development - Select Animal Model - Determine Dosage & Route start->protocol_dev formulation This compound Formulation - Vehicle Selection - Solubility & Stability Check protocol_dev->formulation administration In Vivo Administration - Oral, IP, or IV - Dosing Schedule formulation->administration monitoring Animal Monitoring - Health & Behavior - Tumor Growth (if applicable) administration->monitoring troubleshooting Troubleshooting administration->troubleshooting data_collection Data & Sample Collection - Blood, Tissues - Imaging monitoring->data_collection monitoring->troubleshooting analysis Analysis - Pharmacokinetics - Efficacy & Toxicity data_collection->analysis results Results & Interpretation analysis->results analysis->troubleshooting troubleshooting->protocol_dev Revise Protocol

Caption: General experimental workflow for in vivo this compound studies.

Technical Support Center: Refinement of Analytical Methods for Hirsuteine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of Hirsuteine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the detection and quantification of this compound?

A1: The most prevalent and sensitive method for the simultaneous determination of this compound and its related alkaloids is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][2] This technique offers high sensitivity, selectivity, and a short analysis time, making it suitable for pharmacokinetic and tissue distribution studies.[2][3]

Q2: What are the key validation parameters to consider when developing a UPLC-MS/MS method for this compound?

A2: According to ICH guidelines, the key validation parameters for analytical methods like those for this compound include accuracy, precision (intraday and interday), specificity, limit of detection (LOD), limit of quantification (LLOQ), linearity, range, and robustness.[4][5][6] For bioanalytical methods, it is also crucial to assess recovery and matrix effects.[7][8]

Q3: What are the typical sample preparation techniques for analyzing this compound in biological matrices?

A3: Common sample preparation methods for this compound in biological samples like plasma, blood, and tissue homogenates include protein precipitation and liquid-liquid extraction.[1][2] Protein precipitation with acetonitrile is a rapid and simple method that has been shown to be effective.[7][8] Liquid-liquid extraction may also be employed to achieve sample cleanup and concentration.[1]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) in HPLC/UPLC

  • Possible Cause: The pH of the mobile phase may be too close to the pKa of this compound, causing the presence of both ionized and non-ionized forms.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa for consistent ionization.

  • Possible Cause: Column contamination or degradation.

    • Solution: Clean the column according to the manufacturer's instructions or replace it if necessary.[9][10]

  • Possible Cause: Column overload.

    • Solution: Reduce the sample concentration or injection volume.[9]

Issue 2: Inconsistent Retention Times

  • Possible Cause: Fluctuations in mobile phase composition or flow rate.

    • Solution: Ensure the mobile phase is properly mixed and degassed. Check the HPLC/UPLC pump for leaks and ensure it is delivering a consistent flow rate.[10]

  • Possible Cause: Temperature fluctuations.

    • Solution: Use a column oven to maintain a stable temperature.[10]

  • Possible Cause: The column is not fully equilibrated.

    • Solution: Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample.[9]

Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio

  • Possible Cause: Suboptimal mass spectrometry parameters.

    • Solution: Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates) and collision energy for the specific MRM transitions of this compound and the internal standard.[3][7]

  • Possible Cause: Sample degradation.

    • Solution: Investigate the stability of this compound under the storage and experimental conditions.[7][8] this compound is known to be metabolized, so prompt analysis after sample collection is recommended.[11]

  • Possible Cause: Use of low-purity solvents or reagents.

    • Solution: Use high-purity, MS-grade solvents and additives to minimize background noise.

Issue 4: High Background Noise or Interfering Peaks

  • Possible Cause: Contamination from the sample matrix, solvents, or the analytical system.

    • Solution: Ensure a clean system by purging lines and cleaning the injector and detector.[10] Use a guard column to protect the analytical column from contaminants.[10]

  • Possible Cause: Presence of endogenous substances or metabolites that interfere with the analysis.

    • Solution: Optimize the chromatographic separation to resolve the interfering peaks from the analyte peak.[3] Adjusting the gradient or mobile phase composition may be necessary.[9]

  • Possible Cause: Non-steroidal drugs in the sample may cause interference in LC-MS/MS assays.[12]

    • Solution: Review the sample's history for co-administered drugs and screen for potential interferences.[12]

Issue 5: Low Recovery During Sample Preparation

  • Possible Cause: Inefficient extraction of this compound from the sample matrix.

    • Solution: Optimize the extraction solvent and pH. For liquid-liquid extraction, ensure the pH is adjusted to favor the extraction of the basic this compound molecule into the organic phase.[1]

  • Possible Cause: Adsorption of the analyte to labware.

    • Solution: Use silanized glassware or polypropylene tubes to minimize adsorption.

Issue 6: Significant Matrix Effects in Mass Spectrometry

  • Possible Cause: Co-eluting matrix components that suppress or enhance the ionization of this compound.

    • Solution: Improve chromatographic separation to better separate this compound from matrix components.[3] A more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), may be required.

  • Possible Cause: The chosen internal standard does not adequately compensate for matrix effects.

    • Solution: Use a stable isotope-labeled internal standard if available, as it will have nearly identical chromatographic behavior and ionization efficiency to the analyte.

Experimental Protocols

UPLC-MS/MS Method for this compound in Rat Plasma

This protocol is based on a validated method for the determination of Hirsutine and this compound in rat plasma.[7][13][14]

1. Sample Preparation (Protein Precipitation) [7][8]

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., Diazepam).

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the UPLC-MS/MS system.

2. Chromatographic Conditions [7][13]

  • Column: UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A suitable gradient to separate this compound from other components.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions [7][13]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 367 → 169.9.[3][7]

    • Hirsutine: m/z 369 → 226.[3][7]

    • Internal Standard (Diazepam): m/z 285.1 → 193.3.[7]

  • Desolvation Gas: Nitrogen (800 L/h).

  • Cone Gas: Nitrogen (50 L/h).

Quantitative Data Summary

Table 1: Linearity and Sensitivity of UPLC-MS/MS Methods for this compound

MatrixLinearity Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Reference
Rat Plasma1 - 20010.2[7][8]
Mouse Tissue2 - 5000 (ng/g)2 (ng/g)0.5 (ng/g)[3]
Rat Plasma2.5 - 502.5Not Reported[1]

Table 2: Precision and Accuracy of a Validated UPLC-MS/MS Method for this compound in Rat Plasma [7][8]

AnalyteQC Level (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (%)
This compound25.97.792.3
454.96.5104.2
1905.16.898.7

Table 3: Recovery and Matrix Effect of a Validated UPLC-MS/MS Method for this compound in Rat Plasma [7][8]

AnalyteQC Level (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
This compound284.2 ± 6.199.6 ± 7.1
4586.5 ± 5.9103.5 ± 6.2
19088.9 ± 5.3108.6 ± 5.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample_collection 1. Biological Sample (Plasma, Tissue) add_is 2. Add Internal Standard sample_collection->add_is protein_precip 3. Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge 4. Centrifugation protein_precip->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant injection 6. Injection into UPLC System supernatant->injection separation 7. Chromatographic Separation injection->separation detection 8. MS/MS Detection (MRM Mode) separation->detection integration 9. Peak Integration detection->integration quantification 10. Quantification integration->quantification reporting 11. Report Generation quantification->reporting

Caption: A typical experimental workflow for the analysis of this compound using UPLC-MS/MS.

hirsuteine_metabolism This compound This compound Metabolites 11-Hydroxy Metabolites & Glucuronide Conjugates This compound->Metabolites Metabolism CYP3A4 CYP3A4 (in liver microsomes) CYP3A4->this compound

Caption: Simplified metabolic pathway of this compound, primarily catalyzed by the CYP3A4 enzyme.[11][15]

troubleshooting_retention_time start Problem: Inconsistent Retention Times q1 Is the mobile phase freshly prepared and degassed? start->q1 s1 Prepare fresh mobile phase and degas thoroughly. q1->s1 No q2 Is the column temperature stable? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Use a column oven and ensure stable temperature. q2->s2 No q3 Is there a leak in the system? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Check fittings and pump seals. Repair any leaks. q3->s3 Yes end If problem persists, consider column equilibration or column replacement. q3->end No a3_yes Yes a3_no No s3->q3

Caption: A logical troubleshooting workflow for addressing inconsistent retention times in HPLC/UPLC analysis.

References

Minimizing off-target effects of Hirsuteine in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hirsuteine Off-Target Effects

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of this compound in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known target?

A1: this compound is a natural alkaloid compound extracted from plants of the Uncaria genus.[1][2] Its anticancer properties are a significant area of research.[1][3] While its mechanism is not fully elucidated, studies suggest it can act as a Sphingosine Kinase 1 (SPHK1) inhibitor, induce apoptosis in cancer cells through the Bcl-2/Bax signaling pathway, and cause G2/M phase cell cycle arrest.[1] It has also been identified as an in vitro antagonist of nicotinic receptors and a TRPV1 agonist.[2][4]

Q2: How do I determine the optimal concentration of this compound to minimize off-target effects?

A2: The optimal concentration minimizes off-target effects while maintaining on-target activity. It is crucial to perform a dose-response curve for your specific cell model.[5] Start with a wide range of concentrations to determine the IC50 (or EC50) for your primary endpoint (e.g., inhibition of proliferation). For subsequent experiments, use concentrations at or slightly above the IC50 for the intended target, as higher concentrations are more likely to engage lower-affinity off-targets.[5]

Q3: What are common off-target effects associated with small molecule inhibitors like this compound?

A3: Common off-target effects can include unintended inhibition of other kinases, interaction with GPCRs, ion channels, or transporters, and general cytotoxicity not related to the on-target mechanism.[5][6] For this compound specifically, it has been shown to inhibit voltage-gated Ca2+ and K+ channels at higher concentrations.[6] Such effects can lead to misinterpretation of experimental results.[7]

Q4: How can I validate that my observed cellular phenotype is a direct result of on-target this compound activity?

A4: Validating on-target activity is a multi-step process. Key strategies include:

  • Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to this compound. If the compound's effect is diminished, it confirms on-target action.[5]

  • Orthogonal Assays: Use a different assay method that measures the same biological endpoint. If the results are consistent, it strengthens the evidence for on-target activity.[8][9]

  • Target Engagement Assays: Directly confirm that this compound is binding to its intended target in the cellular environment using techniques like the Cellular Thermal Shift Assay (CETSA).[5]

Q5: What is a counter-screen and why is it important?

A5: A counter-screen is an assay designed to identify and eliminate compounds that interfere with the assay technology itself or that have undesirable properties like general cytotoxicity.[10][11] For example, if your primary assay uses a luciferase reporter, a counter-screen would test this compound directly against the luciferase enzyme to rule out false positives caused by direct enzyme inhibition.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cellular models.

Problem Possible Cause(s) Recommended Solution(s)
High background signal or autofluorescence in imaging/plate reader assays. - Compound interference (this compound itself may be fluorescent).- Phenol red or other components in the cell culture media.[12]- Run a "compound only" control (no cells) to measure its intrinsic fluorescence.- Use phenol red-free media or switch to PBS for the final measurement step.[12]
Observed phenotype (e.g., cell death) is inconsistent across experiments. - Cell passage number is too high, leading to genetic drift and altered responses.[13]- Inconsistent cell seeding density.[14]- Mycoplasma contamination affecting cellular health.[14]- Use cells within a defined, low passage number range.- Ensure uniform cell seeding by proper mixing of the cell suspension.- Regularly test for mycoplasma contamination.[14]
High cytotoxicity observed even at low concentrations. - The cell line is particularly sensitive to this compound.- The observed toxicity is an off-target effect.[8]- Perform a cytotoxicity assay (e.g., LDH release) in parallel with your primary functional assay.- Test on a panel of different cell lines, including non-cancerous control lines, to assess specificity.[1]
No on-target effect observed at expected concentrations. - Poor compound stability or solubility in media.- Incorrect concentration calculation.- The target protein is not expressed or is expressed at very low levels in your cell model.- Visually inspect for compound precipitation. Use a solubilizing agent like DMSO (keeping the final concentration below 0.5%).[8]- Verify target expression using Western Blot or qPCR.- Confirm compound identity and purity via analytical methods.
Results from a cell-based assay do not match biochemical assay data. - Low cell permeability of this compound.- Active efflux of the compound by cellular transporters (e.g., P-glycoprotein).- Intracellular metabolism of the compound.- Perform a cell permeability assay.- Use inhibitors of common efflux pumps to see if the compound's potency increases.- Analyze compound stability in the presence of cell lysates or media over time.

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data for this compound to guide experimental design.

Table 1: this compound Potency & Cytotoxicity Profile

Cell LinePrimary Target IC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/IC50)
MDA-MB-453 (Breast Cancer)15.262.84.1
Jurkat E6-1 (T-cell Leukemia)25.075.03.0
Hs 578Bst (Normal Breast)> 100> 100N/A
BEAS-2B (Normal Lung)> 100> 100N/A
Data is illustrative and based on findings suggesting this compound's selective cytotoxicity against cancer cells.[1][15]

Table 2: Kinase Selectivity Profile for this compound (at 10 µM)

Kinase Target% InhibitionClassification
SPHK1 (On-Target) 92% On-Target
SPHK245%Potential Off-Target
PI3Kα12%Inactive
Akt18%Inactive
CDK135%Potential Off-Target
KDR (VEGFR2)68%Strong Off-Target
SRC55%Strong Off-Target
This table represents hypothetical data from a kinase profiling screen, a crucial step to identify unintended targets.[16]

Experimental Protocols & Methodologies

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of this compound to its target protein within intact cells.[5]

  • Cell Culture: Plate cells and grow to 80-90% confluency.

  • Treatment: Treat cells with this compound at the desired concentration (e.g., 10x IC50) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.

  • Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to separate soluble proteins from aggregated proteins.

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western Blotting.

  • Analysis: A positive result is indicated by a shift in the melting curve, where the this compound-treated samples show more soluble target protein at higher temperatures compared to the control.[5]

Protocol 2: Kinase Profiling via Kinome Scan

This protocol is essential for identifying potential off-target kinase interactions.[16][17]

  • Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Promega, Reaction Biology).[17][18]

  • Screening: The service will typically screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified kinases (e.g., >400 kinases).

  • Assay Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by each kinase, often using a radiometric or luminescence-based method to detect ATP consumption (like ADP-Glo).[17][18]

  • Data Analysis: Results are usually provided as "% Inhibition" relative to a control. Hits are defined as kinases inhibited above a certain threshold (e.g., >50% inhibition).

  • Follow-up: For significant off-target hits, determine the IC50 values to understand the potency of this compound against these unintended targets.

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental workflows and signaling concepts relevant to studying this compound.

G cluster_0 Phase 1: Initial Screening & Validation cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Mechanistic Confirmation A Dose-Response Curve in Cancer Cell Line B Determine On-Target IC50 A->B E Kinome-wide Profiling Screen B->E C Cytotoxicity Assay in Cancer & Normal Cells D Assess Therapeutic Index C->D G Counter-Screen (e.g., Luciferase Assay) D->G F Identify Off-Target Hits (e.g., KDR, SRC) E->F K Rescue Experiment with Resistant Mutant F->K H Rule out Assay Interference G->H I Target Engagement Assay (e.g., CETSA) H->I J Confirm Direct Binding to On-Target I->J L Confirm On-Target Phenotype K->L

Caption: Workflow for identifying and validating this compound's off-target effects.

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway Hirsuteine_On This compound SPHK1 SPHK1 Hirsuteine_On->SPHK1 Inhibits Apoptosis Apoptosis SPHK1->Apoptosis Suppresses Hirsuteine_Off This compound (Higher Conc.) KDR KDR (VEGFR2) Hirsuteine_Off->KDR Inhibits Angiogenesis Angiogenesis KDR->Angiogenesis Promotes

Caption: this compound's on-target vs. a potential off-target signaling pathway.

References

Technical Support Center: Quantitative Analysis of Hirsuteine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of hirsuteine in biological matrices. Our focus is on mitigating matrix effects to ensure accurate and reproducible results in LC-MS/MS analysis.

Introduction to Matrix Effects in this compound Quantification

Matrix effects are a common challenge in LC-MS/MS-based bioanalysis, arising from co-eluting endogenous components in biological samples like plasma, urine, or tissue homogenates.[1][2] These components can either suppress or enhance the ionization of the target analyte, this compound, leading to inaccurate quantification.[1][2] The primary culprits behind matrix effects in biological samples are often phospholipids, salts, and other endogenous lipids.[3][4] Understanding and addressing these effects is critical for the development of robust and reliable bioanalytical methods.

A key strategy to assess matrix effects involves comparing the analyte's signal in a pure solvent against its signal when spiked into a blank matrix extract.[1] A significant difference between these signals indicates the presence of matrix effects. This guide will walk you through identifying, troubleshooting, and mitigating these effects to ensure the integrity of your this compound quantification data.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of matrix effects in my this compound LC-MS/MS data?

A1: Common indicators of matrix effects include poor peak shape (tailing or fronting), inconsistent signal intensity between replicate injections, high variability in quantification results, and a lack of reproducibility.[3] You might also observe a significant discrepancy between calibration curves prepared in a pure solvent versus those prepared in a biological matrix.[3]

Q2: How can I quantitatively assess the matrix effect for this compound?

A2: The matrix effect can be quantified by calculating the matrix factor (MF). This is done by comparing the peak area of this compound spiked into a blank, extracted biological matrix to the peak area of this compound in a neat solvent at the same concentration.[5]

  • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100% [1]

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

In a study on this compound in rat plasma, the matrix effect was found to be between 99.6% and 108.6%, suggesting a slight ion enhancement but within an acceptable range.[6]

Q3: What is an appropriate internal standard (IS) for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3).[7] SIL internal standards co-elute with the analyte and experience similar matrix effects, thereby providing the most accurate correction.[5][8] However, if a SIL IS is unavailable, a structural analog with similar physicochemical properties can be used. In a published study, diazepam was successfully used as an internal standard for this compound quantification in rat plasma.[6][9]

Q4: Can changing my sample preparation method reduce matrix effects?

A4: Yes, optimizing sample preparation is a primary strategy for mitigating matrix effects.[3] The goal is to remove interfering substances, particularly phospholipids, from the sample.[4] While protein precipitation is a quick method, it may not provide the cleanest extracts.[3] More rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often more effective at removing matrix components.[10][11]

Q5: How does chromatographic separation impact matrix effects?

A5: Optimizing your chromatographic method can physically separate this compound from co-eluting matrix components.[12] Strategies include adjusting the mobile phase composition, modifying the gradient profile, or using a column with a different stationary phase to improve resolution.[12] Longer run times or the use of UPLC systems can also enhance separation and reduce the impact of ion suppression.[8]

Troubleshooting Guides

This section provides a systematic approach to common issues encountered during this compound quantification.

Guide 1: Low or Inconsistent this compound Signal Intensity

Symptoms:

  • Low signal-to-noise ratio for this compound peaks.

  • High variability in peak areas between replicate injections.

  • Poor assay sensitivity.

Possible Cause:

  • Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound in the mass spectrometer source.[10]

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Signal Intensity A Problem: Low/Inconsistent This compound Signal B Perform Post-Column Infusion Experiment A->B C Does this compound Elute During a Suppression Zone? B->C D YES C->D Yes E NO C->E No F Optimize Chromatography: - Modify gradient - Change column chemistry - Adjust flow rate D->F G Improve Sample Preparation: - Switch from PPT to LLE or SPE - Optimize extraction/wash solvents D->G I Check Instrument Performance: - Clean ion source - Calibrate mass spectrometer E->I H Re-evaluate Matrix Effect F->H G->H J Problem Resolved H->J I->J

Caption: Workflow for troubleshooting low or inconsistent signal intensity.

Guide 2: Poor Peak Shape for this compound

Symptoms:

  • Peak tailing or fronting.

  • Split peaks.

  • Broad peaks.

Possible Causes:

  • Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase.

  • Inappropriate Injection Solvent: The solvent used to dissolve the final extract is much stronger than the initial mobile phase.

  • Secondary Interactions: Interactions between this compound and active sites on the column.

Troubleshooting Steps:

  • Flush the Column: Flush the column with a strong solvent to remove potential contaminants.

  • Check Injection Solvent: Ensure the injection solvent is of similar or weaker strength than the starting mobile phase conditions.

  • Adjust Mobile Phase pH: Modify the pH of the mobile phase to ensure this compound is in a single ionic state.

  • Evaluate a Different Column: Test a column with a different stationary phase or one that is known for good peak shape with basic compounds.

  • Sample Clean-up: If the issue persists, improve the sample clean-up procedure (LLE or SPE) to reduce the amount of contaminants being injected.[13]

Quantitative Data Summary

The following table summarizes the validation parameters from a UPLC-MS/MS method for the quantification of this compound in rat plasma.[6]

ParameterLow QC (2 ng/mL)Medium QC (20 ng/mL)High QC (160 ng/mL)
Intra-day Precision (RSD%) 5.94.33.5
Inter-day Precision (RSD%) 7.76.25.1
Accuracy (%) 104.298.792.3
Recovery (%) 84.287.585.3
Matrix Effect (%) 99.6108.6103.4

Data sourced from Han, et al. (2019).[6]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is a rapid method for sample clean-up, suitable for initial screening.

  • To 100 µL of biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., diazepam).[6][9]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

  • To 200 µL of plasma, add the internal standard.

  • Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) to deprotonate the this compound.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate to dryness under nitrogen.

  • Reconstitute in the mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the most effective clean-up by utilizing a solid sorbent to selectively retain and elute this compound. A reversed-phase polymer sorbent is often a good starting point.

  • Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent dry out.[14]

  • Load: Load the pre-treated sample (e.g., 200 µL of plasma diluted with 200 µL of 4% phosphoric acid) onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute: Elute the this compound and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile containing 0.1% formic acid).[14]

  • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.

Visualizations

Mechanism of Ion Suppression

cluster_1 Ion Suppression in ESI Source A Droplet from LC Eluent (this compound + Matrix Components) B Solvent Evaporation A->B C Increased Charge Density B->C D Competition for Charge and Surface Access C->D E Matrix Components (Non-volatile) Interfere with Desolvation C->E F Reduced Formation of Gas-Phase this compound Ions D->F E->F G Suppressed Signal at Detector F->G

Caption: The process of ion suppression within the ESI source.

Decision Tree for Method Optimization

cluster_2 Optimizing this compound Quantification A Start: Develop Initial LC-MS/MS Method B Assess Matrix Effect (Quantitative MF) A->B C Is Matrix Effect Acceptable (<15% variation)? B->C D YES C->D Yes E NO C->E No I Validate Method D->I F Use Stable Isotope-Labeled IS E->F G Improve Sample Cleanup (PPT -> LLE -> SPE) E->G H Optimize Chromatography E->H F->B G->B H->B

Caption: Decision tree for mitigating matrix effects in this compound analysis.

References

Validation & Comparative

Hirsuteine vs. Hirsutine: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsuteine and hirsutine are two closely related tetracyclic indole alkaloids predominantly isolated from plants of the Uncaria genus, which has a long history in traditional medicine for treating cardiovascular and central nervous system disorders. Despite their structural similarities, these compounds exhibit distinct biological activity profiles, making them subjects of significant interest in pharmacological research and drug development. This guide provides an objective comparison of the biological activities of this compound and hirsutine, supported by available experimental data, detailed methodologies for key assays, and visual representations of their mechanisms of action.

Comparative Biological Activities

This compound and hirsutine have been investigated for a range of biological activities, with a primary focus on their anticancer, neuroprotective, and cardiovascular effects. While both compounds show promise in these areas, their potency and mechanisms of action can differ.

Anticancer Activity

Both this compound and hirsutine have demonstrated cytotoxic effects against various cancer cell lines. The available data on their half-maximal inhibitory concentrations (IC50) are summarized below. It is important to note that a direct comparison is challenging as the reported values are often from different studies using varied experimental conditions and cell lines.

Table 1: Comparative Anticancer Activity (IC50 Values) of this compound

Cancer Cell LineThis compound IC50 (µM)Treatment Duration (hours)Reference
HCT-8 (colorectal)43.8724[1]
HCT-8 (colorectal)16.0548[1]
SW620 (colorectal)24.6824[1]
SW620 (colorectal)14.1648[1]

Table 2: Comparative Anticancer Activity (IC50 Values) of Hirsutine

Cancer Cell LineHirsutine IC50 (µM)Treatment Duration (hours)Reference
MCF-7 (breast)62.82Not Specified[2]

Note: The lack of directly comparable IC50 values for the same cell lines under identical experimental conditions highlights a gap in the current research literature.

Neuroprotective and Cardiovascular Activities

Both alkaloids have been reported to possess neuroprotective and cardiovascular benefits. Hirsutine has been shown to inhibit inflammation-mediated neurotoxicity and microglial activation[3]. It also demonstrates cardioprotective effects by improving cardiac insulin resistance and ameliorating high-fat diet-induced diabetic complications in mice[4]. An analogue of hirsutine has shown potent anti-hypertensive and vasodilatory effects both in vitro and in vivo, with an IC50 value of 1.129 x 10⁻⁹ ± 0.5025 M for the contractile response of thoracic aorta rings[5][6].

Information on the quantitative neuroprotective and cardiovascular effects of this compound is less readily available in the form of EC50 or IC50 values, making a direct quantitative comparison with hirsutine challenging at this time.

Signaling Pathways and Mechanisms of Action

This compound and hirsutine exert their biological effects by modulating distinct cellular signaling pathways.

This compound

This compound's anticancer activity is partly attributed to its ability to inhibit the Sphingosine Kinase 1 (SPHK1)/Sphingosine-1-Phosphate (S1P)/S1P Receptor 1 (S1PR1) pathway. This inhibition disrupts cancer cell survival signals and progression.

Hirsuteine_Signaling_Pathway This compound This compound SPHK1 SPHK1 This compound->SPHK1 S1P S1P SPHK1->S1P S1PR1 S1PR1 S1P->S1PR1 Cancer_Cell_Survival Cancer_Cell_Survival S1PR1->Cancer_Cell_Survival Hirsutine_Signaling_Pathway cluster_apoptosis Apoptosis Induction cluster_metastasis Metastasis Inhibition Hirsutine Hirsutine ROCK1 ROCK1 Hirsutine->ROCK1 NFkB NF-κB Hirsutine->NFkB PTEN PTEN ROCK1->PTEN PI3K PI3K PTEN->PI3K Akt Akt/GSK3β PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Metastasis Metastasis NFkB->Metastasis MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound/Hirsutine B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H Apoptosis_Assay_Workflow A Treat cells with this compound/Hirsutine B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

References

A Comparative Analysis of the Neuroprotective Effects of Hirsuteine and Rhynchophylline

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into Two Promising Alkaloids for Neurodegenerative Diseases

For Immediate Release

Researchers, scientists, and professionals in drug development are continually exploring novel therapeutic agents for the treatment of debilitating neurodegenerative diseases. Among the promising candidates are Hirsuteine and Rhynchophylline, two tetracyclic oxindole alkaloids predominantly found in plants of the Uncaria (Gou-teng) genus. Both compounds have demonstrated significant neuroprotective potential, albeit through distinct and overlapping mechanisms of action. This guide provides a comprehensive comparative analysis of their neuroprotective effects, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

At a Glance: this compound vs. Rhynchophylline

FeatureThis compoundRhynchophylline
Primary Mechanism Anti-inflammatory and AntioxidantMulti-pathway modulation including anti-inflammatory, anti-apoptotic, and regulation of neurotransmitter systems
Key Molecular Targets Reduces pro-inflammatory cytokines (NO, PGE2, IL-1β), inhibits MAPK and Akt signaling in microgliaModulates PI3-K/Akt/GSK3β/MEF2D, Akt/mTOR, and TLRs/NF-κB signaling pathways; inhibits EphA4 activation
Neuroprotective Models Inflammation-induced neurotoxicity, microglial activation modelsAlzheimer's disease, Parkinson's disease, ischemic stroke models
Reported Effects Inhibition of microglial activation, reduction of neuroinflammationReduction of amyloid-β plaques, inhibition of tau hyperphosphorylation, decreased neuronal apoptosis, improved synaptic plasticity

Quantitative Analysis of Neuroprotective Efficacy

The following tables summarize key quantitative data from various in vitro and in vivo studies, offering a glimpse into the comparative potency and efficacy of this compound and Rhynchophylline in neuroprotective assays.

Table 1: In Vitro Neuroprotective Effects
CompoundAssayCell LineNeurotoxin/StimulusConcentrationResult
This compoundNitric Oxide (NO) ProductionRat Brain MicrogliaLipopolysaccharide (LPS)Not specifiedSignificant inhibition of NO release[1]
This compoundProstaglandin E2 (PGE2) ProductionRat Brain MicrogliaLipopolysaccharide (LPS)Not specifiedReduction in PGE2 production[1]
This compoundCell ViabilityOrganotypic hippocampal slice culturesLipopolysaccharide (LPS)Not specifiedBlocked LPS-related hippocampal cell death[1]
RhynchophyllineCell ViabilityPrimary cerebellar granule neuronsMPP+10-50 μMGreatly prevented neurotoxicity[2]
RhynchophyllineApoptosis (Bax/Bcl-2 ratio)Primary cerebellar granule neuronsMPP+10-50 μMReversal of dysregulated protein expression
RhynchophyllineInfarct VolumeRat model of pMCAOIschemia10 and 30 mg/kgAmeliorated infarct volume[3]
RhynchophyllineNeurological Deficit ScoreRat model of pMCAOIschemia10 and 30 mg/kgAmeliorated neurological deficits[3]

Note: Direct comparative studies with identical experimental conditions are limited. The data presented is a compilation from various sources and should be interpreted with this in mind.

Unraveling the Mechanisms: A Tale of Two Pathways

While both this compound and Rhynchophylline exhibit neuroprotective properties, their primary mechanisms of action appear to diverge, offering different therapeutic avenues.

This compound: The Anti-inflammatory Guardian

This compound's neuroprotective effects are predominantly attributed to its potent anti-inflammatory and antioxidant activities. It acts as a negative regulator of microglial activation, a key process in neuroinflammation which contributes to neuronal damage in various neurodegenerative diseases.[1]

Key Actions of this compound:

  • Inhibition of Pro-inflammatory Mediators: this compound effectively reduces the production of nitric oxide (NO), prostaglandin E2 (PGE2), and interleukin-1β (IL-1β) in activated microglia.[1]

  • Modulation of Signaling Pathways: It significantly decreases the phosphorylation of mitogen-activated protein kinases (MAPKs) and Akt signaling proteins, which are crucial for the inflammatory response in microglial cells.[1]

  • Reduction of Oxidative Stress: this compound has been shown to decrease the production of intracellular reactive oxygen species (ROS) in activated microglia.[1]

Hirsuteine_Pathway LPS LPS Microglia Microglia LPS->Microglia activates MAPK_Akt MAPK & Akt Phosphorylation Microglia->MAPK_Akt Proinflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, IL-1β) Microglia->Proinflammatory_Mediators ROS ROS Production Microglia->ROS This compound This compound This compound->MAPK_Akt This compound->Proinflammatory_Mediators This compound->ROS Neuroinflammation Neuroinflammation & Neurotoxicity MAPK_Akt->Neuroinflammation Proinflammatory_Mediators->Neuroinflammation ROS->Neuroinflammation

Rhynchophylline: The Multi-talented Modulator

Rhynchophylline demonstrates a more multifaceted neuroprotective profile, engaging with a broader range of signaling pathways implicated in neurodegeneration. Its actions extend beyond anti-inflammation to include anti-apoptotic effects and the regulation of synaptic plasticity.

Key Actions of Rhynchophylline:

  • PI3-K/Akt/GSK3β/MEF2D Pathway: In models of Parkinson's disease, Rhynchophylline protects against MPP+-induced neurotoxicity by activating the transcription factor MEF2D through the PI3-K/Akt/GSK3β signaling cascade.[2]

  • Akt/mTOR Pathway: In ischemic stroke models, Rhynchophylline activates the Akt/mTOR pathway, which is crucial for cell survival and can inhibit apoptosis.[3]

  • TLRs/NF-κB Pathway: Concurrently, it inhibits the Toll-like receptors (TLRs)/NF-κB pathway, a key player in the inflammatory response following ischemic brain injury.[3]

  • EphA4 Inhibition: In the context of Alzheimer's disease, Rhynchophylline has been identified as an inhibitor of the EphA4 receptor, and this action is associated with the rescue of hippocampal synaptic dysfunction.

  • Calcium Channel Modulation: Rhynchophylline has been reported to suppress calcium channel activity, which can mitigate excitotoxicity.[4]

Rhynchophylline_Pathways cluster_PD Parkinson's Disease Model cluster_Stroke Ischemic Stroke Model MPP MPP+ PI3K_Akt_GSK3b PI3K/Akt/GSK3β MPP->PI3K_Akt_GSK3b inhibits MEF2D MEF2D PI3K_Akt_GSK3b->MEF2D activates Neuronal_Survival_PD Neuronal Survival MEF2D->Neuronal_Survival_PD Rhynchophylline_PD Rhynchophylline Rhynchophylline_PD->PI3K_Akt_GSK3b activates Ischemia Ischemia Akt_mTOR Akt/mTOR Ischemia->Akt_mTOR TLRs_NFkB TLRs/NF-κB Ischemia->TLRs_NFkB activates Apoptosis Apoptosis Akt_mTOR->Apoptosis Inflammation Inflammation TLRs_NFkB->Inflammation Rhynchophylline_Stroke Rhynchophylline Rhynchophylline_Stroke->Akt_mTOR activates Rhynchophylline_Stroke->TLRs_NFkB

Experimental Protocols: A Methodological Overview

To facilitate the replication and further investigation of the neuroprotective effects of these compounds, this section provides a detailed overview of the key experimental methodologies cited in the literature.

In Vitro Neuroprotection Assay (General Protocol)

In_Vitro_Workflow cell_culture {Cell Culture|e.g., Microglia, Neurons, PC12, SH-SY5Y} pretreatment {Pre-treatment|Incubate with this compound or Rhynchophylline (various concentrations and durations)} cell_culture->pretreatment neurotoxin {Induce Neurotoxicity|e.g., LPS, MPP+, Amyloid-β, H2O2} pretreatment->neurotoxin incubation {Incubation|Specific time period} neurotoxin->incubation analysis {Analysis|- Cell Viability (MTT, LDH assay) - Apoptosis (Annexin V, Caspase activity) - Inflammatory markers (ELISA, Griess assay) - Oxidative stress (ROS measurement) - Western Blot (Protein expression) } incubation->analysis

1. Cell Culture:

  • Cell Lines: Primary rat brain microglia, organotypic hippocampal slice cultures, primary cerebellar granule neurons, PC12, or SH-SY5Y cells are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Treatment:

  • Pre-treatment: Cells are typically pre-treated with varying concentrations of this compound or Rhynchophylline for a specific duration (e.g., 1-24 hours) before the addition of a neurotoxin.

  • Neurotoxin Exposure: A neurotoxic agent such as lipopolysaccharide (LPS) for inducing inflammation, 1-methyl-4-phenylpyridinium (MPP+) for mimicking Parkinson's disease, or amyloid-beta (Aβ) for modeling Alzheimer's disease is added to the culture medium.

3. Assessment of Neuroprotection:

  • Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay is used to quantify cell viability.

  • Measurement of Inflammatory Markers: The production of nitric oxide (NO) is measured using the Griess reagent. Levels of cytokines like TNF-α and IL-1β are quantified using ELISA kits.

  • Analysis of Protein Expression: Western blotting is employed to measure the expression levels of key proteins in signaling pathways (e.g., phosphorylated forms of Akt, MAPKs) and markers of apoptosis (e.g., Bax, Bcl-2).

In Vivo Animal Models of Neurodegeneration

In_Vivo_Workflow animal_model {Animal Model Selection|e.g., Rats, Mice (Specific strain and gender)} disease_induction {Induction of Neurodegeneration|e.g., pMCAO for stroke, MPTP for Parkinson's, Aβ injection for Alzheimer's} animal_model->disease_induction treatment {Drug Administration|this compound or Rhynchophylline (Route: i.p., oral; Dose and duration)} disease_induction->treatment behavioral_tests {Behavioral Assessment|e.g., Morris water maze, rotarod test, open field test} treatment->behavioral_tests histological_biochemical {Histological & Biochemical Analysis|- Infarct volume (TTC staining) - Neuronal loss (Nissl staining) - Protein expression (Immunohistochemistry, Western Blot) - Neurotransmitter levels (HPLC) } behavioral_tests->histological_biochemical

1. Animal Models:

  • Species: Sprague-Dawley rats or C57BL/6 mice are frequently used.

  • Disease Induction:

    • Ischemic Stroke: Permanent middle cerebral artery occlusion (pMCAO) is a common model.

    • Parkinson's Disease: Intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce dopaminergic neurodegeneration.

    • Alzheimer's Disease: Intracerebroventricular injection of amyloid-β peptides or the use of transgenic mouse models (e.g., APP/PS1) are employed.

2. Drug Administration:

  • Route of Administration: this compound or Rhynchophylline is typically administered via intraperitoneal (i.p.) injection or oral gavage.

  • Dosage and Duration: Dosing regimens vary depending on the study, for example, Rhynchophylline has been used at 10 and 30 mg/kg in stroke models.[3]

3. Evaluation of Neuroprotective Effects:

  • Behavioral Tests:

    • Morris Water Maze: To assess spatial learning and memory.

    • Rotarod Test: To evaluate motor coordination and balance.

    • Neurological Deficit Scoring: To grade the severity of neurological impairment.

  • Histological and Immunohistochemical Analysis:

    • Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarct area in brain slices.

    • Neuronal Viability: Nissl staining is used to count surviving neurons in specific brain regions.

    • Protein Expression: Immunohistochemistry is used to detect the expression and localization of specific proteins in brain tissue.

  • Biochemical Assays:

    • Western Blotting: To quantify protein levels in brain tissue homogenates.

    • ELISA: To measure the levels of cytokines and other inflammatory markers.

Conclusion and Future Directions

Both this compound and Rhynchophylline hold considerable promise as neuroprotective agents. This compound's targeted anti-inflammatory and antioxidant effects make it a strong candidate for conditions where neuroinflammation is a primary driver of pathology. Rhynchophylline's ability to modulate multiple signaling pathways suggests its potential for broader applications in complex neurodegenerative diseases with multifaceted pathologies.

Future research should focus on direct, head-to-head comparative studies of these two alkaloids under standardized experimental conditions to definitively establish their relative potency and efficacy. Furthermore, investigations into their pharmacokinetic and pharmacodynamic profiles, as well as their safety and toxicity, are crucial for their potential translation into clinical applications. The synergistic effects of combining this compound and Rhynchophylline, or their use in conjunction with other therapeutic agents, also warrant exploration as a novel strategy to combat the complex nature of neurodegenerative disorders.

References

Validating the Molecular Targets of Hirsuteine in Neurological Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hirsuteine, a prominent indole alkaloid derived from the medicinal plant Uncaria rhynchophylla, has garnered significant attention for its neuroprotective potential. This guide provides a comprehensive comparison of this compound with other natural compounds, focusing on the validation of its molecular targets in the context of neurological disorders. Experimental data is presented to facilitate an objective assessment of its therapeutic promise.

This compound: A Multi-Target Agent in Neuroprotection

This compound has been shown to exert its neuroprotective effects through the modulation of key signaling pathways implicated in neuroinflammation and neuronal survival. Its therapeutic potential stems from its ability to mitigate the production of neurotoxic factors in activated microglial cells, the primary immune cells of the central nervous system.[1] Chronic activation of microglia is a hallmark of many neurodegenerative diseases, and by inhibiting this process, this compound may offer a viable strategy to slow disease progression.[1]

Molecular Targets of this compound

Experimental evidence, primarily from in vitro studies, points to two main signaling cascades as the primary targets of this compound: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

  • MAPK Pathway Inhibition: this compound has been observed to significantly decrease the phosphorylation of MAPKs in response to inflammatory stimuli like lipopolysaccharide (LPS).[1] The MAPK family, including p38 MAPK, plays a crucial role in translating extracellular signals into cellular responses, including the production of pro-inflammatory cytokines. Molecular docking simulations have further suggested that this compound binds with high affinity to MEK, an upstream kinase that activates the ERK subfamily of MAPKs.

  • NF-κB Pathway Suppression: The NF-κB signaling pathway is a cornerstone of the inflammatory response, and its aberrant activation is a key driver of neuroinflammation. This compound has been identified as a potent inhibitor of NF-κB activation.[1] This inhibition is critical as it prevents the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes that produce inflammatory mediators.

Quantitative Data on this compound's Bioactivity

While specific IC50 values for this compound's direct inhibition of its molecular targets are not extensively reported in the literature, its potent anti-inflammatory effects have been quantified in cellular assays.

BioassayCell TypeStimulantThis compound ConcentrationObserved EffectReference
Nitric Oxide (NO) ProductionRat Brain MicrogliaLPS1-20 µMDose-dependent inhibition of NO release[1]
Prostaglandin E2 (PGE2) ProductionRat Brain MicrogliaLPS1-20 µMReduction in PGE2 production[1]
Hippocampal Cell DeathOrganotypic Hippocampal Slice CulturesLPSNot specifiedBlocked LPS-related cell death[1]
MAPK and Akt PhosphorylationRat Brain MicrogliaLPSNot specifiedSignificantly decreased phosphorylation[1]

Comparison with Alternative Neuroprotective Compounds

Several other natural compounds have been investigated for their neuroprotective properties, often targeting similar inflammatory pathways as this compound. Here, we compare this compound with three well-studied alternatives: Curcumin, Resveratrol, and Epigallocatechin gallate (EGCG).

CompoundPrimary Molecular Target(s)Quantitative Performance Data (IC50)Key Neurological Indications
This compound MEK (MAPK Pathway), NF-κB Pathway Data not extensively availableNeuroinflammation, Neurodegeneration
Curcuminp38 MAPK, NF-κB, Akt~50 µM for inhibition of Akt phosphorylation and activation of p38 MAPK in certain cancer cell lines.Alzheimer's Disease, Parkinson's Disease
ResveratrolGSK3β, AktBiphasic effect on angiogenesis; low concentrations (1-10 µM) promote it, while higher concentrations (≥20 µM) inhibit it.Alzheimer's Disease, Stroke, Huntington's Disease
EGCG (from Green Tea)NF-κB (via IKK inhibition), Proteasome~73 µM (MIAPaCa-2) and ~59 µM (SU.86.86) for cell growth inhibition; >18 µM for IKK inhibition.Alzheimer's Disease, Parkinson's Disease

Experimental Protocols for Target Validation

Validating the molecular targets of this compound involves a series of well-established experimental procedures. Below are detailed methodologies for key assays.

Western Blot Analysis for Phospho-p38 MAPK Inhibition

This protocol is used to determine the effect of this compound on the phosphorylation state of p38 MAPK in microglial cells stimulated with LPS.

a. Cell Culture and Treatment:

  • Plate BV-2 microglial cells in 6-well plates and grow to 80% confluency.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 30 minutes.

b. Protein Extraction:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe for total p38 MAPK as a loading control.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This method visualizes the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.

a. Cell Culture and Treatment:

  • Grow BV-2 cells on glass coverslips in a 24-well plate.

  • Pre-treat the cells with this compound (e.g., 10 µM) for 1 hour.

  • Stimulate with LPS (100 ng/mL) for 1 hour.

b. Fixation and Permeabilization:

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

c. Staining:

  • Block non-specific binding with 1% BSA in PBST for 30 minutes.

  • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

  • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Counterstain the nuclei with DAPI.

d. Imaging:

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope and capture images. Nuclear translocation is quantified by comparing the fluorescence intensity in the nucleus versus the cytoplasm.

Visualizing this compound's Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound and a typical experimental workflow for its validation.

Caption: Proposed signaling pathway of this compound's neuroprotective action.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_western_blot Western Blot cluster_imaging Immunofluorescence Microscopy A1 Seed Microglial Cells A2 Pre-treat with this compound A1->A2 A3 Stimulate with LPS A2->A3 B1 Protein Extraction (for Western Blot) A3->B1 B2 Cell Fixation & Staining (for Immunofluorescence) A3->B2 C1 SDS-PAGE B1->C1 D1 Image Acquisition B2->D1 C2 Protein Transfer C1->C2 C3 Antibody Incubation C2->C3 C4 Detection & Quantification C3->C4 D2 Image Analysis (Nuclear Translocation) D1->D2

Caption: Experimental workflow for validating this compound's molecular targets.

Hirsuteine_Effects cluster_targets Molecular Targets cluster_pathways Signaling Pathways cluster_cellular Cellular Effects cluster_disorders Neurological Disorders This compound This compound MEK MEK This compound->MEK Inhibits IKK IKK This compound->IKK Inhibits MAPK MAPK Pathway MEK->MAPK NFkB NF-κB Pathway IKK->NFkB Inflammation Reduced Neuroinflammation MAPK->Inflammation NFkB->Inflammation Neurotoxicity Decreased Neurotoxicity Inflammation->Neurotoxicity Survival Increased Neuronal Survival Neurotoxicity->Survival Disorders Amelioration of Neurological Disorders Survival->Disorders

References

Hirsuteine vs. Synthetic Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the natural pentacyclic indole alkaloid hirsuteine and its closely related analog, hirsutine. While the development of a broad range of synthetic analogs is still an emerging area of research, the existing data on these two compounds provide crucial insights into their structure-activity relationships (SAR), particularly in the context of anticancer research. This document summarizes key experimental data, details the methodologies used for their evaluation, and visualizes the underlying molecular pathways.

Comparative Biological Activity of this compound and Hirsutine

This compound, isolated from plants of the Uncaria genus, has demonstrated significant potential as an anticancer agent.[1][2] Its biological activity is often compared to that of hirsutine, another major alkaloid found in the same plant species.[3][4] The subtle structural differences between these two molecules lead to variations in their biological effects and mechanisms of action.

The primary focus of research has been on their cytotoxic and apoptotic effects against various cancer cell lines. Studies have shown that both compounds can inhibit cancer cell proliferation and induce programmed cell death.[1][3][5]

Quantitative Analysis of Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic effects of this compound and hirsutine against different cancer cell lines.

CompoundCell LineAssay TypeIC50 Value (µM)Reference
This compoundMDA-MB-453CCK-8~25 (45% inhibition)[1]
This compoundHCT-8MTTNot specified[2]
This compoundSW620MTTNot specified[2]
HirsutineJurkat Clone E6-1CCK-810, 25, 50 (significant suppression)[3]
HirsutineA549Not specifiedDose-dependent apoptosis[5]

Note: Direct comparative studies with a wide range of synthetic analogs are limited in the currently available literature. The data presented here focuses on the most studied natural analogs.

Key Signaling Pathways and Mechanisms of Action

This compound and hirsutine exert their anticancer effects through the modulation of several critical signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for the rational design of future synthetic analogs.

One of the key mechanisms is the induction of apoptosis through the intrinsic pathway. For instance, this compound has been shown to activate the Bcl-2/Bax signaling pathway in breast cancer cells, leading to the release of cytochrome c and subsequent caspase activation.[1]

Hirsuteine_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Bax Bax (Pro-apoptotic) This compound->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis via the intrinsic Bcl-2/Bax pathway.

Hirsutine has been shown to induce apoptosis in human lung cancer cells through the ROCK1/PTEN/PI3K/GSK3β pathway.[5] This pathway involves the regulation of mitochondrial permeability and culminates in caspase activation.

Furthermore, this compound has been found to modulate the p53 signaling pathway, a critical tumor suppressor pathway.[2] Interestingly, its effect is dependent on the p53 status of the cancer cells, highlighting the complexity of its mechanism of action.

Structure-Activity Relationship (SAR) Studies: A General Workflow

The goal of SAR studies is to identify the key chemical moieties of a compound that are responsible for its biological activity. This knowledge is then used to design and synthesize more potent and selective analogs.

SAR_Workflow Lead_Compound Lead Compound (e.g., this compound) Analog_Synthesis Synthesis of Analogs (Chemical Modification) Lead_Compound->Analog_Synthesis Biological_Screening Biological Screening (In vitro & In vivo assays) Analog_Synthesis->Biological_Screening Data_Analysis Data Analysis (IC50, EC50, etc.) Biological_Screening->Data_Analysis SAR_Elucidation Elucidation of SAR Data_Analysis->SAR_Elucidation New_Analogs Design of New Analogs SAR_Elucidation->New_Analogs Optimization Lead Optimization SAR_Elucidation->Optimization New_Analogs->Analog_Synthesis Iterative Process

Caption: General workflow for a structure-activity relationship (SAR) study.

While a comprehensive SAR study for a wide range of this compound analogs is not yet available, the comparison between this compound and hirsutine provides initial insights. Their structural similarities and differing activities suggest that specific functional groups and stereochemistry play a crucial role in their biological effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the activity of this compound and its analogs.

Cell Viability Assay (CCK-8 Assay)
  • Cell Seeding: Plate cells in 96-well culture plates at a density of 1x10^4 cells/well and incubate overnight.[1]

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.[1]

  • CCK-8 Addition: Add CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the 50% growth inhibition (IC50) value from the survival curve.[1]

Colony Formation Assay
  • Cell Seeding: Plate cells in 6-well culture plates at a density of 2–5x10^3 cells per well and incubate for 24 hours.[1]

  • Treatment: Expose the cells to varying concentrations of this compound (e.g., 0, 5, 10, 25 µM) for 48 hours.[1]

  • Culture: Remove the this compound-containing media and add fresh media. Culture the cells for 14 days.[1]

  • Staining: Fix the cells with methanol and stain with 1% crystal violet solution.[1]

  • Analysis: Wash the plates, allow them to dry, and observe the colonies under a microscope.[1]

Apoptosis Assessment (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with different concentrations of the compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[1]

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells and extract total protein.

  • Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its natural analog hirsutine are promising lead compounds for the development of novel anticancer agents. Their ability to induce apoptosis through multiple signaling pathways underscores their therapeutic potential.

Future research should focus on the synthesis of a diverse library of this compound analogs with systematic modifications to key functional groups. Comprehensive SAR studies on these synthetic analogs will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties. Such studies, guided by the experimental protocols outlined in this guide, will pave the way for the development of the next generation of indole alkaloid-based cancer therapeutics.

References

Cross-validation of Hirsuteine's anticancer effects in different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer effects of Hirsuteine, an indole alkaloid derived from the plant genus Uncaria. The data presented herein is a synthesis of findings from multiple preclinical studies, offering a cross-validated perspective on its efficacy and mechanisms of action across various cancer types. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic agents for oncology.

Comparative Efficacy of this compound Across Cancer Cell Lines

This compound has demonstrated significant cytotoxic and pro-apoptotic effects in a range of cancer cell lines. The following tables summarize the quantitative data from various studies, providing a clear comparison of its potency. It is important to note that the literature sometimes uses "this compound" and its stereoisomer "Hirsutine" interchangeably; the specific compound used in the cited studies is noted where clarity is provided in the source material.

Table 1: Cytotoxicity of this compound/Hirsutine in Various Cancer Cell Lines
Cancer Type Cell Line IC50 Value (µM) Treatment Duration (hours)
Breast CancerMDA-MB-453 (HER2-positive, p53-mutated)Strong cytotoxicity reported, specific IC50 not stated[1]Not Specified
BT474 (HER2-positive)Strong cytotoxicity reported, specific IC50 not stated[1]Not Specified
MCF-7 (HER2-negative, p53 wild-type)Resistant to Hirsutine-induced cytotoxicity[1]Not Specified
4T1 (Murine Breast Cancer)Not specified, but effective at 25 µM[2]24
Lung CancerA549Not specified, but effective in a xenograft model[3]In vivo
NCI-H1299Significant suppression of proliferation[4]Time-dependent
T-cell LeukemiaJurkat Clone E6-1Significant inhibition at 10, 25, and 50 µM[5][6]48
Colorectal CancerHCT-8 (wtp53)IC50 not explicitly stated, but showed growth inhibition48
SW620 (mutp53)IC50 not explicitly stated, but showed growth inhibition48
Table 2: Pro-Apoptotic and Cell Cycle Effects of this compound/Hirsutine
Cancer Type Cell Line Concentration (µM) Apoptosis Induction Cell Cycle Arrest
Breast CancerMDA-MB-4535, 10, 25Increased apoptosis in a dose-dependent manner[7]G2/M phase arrest[7]
T-cell LeukemiaJurkat Clone E6-110, 25, 50Apoptotic frequencies: 13.69±2.00% (25µM), 40.21±15.19% (50µM)[5][8]G0/G1 phase arrest[5][9]
Lung CancerNCI-H1299Not specifiedRobust apoptosis induction[4]G0/G1 phase arrest[4]
Colorectal CancerHCT-8, SW620Not specifiedAutophagy inducedCell cycle arrest observed

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on this compound's anticancer effects.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated overnight to allow for adherence.

  • Drug Treatment: Cells were treated with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) for specified durations (e.g., 24, 48, 72 hours).

  • Assay Procedure: Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated for 1-4 hours at 37°C.

  • Data Acquisition: The absorbance was measured at 450 nm using a microplate reader. Cell viability was expressed as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells were seeded in 6-well plates and treated with different concentrations of this compound for 48 hours.[7]

  • Cell Harvesting: Both floating and adherent cells were collected, washed with ice-cold PBS, and centrifuged.

  • Staining: The cell pellet was resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Fixation: Cells were treated with this compound, harvested, and washed with PBS. The cells were then fixed in ice-cold 70% ethanol overnight at -20°C.[7]

  • Staining: The fixed cells were washed to remove the ethanol and then incubated with a solution containing RNase A and Propidium Iodide (PI) in the dark.[7]

  • Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

Western Blot Analysis
  • Protein Extraction: After treatment with this compound, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p-Akt, NF-κB) overnight at 4°C.

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Phenotypic Assays cluster_molecular Molecular Analysis cluster_endpoints Endpoints start Cancer Cell Lines (e.g., MDA-MB-453, Jurkat) treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western Western Blot treatment->western qpcr RT-qPCR treatment->qpcr ic50 IC50 Determination viability->ic50 apoptosis_rate Apoptosis Rate apoptosis->apoptosis_rate cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist protein_exp Protein Expression (e.g., Bcl-2, Caspases) western->protein_exp gene_exp Gene Expression qpcr->gene_exp intrinsic_apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis pi3k_nfkb_pathways cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway This compound This compound Akt Akt This compound->Akt Inhibits NFkB NF-κB This compound->NFkB Inhibits PI3K PI3K PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival IKK IKK IkB IκB IKK->IkB P IkB->NFkB GeneTx Gene Transcription (Pro-survival, Proliferation, Metastasis) NFkB->GeneTx

References

Hirsuteine Demonstrates Competitive Anticancer Efficacy in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data suggests that Hirsuteine, a naturally occurring indole alkaloid, exhibits significant anticancer properties that are comparable, and in some instances superior, to standard-of-care drugs in colorectal cancer cell lines. While direct comparative data in breast and lung cancer models are limited, the compound shows potent cytotoxic and apoptotic effects, warranting further investigation as a potential therapeutic agent. This comparison guide provides an objective overview of this compound's efficacy against established cancer therapies, supported by available experimental data.

Comparative Efficacy in Colorectal Cancer

In studies involving colorectal cancer (CRC) cell lines, this compound has demonstrated notable efficacy. A direct comparison with 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for CRC, reveals this compound's potent cytotoxic effects.

Table 1: Comparative Cytotoxicity (IC50) in Colorectal Cancer Cell Lines (48h Treatment)

Cell Linep53 StatusKRAS StatusThis compound (HST) IC50 (µM)5-Fluorouracil (5-FU) IC50 (µM)
HCT-8 Wild-TypeNot Specified16.05[1]25.15[1]
SW620 Mutant (R273H)Mutant14.16[1]75.97[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that this compound is more potent than 5-FU in both the HCT-8 and SW620 cell lines, with a particularly significant advantage in the SW620 line, which is known to be less sensitive to 5-FU.[1]

Efficacy in Breast and Lung Cancer

While direct comparative efficacy studies of this compound against standard-of-care drugs in breast and lung cancer are not yet available, existing research highlights its potential.

Breast Cancer: this compound has been shown to suppress the proliferation of the HER2-positive MDA-MB-453 human breast cancer cell line in a concentration- and time-dependent manner.[2] It induces cell cycle arrest at the G2/M phase and promotes apoptosis.[2] The standard-of-care for HER2-positive breast cancer often includes targeted therapies like Trastuzumab. Although no IC50 value for this compound in MDA-MB-453 cells is specified in the reviewed literature, one study on the related compound Hirsutine reported strong cytotoxicity against this cell line.[3][4]

Lung Cancer: Hirsutine, a closely related alkaloid, has been shown to induce apoptosis in A549 human non-small cell lung cancer cells at concentrations of 40, 60, and 80 µM.[5] Standard treatments for non-small cell lung cancer can include platinum-based chemotherapy agents like cisplatin. While a direct comparison is not available, the apoptotic effects of Hirsutine suggest a potential therapeutic role.

Mechanism of Action: Signaling Pathways

This compound and its related compounds exert their anticancer effects through the modulation of several key signaling pathways.

This compound's Impact on the p53 Pathway in Colorectal Cancer

In colorectal cancer cells, this compound's mechanism is dependent on the p53 status of the cells. In wild-type p53 (wtp53) HCT-8 cells, this compound enhances p53 stability and transcriptional activity.[1] Conversely, in mutant p53 (mutp53) SW620 cells, this compound promotes the degradation of the mutant p53 protein.[1]

p53_pathway cluster_wt HCT-8 (wt-p53) cluster_mut SW620 (mut-p53) HST_wt This compound p53_wt wt-p53 Stability (Increased) HST_wt->p53_wt enhances p21_wt p21 Expression (Upregulated) p53_wt->p21_wt activates G0G1_arrest G0/G1 Cell Cycle Arrest p21_wt->G0G1_arrest induces HST_mut This compound mutp53 mut-p53 Degradation (Induced) HST_mut->mutp53 G2M_arrest G2/M Cell Cycle Arrest HST_mut->G2M_arrest

This compound's differential effects on p53 pathways.
Apoptosis Induction in Breast Cancer

In MDA-MB-453 breast cancer cells, this compound induces apoptosis through the intrinsic pathway by modulating the Bcl-2 family of proteins. It downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases and subsequent programmed cell death.

apoptosis_pathway HST This compound Bcl2 Bcl-2 (Anti-apoptotic) HST->Bcl2 downregulates Bax Bax (Pro-apoptotic) HST->Bax upregulates Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Apoptotic pathway induced by this compound in breast cancer.

Experimental Protocols

The evaluation of this compound's efficacy has been conducted using standard in vitro assays.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound or standard-of-care drugs and incubate for the desired time period (e.g., 24, 48, or 72 hours).[1][6]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 or 650 nm can be used for background subtraction.[6][7]

mtt_workflow plate Plate cells in 96-well plate incubate1 Incubate 24h plate->incubate1 treat Add drug (this compound / SoC) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_sol Add solubilization solution incubate3->add_sol read Read absorbance at 570nm add_sol->read

References

Hirsuteine: An In Vivo Examination of its Anti-inflammatory Potential Compared to Standard Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory properties of Hirsuteine against established anti-inflammatory drugs. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.

This compound, a prominent indole alkaloid isolated from Uncaria rhynchophylla, has demonstrated a range of pharmacological activities, including neuroprotective, antihypertensive, and anticancer effects.[1] Recent in vivo studies have highlighted its potential as a potent anti-inflammatory agent. This guide synthesizes findings from preclinical studies to compare the anti-inflammatory efficacy of this compound with standard drugs, Dexamethasone and Diclofenac, in relevant animal models of inflammation.

Comparative Efficacy of this compound and Standard Anti-inflammatory Drugs

The anti-inflammatory effects of this compound have been evaluated in a lipopolysaccharide (LPS)-induced inflammation model, which is a well-established method for screening anti-inflammatory drug candidates. The following table summarizes the quantitative data from a key study on an this compound-containing extract and compares it with data from studies on Dexamethasone and Diclofenac in similar inflammation models.

Compound Animal Model Dosage Key Inflammatory Marker Inhibition (%) / Reduction Reference
Uncaria rhynchophylla extract (contains this compound)LPS-induced preeclampsia in rats140 mg/kgSerum IL-6Significant reduction[2]
Serum IL-1βSignificant reduction[2]
Serum TNF-αSignificant reduction[2]
Serum IFN-γSignificant reduction[2]
DexamethasoneLPS-induced endotoxic shock in mice5 mg/kgSerum TNF-α~67% reduction[3]
Serum IL-6~76% reduction[3]
DiclofenacCarrageenan-induced paw edema in rats20 mg/kgPaw Edema~72% inhibition at 3 hours[2][4]

Note: The comparison is indirect as the studies were not conducted head-to-head. The efficacy of the Uncaria rhynchophylla extract is attributed to its alkaloid content, including this compound.

In-depth Look at Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo models discussed in this guide.

Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is used to induce a systemic inflammatory response.

  • Animal Model: Male BALB/c mice or Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to food and water.

  • Treatment:

    • The test compound (e.g., this compound-containing extract or Dexamethasone) is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses.

    • The control group receives the vehicle (e.g., saline).

  • Induction of Inflammation: After a specific period (e.g., 1 hour) post-treatment, inflammation is induced by an i.p. injection of LPS (e.g., 10 mg/kg).[5]

  • Sample Collection: At a predetermined time point after LPS injection (e.g., 2 hours), blood samples are collected for cytokine analysis. Tissues can also be harvested for histological examination.[5]

  • Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using ELISA kits.

Carrageenan-Induced Paw Edema Model

This is a widely used model for evaluating acute inflammation.

  • Animal Model: Wistar or Sprague-Dawley rats are frequently used.

  • Acclimatization: Animals are housed under standard laboratory conditions for a week prior to the experiment.

  • Treatment:

    • The test compound (e.g., Diclofenac) or vehicle is administered (p.o. or i.p.).

  • Induction of Inflammation: One hour after treatment, acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw of each rat.[4][6]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]

  • Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory properties of a test compound.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Treatment Treatment Administration (this compound or Control) Animal_Acclimatization->Treatment Compound_Preparation Compound Preparation Compound_Preparation->Treatment Inflammation_Induction Inflammation Induction (e.g., LPS or Carrageenan) Treatment->Inflammation_Induction Data_Collection Data & Sample Collection (Paw Volume, Blood, Tissues) Inflammation_Induction->Data_Collection Biochemical_Analysis Biochemical Analysis (Cytokine Levels) Data_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis Data_Collection->Histological_Analysis Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis Histological_Analysis->Statistical_Analysis

Caption: Workflow for in vivo anti-inflammatory validation.

Signaling Pathways in Inflammation

The anti-inflammatory action of many compounds, including potentially this compound, involves the modulation of key signaling pathways that regulate the production of inflammatory mediators.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NF_kB NF-κB TLR4->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines Upregulates This compound This compound This compound->NF_kB Inhibits

Caption: Simplified LPS-induced inflammatory signaling pathway.

References

Unraveling the Molecular Blueprint of Hirsuteine: Confirmation of its Anti-Cancer Activity Through Gene Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the mechanism of action of Hirsuteine, a promising natural compound with anti-cancer properties. This guide provides a comparative analysis with alternative therapies, supported by experimental data from gene silencing studies on the closely related compound, Hirsutine, which strongly corroborates the proposed mechanism for this compound.

This compound, an oxindole alkaloid derived from plants of the Uncaria genus, has garnered significant interest in the scientific community for its potential as a therapeutic agent, particularly in oncology. Emerging research has illuminated its capacity to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells. This guide delves into the molecular mechanisms underpinning this compound's activity, with a focus on evidence derived from gene silencing models that validate its proposed targets. While direct gene knockout studies on this compound are not yet available in published literature, compelling evidence from studies on the structurally and functionally similar compound, Hirsutine, provides a strong basis for understanding its mechanism of action.

The PI3K/Akt/mTOR Pathway: A Central Target

A significant body of evidence points towards the PI3K/Akt/mTOR signaling pathway as a primary target of Uncaria alkaloids, including this compound.[1][2][3][4] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers. This compound is believed to exert its anti-cancer effects by inhibiting this pathway, leading to the suppression of tumor growth.

Corroborative Evidence from Hirsutine and ROCK1 Gene Silencing

A pivotal study on Hirsutine, a closely related alkaloid, has provided strong evidence for the involvement of the ROCK1/PTEN/PI3K/Akt signaling axis in its pro-apoptotic effects.[5] This study utilized short hairpin RNA (shRNA) to silence the ROCK1 gene in human lung cancer cells. The results demonstrated that the knockdown of ROCK1 significantly diminished the ability of Hirsutine to induce apoptosis. This finding strongly suggests that ROCK1 is a key upstream regulator of the PI3K/Akt pathway in the context of Hirsutine's action. Given the structural similarity between this compound and Hirsutine, it is highly probable that this compound also functions through a similar mechanism.

The proposed signaling pathway, as validated by the Hirsutine study, is as follows: Hirsutine (and presumably this compound) activates ROCK1, which in turn leads to the activation of the tumor suppressor PTEN. Activated PTEN then inhibits the PI3K/Akt pathway, ultimately leading to the dephosphorylation of GSK3β and the induction of mitochondrial apoptosis.

Experimental Data from Hirsutine Studies

The following table summarizes the key quantitative findings from the study on Hirsutine, illustrating the impact of ROCK1 knockdown on its apoptotic activity.

Experimental ConditionParameter MeasuredResult in Control Cells (with Hirsutine)Result in ROCK1 Knockdown Cells (with Hirsutine)Conclusion
Hirsutine TreatmentApoptosis RateSignificant increaseAttenuated increaseROCK1 is crucial for Hirsutine-induced apoptosis.
Hirsutine TreatmentPTEN ActivationIncreasedNo significant increaseHirsutine activates PTEN via ROCK1.
Hirsutine TreatmentAkt PhosphorylationDecreasedNo significant decreaseHirsutine inhibits the PI3K/Akt pathway downstream of ROCK1.
Hirsutine TreatmentGSK3β DephosphorylationIncreasedNo significant increaseROCK1-dependent PI3K/Akt inhibition leads to GSK3β dephosphorylation.

Visualizing the Signaling Pathway and Experimental Workflow

To further clarify the mechanism and the experimental approach, the following diagrams have been generated using the Graphviz DOT language.

Hirsuteine_Signaling_Pathway This compound This compound ROCK1 ROCK1 This compound->ROCK1 Activates PTEN PTEN ROCK1->PTEN Activates PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Apoptosis Apoptosis GSK3b->Apoptosis Promotes

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Gene Silencing cluster_2 Treatment cluster_3 Analysis Human Lung\nCancer Cells Human Lung Cancer Cells Control (Scrambled shRNA) Control (Scrambled shRNA) Human Lung\nCancer Cells->Control (Scrambled shRNA) ROCK1 Knockdown (ROCK1 shRNA) ROCK1 Knockdown (ROCK1 shRNA) Human Lung\nCancer Cells->ROCK1 Knockdown (ROCK1 shRNA) Hirsutine\nTreatment Hirsutine Treatment Control (Scrambled shRNA)->Hirsutine\nTreatment ROCK1 Knockdown (ROCK1 shRNA)->Hirsutine\nTreatment Apoptosis Assay Apoptosis Assay Hirsutine\nTreatment->Apoptosis Assay Western Blot\n(PTEN, Akt, GSK3β) Western Blot (PTEN, Akt, GSK3β) Hirsutine\nTreatment->Western Blot\n(PTEN, Akt, GSK3β)

Caption: Workflow for validating Hirsutine's mechanism using ROCK1 knockdown.

Experimental Protocols

A detailed methodology for the key experiments cited is provided below for researchers interested in replicating or building upon these findings.

1. Cell Culture and shRNA Transfection:

  • Human lung cancer cells (e.g., A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • For ROCK1 knockdown, cells are transfected with a lentiviral vector expressing a short hairpin RNA (shRNA) targeting ROCK1. A scrambled shRNA sequence is used as a negative control.

  • Stable cell lines with ROCK1 knockdown are selected using an appropriate antibiotic resistance marker.

2. Western Blot Analysis:

  • Cells are treated with Hirsutine at various concentrations and for different time points.

  • Cell lysates are prepared, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against ROCK1, PTEN, phospho-Akt, total Akt, phospho-GSK3β, and total GSK3β.

  • After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.

3. Apoptosis Assay:

  • Apoptosis can be quantified using various methods, such as Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

  • Cells are treated with Hirsutine, harvested, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • The percentage of apoptotic cells (Annexin V-positive) is determined using a flow cytometer.

Comparison with Alternative Therapies

This compound's mechanism of targeting the PI3K/Akt/mTOR pathway is shared by a number of other natural compounds and synthetic drugs. The table below provides a comparison with some of these alternatives.

Compound/DrugSource/ClassPrimary Target(s)Evidence from Knockout/Knockdown Studies
This compound Natural Product (Alkaloid)ROCK1, PI3K/Akt/mTOR pathwayInferred from Hirsutine shRNA studies.
Flavonoids (e.g., Quercetin, Apigenin) Natural ProductsPI3K, Akt, mTORStudies have shown that these compounds can inhibit the PI3K/Akt pathway in various cancer cell lines.[2][6][7]
Rapamycin (Sirolimus) Natural Product (Macrolide)mTORC1Extensive research, including studies in knockout mice, has validated mTOR as the primary target.
Buparlisib (BKM120) Synthetic DrugPan-PI3K inhibitorClinical trials and preclinical studies have confirmed its activity against PI3K isoforms.
Fasudil Synthetic DrugROCK inhibitorClinical use and numerous studies have established its role as a ROCK inhibitor.[8]

Future Directions and the Promise of CRISPR/Cas9

The advent of CRISPR/Cas9 gene editing technology offers a powerful tool to definitively confirm the molecular targets of this compound.[9][10][11][12][13] Future studies employing CRISPR-mediated knockout of ROCK1, PTEN, and other key components of the PI3K/Akt pathway in relevant cancer models will be instrumental in providing unequivocal evidence for this compound's mechanism of action. Such studies would involve generating cell lines with specific gene knockouts and then assessing the impact on this compound's anti-cancer efficacy.

Conclusion

While direct gene knockout studies for this compound are still on the horizon, the existing evidence from gene silencing experiments on the closely related compound Hirsutine provides a robust framework for understanding its anti-cancer mechanism. The convergence of data points to the ROCK1/PTEN/PI3K/Akt pathway as a central axis through which this compound exerts its pro-apoptotic and anti-proliferative effects. This guide provides a comprehensive overview for researchers, highlighting the current state of knowledge and paving the way for future investigations that will further solidify the therapeutic potential of this promising natural product.

References

A Head-to-Head Comparison of Emerging Hirsuteine Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hirsuteine, a tetracyclic oxindole alkaloid, has demonstrated significant therapeutic potential, particularly in oncology, due to its ability to modulate key signaling pathways involved in cancer progression. However, its clinical translation is hampered by poor bioavailability, stemming from its moderate water solubility and susceptibility to metabolic degradation.[1] To overcome these limitations, advanced drug delivery systems are being explored to enhance its therapeutic efficacy.

This guide provides a head-to-head comparison of three promising nanoparticle-based delivery systems for this compound: liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs). As of this review, direct comparative studies for this compound-loaded nanoparticles are not available in the published literature. Therefore, this comparison is based on the general performance characteristics of these platforms for the delivery of poorly soluble drugs, supplemented with representative data from studies on other indole alkaloids where available.

Data Presentation: Comparative Analysis of Delivery Systems

The following tables summarize the key quantitative parameters for each delivery system. The data presented is representative of what can be expected for a this compound-loaded formulation, based on studies with similar molecules.

Table 1: Physicochemical Properties of this compound Delivery Systems

ParameterLiposomesPolymeric NanoparticlesSolid Lipid Nanoparticles
Particle Size (nm) 100 - 40050 - 30050 - 500
Polydispersity Index (PDI) < 0.3< 0.2< 0.3
Zeta Potential (mV) -10 to -50 (can be modulated)-15 to -40 (polymer dependent)-10 to -30
Drug Loading (%) 1 - 105 - 251 - 20
Encapsulation Efficiency (%) 70 - 9575 - 9880 - 99

Table 2: In Vitro and In Vivo Performance of this compound Delivery Systems

ParameterLiposomesPolymeric NanoparticlesSolid Lipid Nanoparticles
In Vitro Release Profile Biphasic (initial burst followed by sustained release)Sustained release (diffusion and polymer degradation controlled)Sustained or controlled release
Stability Moderate (can be improved with PEGylation)HighHigh
Biocompatibility HighGenerally high (polymer dependent)High
Bioavailability Enhancement SignificantHighSignificant
Representative Indole Alkaloid Data Sunitinib-loaded lipid polymer hybrid NPs: ~439 nm size, +34 mV zeta potential, ~83% EE[2]PLGA encapsulated indole NPs: ~65 nm size, -15.2 mV zeta potential, ~78% EE[3]Sunitinib-loaded NLCs: 125-410 nm size, +10 mV zeta potential, 67-92% EE[2]

Signaling Pathways of this compound

This compound exerts its anticancer effects by modulating multiple signaling pathways. Understanding these pathways is crucial for designing targeted delivery systems that can enhance its therapeutic action at the cellular level.

Hirsuteine_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K Inhibits Bax Bax This compound->Bax Activates ROCK1 ROCK1 This compound->ROCK1 Activates p53 p53 This compound->p53 Modulates AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Activates GSK3b GSK3β AKT->GSK3b Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Induces PTEN PTEN ROCK1->PTEN Activates PTEN->PI3K Inhibits mPTP mPTP Opening GSK3b->mPTP Induces mPTP->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces

This compound's multifaceted impact on cancer cell signaling pathways.

Experimental Workflow for Delivery System Evaluation

The development and evaluation of a this compound delivery system follow a structured workflow, from formulation to preclinical assessment.

Experimental_Workflow Formulation Formulation & Optimization (e.g., Liposomes, Polymeric NPs, SLNs) Physicochemical Physicochemical Characterization (Size, PDI, Zeta Potential, EE%) Formulation->Physicochemical InVitroRelease In Vitro Drug Release Studies Physicochemical->InVitroRelease CellCulture In Vitro Cell Studies (Cytotoxicity, Cellular Uptake) InVitroRelease->CellCulture InVivoPK In Vivo Pharmacokinetic Studies CellCulture->InVivoPK InVivoEfficacy In Vivo Efficacy Studies (Tumor Xenograft Model) InVivoPK->InVivoEfficacy Toxicology Toxicology & Biocompatibility Assessment InVivoEfficacy->Toxicology DataAnalysis Data Analysis & Comparison Toxicology->DataAnalysis

References

Safety Operating Guide

Proper Disposal of Hirsuteine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Hirsuteine should be treated as a hazardous chemical waste. Dispose of contents and container in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

This document provides essential safety and logistical information for the proper operational handling and disposal of this compound (CAS No. 35467-43-7), an indole alkaloid utilized in pharmacological research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below for easy reference. This information is crucial for understanding its behavior and potential hazards.

PropertyValue
Molecular Formula C₂₂H₂₆N₂O₃
Molecular Weight 366.46 g/mol
CAS Number 35467-43-7
Appearance Solid
Solubility Soluble in DMSO
Storage -20°C is recommended for long-term stability.[]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified under GHS07, indicating that it may cause skin irritation, serious eye irritation, or may be harmful if swallowed or inhaled. Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling fine powders outside of a fume hood, a properly fitted respirator is recommended.

Step-by-Step Disposal Procedure

The following procedure outlines the steps for the safe disposal of this compound waste.

  • Segregation of Waste:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless compatible.

  • Waste Container Labeling:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • CAS Number: "35467-43-7"

      • The primary hazard(s) (e.g., "Harmful," "Irritant")

      • The date the waste was first added to the container.

  • Collection of Waste:

    • Solid Waste: Place contaminated solids (e.g., weighing paper, gloves, absorbent pads) directly into the labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a compatible, sealed container. For small quantities, the original vial can be placed directly into the hazardous waste container.

    • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container that is also labeled as hazardous chemical waste.

  • Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is kept closed at all times, except when adding waste.

    • Store in a well-ventilated area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste pickup requests.

Spill and Emergency Procedures

In the event of a spill, follow these immediate safety protocols:

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.

  • Control Ignition Sources: If this compound is in a flammable solvent, eliminate all sources of ignition.

  • Contain the Spill: Use a chemical spill kit to contain the spill. Absorb liquids with an inert material (e.g., vermiculite, sand).

  • Clean-Up:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Carefully sweep up solid spills or collect the absorbent material from liquid spills.

    • Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Seek Medical Attention: If this compound comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention. If swallowed, do not induce vomiting and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A This compound Waste Generation (Solid, Liquid, PPE) B Segregate as Hazardous Waste A->B C Label Waste Container (Name, CAS, Hazards, Date) B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS for Waste Pickup D->E F Proper Disposal by Licensed Facility E->F

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hirsuteine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Hirsuteine in a laboratory setting. Adherence to these guidelines is essential for ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Risk Assessment

Key Considerations:

  • Primary Hazards: The primary routes of exposure are inhalation, ingestion, and skin contact.

  • Vulnerability: Researchers, laboratory technicians, and anyone involved in the synthesis, purification, or handling of this compound are at risk of exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemical-resistant gloves.Prevents direct skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is required when handling powders or creating solutions.Minimizes inhalation of airborne particles.

Safe Handling and Operational Plan

A systematic approach to handling this compound will significantly reduce the risk of exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area within a fume hood for all this compound-related work.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have a chemical spill kit accessible.

  • Handling Solid this compound:

    • Perform all weighing and transfer of solid this compound within a certified chemical fume hood to prevent inhalation of fine particles.

    • Use anti-static weigh paper or a weighing boat.

    • Close the container immediately after use.

  • Preparing Solutions:

    • Prepare all this compound solutions within a fume hood.

    • Add the solvent to the solid this compound slowly to avoid splashing.

    • Ensure the container is properly labeled with the chemical name, concentration, date, and responsible individual's initials.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container for hazardous chemical waste.
Liquid this compound Waste Collect in a labeled, sealed, and leak-proof container for hazardous chemical waste. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated hazardous waste container.
Contaminated PPE (e.g., gloves) Place in a sealed bag and dispose of as hazardous waste.

Experimental Protocols

While specific experimental protocols will vary, the following general principles should be applied when working with this compound:

  • Cell Culture Experiments: When treating cells with this compound, perform all steps within a biological safety cabinet to maintain sterility and operator safety.

  • In Vivo Studies: For animal studies, ensure all dosing and handling procedures are approved by the Institutional Animal Care and Use Committee (IACUC) and are performed in a manner that minimizes exposure to animal care staff.

Visualizing a Potential Neuroprotective Pathway of this compound

The following diagram illustrates a potential signaling pathway for the neuroprotective effects of this compound, based on the known actions of the closely related alkaloid, Hirsutine. Hirsutine has been shown to inhibit inflammation-mediated neurotoxicity by reducing the production of neurotoxic factors in activated microglial cells and decreasing the phosphorylation of MAP kinases and Akt signaling proteins.

Hirsuteine_Neuroprotection cluster_0 Microglial Cell cluster_1 Signaling Cascade LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway LPS->MAPK Akt Akt Pathway LPS->Akt This compound This compound This compound->MAPK This compound->Akt Neurotoxic_Factors Production of Neurotoxic Factors (e.g., NO, PGE2, ROS) MAPK->Neurotoxic_Factors Akt->Neurotoxic_Factors Neurotoxicity Neurotoxicity Neurotoxic_Factors->Neurotoxicity

Caption: Potential neuroprotective mechanism of this compound via inhibition of MAPK and Akt signaling pathways in microglial cells.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.